molecular formula C10H11NO4 B1330602 3-Hydroxy-2-(phenylformamido)propanoic acid CAS No. 4582-71-2

3-Hydroxy-2-(phenylformamido)propanoic acid

Cat. No.: B1330602
CAS No.: 4582-71-2
M. Wt: 209.2 g/mol
InChI Key: MWCDMTCWMZHVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-(phenylformamido)propanoic acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 337814. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-benzamido-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-6-8(10(14)15)11-9(13)7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCDMTCWMZHVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329603
Record name N-benzoylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4582-71-2
Record name NSC337814
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337814
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-benzoylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-2-(phenylformamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis and characterization of 3-Hydroxy-2-(phenylformamido)propanoic acid. This molecule, a derivative of the amino acid serine, is of interest for its potential applications in medicinal chemistry and as a building block in the synthesis of more complex molecules.

Introduction and Scientific Context

This compound, also known as N-benzoyl-L-serine, belongs to the class of N-acyl amino acids. These compounds are characterized by an acyl group attached to the nitrogen atom of an amino acid. This modification can significantly alter the physicochemical properties of the parent amino acid, influencing its solubility, stability, and biological activity. N-acyl amino acids are found in various biological systems and have been explored for their potential as bioactive lipids. The introduction of a phenylformamido (benzoyl) group to serine, a polar amino acid, creates a molecule with both hydrophobic (the phenyl ring) and hydrophilic (the hydroxyl and carboxylic acid groups) regions, making it an interesting candidate for studies in drug design and biomaterials.

The synthesis and characterization of this specific molecule provide a foundational basis for further derivatization and exploration of its structure-activity relationships. This guide will detail a robust synthetic protocol and a multi-faceted analytical approach to ensure the identity, purity, and structural integrity of the synthesized compound.

Synthetic Pathway: A Rational Approach

The most direct and logical synthetic route to this compound is the N-acylation of L-serine. This approach is favored due to the commercial availability and affordability of the starting materials, L-serine and benzoyl chloride. The reaction is a nucleophilic acyl substitution where the amino group of serine attacks the electrophilic carbonyl carbon of benzoyl chloride.

Causality of Experimental Choices

The choice of reaction conditions is critical for maximizing yield and purity while minimizing side reactions. A common challenge in the acylation of amino acids is the potential for side reactions, such as the formation of an ester at the hydroxyl group of serine or polymerization. To mitigate these, the reaction is typically performed in an aqueous alkaline solution. The base serves two primary purposes: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct of the reaction. The use of a biphasic system (e.g., water and an organic solvent) can sometimes be employed to control the reaction rate and facilitate product isolation.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • L-serine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (magnetic stirrer, ice bath, pH meter, separatory funnel, rotary evaporator)

Procedure:

  • Dissolution of L-serine: In a 250 mL beaker, dissolve L-serine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2 equivalents) with gentle stirring until a clear solution is obtained. Cool the solution in an ice bath to 0-5 °C.

  • Acylation Reaction: While maintaining the low temperature and vigorous stirring, slowly add benzoyl chloride (1.1 equivalents) dropwise to the serine solution. Simultaneously, add a 2 M NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10.

  • Reaction Monitoring: After the addition of benzoyl chloride is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Acidification: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with a small amount of ethyl acetate to remove any unreacted benzoyl chloride. Carefully acidify the aqueous layer to a pH of approximately 2 with 2 M HCl. A white precipitate of the product should form.

  • Isolation and Purification: Cool the acidified mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

  • Drying: Dry the purified product under vacuum to a constant weight.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification L_serine L-Serine in aq. NaOH Reaction_Vessel Reaction at 0-5°C, pH 9-10 L_serine->Reaction_Vessel Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Reaction_Vessel Washing Wash with Ethyl Acetate Reaction_Vessel->Washing Acidification Acidify with HCl (pH 2) Washing->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Final_Product Final_Product Drying->Final_Product Pure Product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Chromatographic Analysis NMR NMR Spectroscopy (¹H and ¹³C) Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR IR Spectroscopy Functional_Group_ID Functional Group ID IR->Functional_Group_ID MS Mass Spectrometry (HRMS) Molecular_Weight_Confirmation Molecular Weight Confirmation MS->Molecular_Weight_Confirmation MP Melting Point Purity_Assessment_1 Purity Assessment MP->Purity_Assessment_1 TLC Thin-Layer Chromatography Purity_Assessment_2 Purity Assessment TLC->Purity_Assessment_2 HPLC High-Performance Liquid Chromatography Purity_Assessment_3 Purity Assessment HPLC->Purity_Assessment_3 Synthesized_Product Synthesized Product Synthesized_Product->NMR Synthesized_Product->IR Synthesized_Product->MS Synthesized_Product->MP Synthesized_Product->TLC Synthesized_Product->HPLC

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Hydroxy-2-(phenylformamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-2-(phenylformamido)propanoic acid is a synthetic compound with a structure reminiscent of the amino acid phenylalanine.[1][2] While its precise biological role and mechanism of action are not yet fully characterized, its structural similarity to known bioactive molecules suggests potential therapeutic applications. Derivatives of similar propanoic acid scaffolds have demonstrated antimicrobial and anticancer properties.[3][4][5] This guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action of this compound. We will operate under the central hypothesis that this compound functions as a competitive inhibitor of an enzyme that recognizes phenylalanine or structurally similar substrates. This document will detail a logical, multi-stage experimental plan to test this hypothesis, from initial target identification to the characterization of downstream cellular effects.

Part 1: Target Identification and Validation

The initial and most critical phase of this investigation is to identify the cellular target(s) of this compound. Our hypothesis points towards enzymes involved in phenylalanine metabolism or signaling pathways where phenylalanine is a key molecule.[6][7]

In Silico Target Prediction

Computational methods can provide a preliminary, ranked list of potential protein targets, saving considerable time and resources in the wet lab.

Experimental Protocol: In Silico Target Prediction

  • Ligand Preparation: Generate a 3D conformer of this compound using computational chemistry software.

  • Target Database Screening: Utilize platforms such as PharmMapper, SuperPred, or similar target prediction servers. These tools compare the 3D structure of the ligand against a database of known protein binding sites.

  • Molecular Docking: For the top-ranked potential targets, perform molecular docking simulations to predict the binding affinity and pose of the compound in the active site.

  • Analysis: Analyze the docking scores and binding interactions to prioritize targets for experimental validation.

Experimental Target Identification

A combination of affinity-based and activity-based approaches will be employed to experimentally identify the protein target(s).

Experimental Protocol: Affinity Chromatography

  • Ligand Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads).

  • Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., a cancer cell line if pursuing an anticancer hypothesis).

  • Affinity Pull-Down: Incubate the cell lysate with the ligand-immobilized beads. Proteins that bind to the compound will be captured.

  • Elution and Identification: Elute the bound proteins and identify them using mass spectrometry.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound.

  • Thermal Challenge: Heat the treated cells across a range of temperatures.

  • Protein Extraction and Analysis: Extract the soluble proteins and analyze them by SDS-PAGE and Western blotting for a candidate target or by mass spectrometry for a global analysis. Target engagement will stabilize the protein, leading to a higher melting temperature.

Target Validation

Once a putative target is identified, it is crucial to validate that it is indeed the protein responsible for the compound's biological effects.

Experimental Protocol: Recombinant Protein Expression and In Vitro Binding Assays

  • Protein Expression and Purification: Clone, express, and purify the recombinant target protein.

  • Isothermal Titration Calorimetry (ITC): Directly measure the binding affinity and thermodynamics of the interaction between the compound and the purified protein.

  • Surface Plasmon Resonance (SPR): Quantify the on- and off-rates of binding to determine the binding kinetics.

Experimental Workflow for Target Identification and Validation

G cluster_0 Target Identification cluster_1 Target Validation In Silico Prediction In Silico Prediction Molecular Docking Molecular Docking In Silico Prediction->Molecular Docking Prioritize Recombinant Protein Expression Recombinant Protein Expression Molecular Docking->Recombinant Protein Expression Affinity Chromatography Affinity Chromatography Mass Spectrometry_ID Mass Spectrometry_ID Affinity Chromatography->Mass Spectrometry_ID Identify Mass Spectrometry_ID->Recombinant Protein Expression CETSA CETSA CETSA->Mass Spectrometry_ID Identify ITC ITC Recombinant Protein Expression->ITC Confirm Binding SPR SPR Recombinant Protein Expression->SPR Confirm Binding

Caption: Workflow for Target Identification and Validation.

Part 2: Mechanistic Characterization

With a validated target, the next step is to elucidate the precise mechanism of interaction and its functional consequences.

Enzyme Inhibition Assays

Assuming the target is an enzyme, a series of inhibition assays will determine the mode of action.

Experimental Protocol: Enzyme Inhibition Kinetics

  • Enzyme Activity Assay: Establish a robust assay to measure the activity of the purified target enzyme.

  • IC50 Determination: Measure the concentration of this compound required to inhibit 50% of the enzyme's activity.

  • Mechanism of Inhibition Studies: Perform kinetic experiments by varying the concentrations of both the substrate and the inhibitor. Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Structural Biology

Determining the three-dimensional structure of the compound bound to its target provides the ultimate proof of interaction and guides further drug development.

Experimental Protocol: X-ray Crystallography

  • Co-crystallization: Crystallize the target protein in the presence of this compound.

  • Structure Determination: Solve the crystal structure to visualize the binding site and the specific molecular interactions.

Cellular Target Engagement

Confirming that the compound engages the target in a cellular context is essential.

Experimental Protocol: In-Cell CETSA

  • Dose-Response: Perform CETSA with varying concentrations of the compound to generate an in-cell target engagement curve.

  • Time-Course: Evaluate the duration of target engagement by performing CETSA at different time points after compound washout.

Part 3: Cellular and Phenotypic Consequences

The final phase of the investigation connects target engagement to the downstream cellular and phenotypic effects.

Downstream Signaling Pathway Analysis

Inhibition of the target enzyme is expected to modulate downstream signaling pathways.

Experimental Protocol: Phospho-proteomics

  • Cell Treatment and Lysis: Treat cells with the compound and prepare protein lysates.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the lysates.

  • Mass Spectrometry: Analyze the phosphopeptides by mass spectrometry to identify changes in protein phosphorylation, providing a global view of the affected signaling pathways.

Phenotypic Assays

Based on the identity of the target and the observed signaling changes, a panel of phenotypic assays should be conducted.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Treatment: Treat a panel of relevant cell lines with a dose-response of the compound.

  • Assay: Measure cell viability using assays such as MTT or CellTiter-Glo, and proliferation using BrdU incorporation or cell counting.

Experimental Protocol: Target-Specific Phenotypic Assays

  • If the target is involved in metabolism, assess changes in key metabolite levels.

  • If the target is a kinase, evaluate the phosphorylation of its known substrates.

  • If the target is involved in DNA repair, measure the extent of DNA damage.

Proposed Signaling Pathway

G Compound Compound Target_Enzyme Target_Enzyme Compound->Target_Enzyme Inhibits Product Product Target_Enzyme->Product Catalyzes Substrate Substrate Substrate->Target_Enzyme Binds Downstream_Signaling Downstream_Signaling Product->Downstream_Signaling Cellular_Effect Cellular_Effect Downstream_Signaling->Cellular_Effect

Caption: Hypothesized Mechanism of Action.

Data Summary

Experiment Parameter Measured Expected Outcome for a Validated Inhibitor
Isothermal Titration Calorimetry Binding Affinity (Kd)Kd in the nanomolar to low micromolar range.
Enzyme Inhibition Assay IC50Potent inhibition with a low IC50 value.
Cellular Thermal Shift Assay Thermal Stability (Tm)Increased Tm of the target protein upon compound binding.
Cell Viability Assay EC50Dose-dependent decrease in cell viability.

Conclusion

This technical guide outlines a systematic and rigorous approach to delineating the mechanism of action of this compound. By progressing from broad, unbiased target identification methods to highly specific mechanistic and phenotypic studies, researchers can build a comprehensive understanding of this compound's biological activity. The proposed workflows and protocols provide a solid foundation for a research program aimed at developing this molecule into a potential therapeutic agent.

References

  • PubChem. This compound | C10H11NO4 | CID 333801. Available from: [Link].

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2269. Available from: [Link].

  • PubChem. CID 161062673 | C18H20O6. Available from: [Link].

  • Human Metabolome Database. Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Available from: [Link].

  • Farrell, I. S., et al. (2018). Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions. Biopolymers, 109(10), e23073. Available from: [Link].

  • Kappock, T. J., & Caradonna, J. P. (1996). The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. Biochemistry, 35(50), 16235-16244. Available from: [Link].

  • PubChemLite. This compound (C10H11NO4). Available from: [Link].

  • FooDB. Showing Compound 3-(3-Hydroxyphenyl)propanoic acid (FDB021993). Available from: [Link].

  • PubChem. 3-(2-Hydroxyphenyl)propanoate | C9H9O3- | CID 6930705. Available from: [Link].

  • Wikipedia. Phenylalanine. Available from: [Link].

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3045. Available from: [Link].

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. Available from: [Link].

  • ChemBK. (S)-3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. Available from: [Link].

  • Indian Patents. 232680:PROCESS FOR THE PREPARATION OF ARYL PROPIONIC ACID.
  • Google Patents. EP0906901A2 - Process for producing propionic acid derivatives.
  • Schirar, A., et al. (1997). p-(4-Hydroxybenzoyl)phenylalanine: a photoreactive amino acid analog amenable to radioiodination for elucidation of peptide-protein interaction. Application to substance P receptor. Biochemistry, 36(15), 4542-4551. Available from: [Link].

Sources

In Silico Modeling of 3-Hydroxy-2-(phenylformamido)propanoic acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 3-Hydroxy-2-(phenylformamido)propanoic acid and its potential interactions with biological targets. Addressed to researchers, scientists, and professionals in drug development, this document navigates the theoretical underpinnings and practical applications of a multi-faceted computational approach. We will explore the essential steps from initial ligand analysis and target identification to the dynamic simulation of molecular interactions and the prediction of pharmacokinetic properties. The methodologies detailed herein are designed to be self-validating, promoting a rigorous and reproducible scientific workflow. By integrating established computational tools and theoretical models, this guide aims to empower researchers to effectively dissect the molecular behavior of this compound and accelerate the drug discovery process.

Introduction: The Rationale for In Silico Investigation

The journey of a drug from concept to clinic is arduous and expensive. In silico modeling has emerged as an indispensable tool to mitigate these challenges by providing predictive insights into the behavior of small molecules at the molecular level.[1][2] This computational approach allows for the rapid screening of vast chemical libraries, the elucidation of binding mechanisms, and the early assessment of a compound's drug-like properties, thereby streamlining the entire drug discovery pipeline.[3]

This compound, a molecule with potential therapeutic relevance, presents an ideal candidate for such an in silico workflow. Its structural features suggest the potential for specific interactions with biological macromolecules. This guide will systematically outline the process of computationally evaluating these interactions, providing a robust protocol that can be adapted for other small molecules of interest.

Foundational Analysis: Characterizing the Ligand

Before delving into complex simulations, a thorough characterization of the ligand, this compound, is paramount. This initial analysis provides crucial information for subsequent modeling steps.

Structural and Physicochemical Properties

The 3D structure of this compound can be obtained from databases such as PubChem (CID 333801).[4] A preliminary analysis of its physicochemical properties is essential to assess its potential as a drug candidate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H11NO4PubChem[4]
Molecular Weight209.2 g/mol PubChem[4]
XLogP30.6PubChem[4]
Hydrogen Bond Donors3PubChem[4]
Hydrogen Bond Acceptors4PubChem[4]
Rotatable Bonds4PubChem[4]
Drug-Likeness Evaluation: Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug in humans.[5][6][7][8][9] The rule states that, in general, an orally active drug has:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular mass less than 500 daltons.

  • An octanol-water partition coefficient (log P) not greater than 5.

Based on the properties outlined in Table 1, this compound adheres to all of Lipinski's rules, suggesting it possesses favorable physicochemical properties for oral bioavailability.

Target Identification and Preparation

The identification of a biological target is a critical step in understanding the mechanism of action of a potential drug. This can be achieved through literature review, bioinformatics databases, or experimental screening. For the purpose of this guide, we will assume a hypothetical protein target has been identified.

Protein Structure Acquisition and Preparation

The 3D coordinates of the target protein can be retrieved from the Protein Data Bank (PDB). Once downloaded, the protein structure must be prepared for docking and simulation. This typically involves:

  • Removing water molecules and other non-essential heteroatoms.

  • Adding hydrogen atoms , which are often not resolved in X-ray crystal structures.

  • Assigning protonation states to ionizable residues at a physiological pH.

  • Repairing any missing residues or loops using homology modeling tools if necessary.

Software such as AutoDockTools, Chimera, or Schrödinger's Protein Preparation Wizard can be used for this purpose.[10][11][12][13]

Predicting Interactions: A Multi-tiered Approach

A hierarchical approach to predicting the interactions between this compound and its target provides a comprehensive understanding, from initial binding pose prediction to the dynamic behavior of the complex.

G cluster_0 In Silico Modeling Workflow A Ligand & Target Preparation B Molecular Docking (Pose Prediction) A->B Input Structures F ADMET Prediction (Pharmacokinetic Profile) A->F Ligand Structure C Molecular Dynamics Simulation (Dynamic Stability) B->C Best Docked Pose E Pharmacophore Modeling (Feature Identification) B->E Interaction Pattern D Binding Free Energy Calculation (Affinity Estimation) C->D MD Trajectory

Caption: A generalized workflow for in silico modeling of ligand-protein interactions.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The goal is to predict the binding mode and affinity of a ligand within the active site of a protein.

  • Prepare the Receptor:

    • Load the prepared protein PDB file into AutoDock Tools.

    • Add polar hydrogens and assign Kollman charges.[14]

    • Save the receptor in the PDBQT format.

  • Prepare the Ligand:

    • Load the 3D structure of this compound (e.g., in MOL2 or SDF format) into AutoDock Tools.

    • Assign Gasteiger charges and merge non-polar hydrogens.

    • Define the rotatable bonds.

    • Save the ligand in the PDBQT format.[15]

  • Define the Grid Box:

    • Identify the binding site on the receptor. This can be based on the location of a co-crystallized ligand or predicted by binding site prediction software.

    • Define a grid box that encompasses the entire binding site. The size and center of the grid must be specified.[15]

  • Run the Docking Simulation:

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.[16]

    • Execute AutoDock Vina from the command line.[17][18]

  • Analyze the Results:

    • AutoDock Vina will generate multiple binding poses, each with a corresponding binding affinity score (in kcal/mol).[3]

    • The pose with the lowest binding affinity is typically considered the most favorable.

    • Visualize the docked poses and the interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Chimera.[19][20][21][22][23]

Molecular Dynamics Simulation: Exploring the Dynamic Landscape

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[24] This allows for the assessment of the stability of the binding pose and the characterization of the conformational changes that may occur upon ligand binding.

  • System Preparation:

    • Use the best-docked pose from the molecular docking as the starting structure for the protein-ligand complex.

    • Generate the topology and parameter files for the protein using a force field such as CHARMM36.[25]

    • Generate the topology and parameter files for the ligand, for which servers like CGenFF can be utilized.[24][25]

    • Place the complex in a simulation box of appropriate size and shape (e.g., cubic or dodecahedron).[26]

    • Solvate the system with a suitable water model (e.g., TIP3P or SPC/E).[26]

    • Add counter-ions to neutralize the system.[25]

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.[26]

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (Canonical) Ensemble: Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature.[25]

      • NPT (Isothermal-Isobaric) Ensemble: Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.[25]

  • Production MD Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.[27]

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key analyses include:

      • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and ligand over time.

      • Radius of Gyration (Rg): To assess the compactness of the protein.

GROMACS provides a suite of tools for performing these analyses.[28][29][30]

G cluster_1 Molecular Dynamics Simulation Workflow A System Preparation (Complex, Water, Ions) B Energy Minimization A->B C NVT Equilibration (Temperature Stabilization) B->C D NPT Equilibration (Pressure Stabilization) C->D E Production MD Run D->E F Trajectory Analysis (RMSD, RMSF, H-bonds) E->F

Caption: A schematic representation of a typical molecular dynamics simulation workflow.

Binding Free Energy Calculations: Quantifying Affinity

MD simulations can be further leveraged to calculate the binding free energy of the protein-ligand complex, providing a more accurate estimation of binding affinity than docking scores alone. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for this purpose.[31][32][33][34]

These methods calculate the binding free energy by combining the molecular mechanics energies with continuum solvation models.[31] The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. While computationally more demanding than docking, these methods often provide a better correlation with experimental binding affinities.[33][35]

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a biological target and elicit a specific response.[36][37] There are two main approaches:

  • Ligand-based pharmacophore modeling: This method is used when the 3D structure of the target is unknown. It involves aligning a set of active molecules and extracting the common chemical features.[36][37]

  • Structure-based pharmacophore modeling: This approach is used when the 3D structure of the target is available. The pharmacophore is derived from the interactions observed between the target and a bound ligand.[36][37]

A pharmacophore model for this compound can be generated based on its interactions with the target protein identified from molecular docking and MD simulations. This model can then be used for virtual screening of large compound databases to identify novel molecules with similar interaction patterns.[38][39]

Predicting Pharmacokinetic Properties: ADMET Analysis

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. In silico ADMET prediction tools can provide valuable insights into these properties, helping to identify potential liabilities early in the development process.[1][2][40]

A variety of computational models, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, are used to predict a wide range of ADMET properties.[41][42]

Table 2: Key ADMET Properties for In Silico Prediction

Property CategorySpecific Predictions
Absorption Human intestinal absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor
Distribution Blood-brain barrier (BBB) penetration, plasma protein binding (PPB)
Metabolism Cytochrome P450 (CYP) inhibition/substrate, site of metabolism prediction
Excretion Renal clearance, half-life
Toxicity hERG inhibition, Ames mutagenicity, carcinogenicity, hepatotoxicity

Numerous web servers and commercial software packages are available for in silico ADMET prediction. It is often recommended to use multiple tools and compare the results to increase the confidence in the predictions.[1][2]

Conclusion and Future Directions

The in silico modeling workflow detailed in this guide provides a robust and comprehensive approach for investigating the interactions of this compound with a biological target. By integrating molecular docking, molecular dynamics simulations, binding free energy calculations, pharmacophore modeling, and ADMET prediction, researchers can gain deep insights into the molecular basis of its activity and its potential as a therapeutic agent.

It is crucial to remember that in silico predictions are not a substitute for experimental validation. The hypotheses generated from these computational studies must be tested and confirmed through in vitro and in vivo experiments. However, the use of these powerful computational tools can significantly rationalize and accelerate the drug discovery process, leading to the more efficient identification and development of novel therapeutics.

References

  • Lipinski's rule of five - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Hassan, M., & A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473–1487.
  • Lipinski's Rule of Five. (n.d.). Bionity. Retrieved January 17, 2026, from [Link]

  • GROMACS Tutorials. (n.d.). Retrieved January 17, 2026, from [Link]

  • Hassan, M., & A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Retrieved January 17, 2026, from [Link]

  • GROMACS tutorial | Biomolecular simulations. (n.d.). EMBL-EBI. Retrieved January 17, 2026, from [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved January 17, 2026, from [Link]

  • GROMACS Tutorial. (n.d.). BioSoft. Retrieved January 17, 2026, from [Link]

  • Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023, February 18). YouTube. Retrieved January 17, 2026, from [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic
  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449–461.
  • Lipinski rule of five - Lecture Notes. (2023, November 28). SlideShare.
  • Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Retrieved January 17, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • Tutorials and Webinars. (n.d.). Gromacs. Retrieved January 17, 2026, from [Link]

  • Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved January 17, 2026, from [Link]

  • Protein-Ligand Complex. (n.d.). MD Tutorials. Retrieved January 17, 2026, from [Link]

  • Lipinski's rule of five. (n.d.). Moodle@Units. Retrieved January 17, 2026, from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved January 17, 2026, from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved January 17, 2026, from [Link]

  • PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. (2024, December 5). YouTube. Retrieved January 17, 2026, from [Link]

  • Fitzkee, N. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL. Fitzkee Lab @ Mississippi State. Retrieved January 17, 2026, from [Link]

  • The Rule of 5 - Two decades later. (n.d.). Sygnature Discovery. Retrieved January 17, 2026, from [Link]

  • Sun, H., et al. (2018). Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches. Physical Chemistry Chemical Physics, 20(27), 18486–18497.
  • How To Use Pymol? Getting Started with Molecular Visualizations. (2024, September 13). YouTube. Retrieved January 17, 2026, from [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube. Retrieved January 17, 2026, from [Link]

  • Jones, D. (n.d.). A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. Cardiff University. Retrieved January 17, 2026, from [Link]

  • Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. (n.d.). openfe-gromacs documentation. Retrieved January 17, 2026, from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved January 17, 2026, from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved January 17, 2026, from [Link]

  • In Silico ADMET Prediction Service. (n.d.). CD ComputaBio. Retrieved January 17, 2026, from [Link]

  • Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. (n.d.). Walsh Medical Media. Retrieved January 17, 2026, from [Link]

  • (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018, August 30). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Introduction to PyMOL. (n.d.). Retrieved January 17, 2026, from [Link]

  • Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023, June 24). YouTube. Retrieved January 17, 2026, from [Link]

  • Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. Retrieved January 17, 2026, from [Link]

  • Pharmacophore modeling. (n.d.). Fiveable. Retrieved January 17, 2026, from [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). Retrieved January 17, 2026, from [Link]

  • MM-GB(PB)SA Calculations of Protein-Ligand Binding Free Energies. (2012, April 11). SciSpace.
  • ADMET Prediction Software. (n.d.). Sygnature Discovery. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Learn the Art of Pharmacophore Modeling in Drug Designing. (2024, March 31). YouTube. Retrieved January 17, 2026, from [Link]

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2025, March 14).
  • How To Create And Use A Pharmacophore In MOE | MOE Tutorial. (2023, January 28). YouTube. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 3-Hydroxy-2-(phenylformamido)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-acylated amino acids represent a versatile class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1][2][3] Their inherent chirality and the presence of multiple functional groups that can be readily modified allow for the fine-tuning of their pharmacological properties. Among these, derivatives of 3-Hydroxy-2-(phenylformamido)propanoic acid, which incorporate a β-hydroxy-α-amino acid backbone N-acylated with a phenylformamido (benzoyl) group, have emerged as a promising area of research. This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanism of action of these derivatives, with a particular focus on their potential as anticancer and antimicrobial agents. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the experimental exploration of this chemical class.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a variety of established organic chemistry methodologies. A common and effective approach involves the N-acylation of a corresponding 3-hydroxy-α-amino acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid. This strategy allows for the introduction of diverse substituents on the phenyl ring of the benzoyl group, enabling the exploration of structure-activity relationships.

General Synthetic Workflow

The synthesis typically begins with a commercially available or synthesized β-hydroxy-α-amino acid, such as 3-hydroxyalanine (isoserine) or a substituted variant. The amino group is then acylated using a substituted benzoyl chloride or benzoic anhydride. The resulting N-benzoyl amino acid can then be further modified if desired.

Synthesis_Workflow Start β-Hydroxy-α-amino acid Step1 Protection of Carboxyl Group (Esterification) Start->Step1 e.g., MeOH, H+ Step2 N-Acylation with Substituted Benzoyl Chloride Step1->Step2 Pyridine or other base Step3 Deprotection of Carboxyl Group (Hydrolysis) Step2->Step3 e.g., LiOH, H2O/THF Product This compound Derivative Step3->Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

The following protocol outlines the synthesis of a generic this compound derivative. This method can be adapted by using different substituted benzoyl chlorides and β-hydroxy-α-amino acid starting materials.

Step 1: Esterification of the β-Hydroxy-α-amino Acid

  • Suspend the starting β-hydroxy-α-amino acid (1.0 eq) in anhydrous methanol (10 mL per gram of amino acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

Step 2: N-Acylation

  • Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 15 mL per gram).

  • Cool the solution to 0 °C.

  • Add triethylamine (2.5 eq) dropwise.

  • In a separate flask, dissolve the desired substituted benzoyl chloride (1.1 eq) in DCM (5 mL per gram).

  • Add the benzoyl chloride solution dropwise to the amino ester solution at 0 °C.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Saponification

  • Dissolve the purified N-benzoyl amino ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (1.5 eq).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final this compound derivative.

Biological Activities

Derivatives of this compound have demonstrated a range of promising biological activities, most notably as anticancer and antimicrobial agents.

Anticancer Activity

Several studies have reported the potent antiproliferative effects of N-benzoyl amino acid derivatives against various cancer cell lines.[4][5][6][7] The presence of the benzoyl group and the α-amino acid scaffold appears to be crucial for this activity. The cytotoxic effects are often mediated by the induction of apoptosis.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A HCT-116 (Colon)12.5[5]
Derivative B A549 (Lung)31.2[6]
Derivative C MCF-7 (Breast)0.075[8]
Derivative D Hs578T (Breast)0.033[8]

Table 1: Representative anticancer activities of this compound derivatives and related compounds.

Antimicrobial Activity

N-acylated amino acids have also been investigated for their antimicrobial properties.[1][9][10] They can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is thought to involve disruption of the microbial cell membrane or inhibition of essential cellular processes.

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative E Staphylococcus aureus16[11]
Derivative F Escherichia coli32[11]
Derivative G Candida albicans1.93[12]
Derivative H Aspergillus niger1.93[12]

Table 2: Representative antimicrobial activities of this compound derivatives and related compounds.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a highly regulated process that involves a cascade of molecular events leading to cell dismantling without inducing an inflammatory response. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be triggered by these compounds.

Key Events in Apoptosis Induction
  • Mitochondrial Membrane Potential (ΔΨm) Dissipation: A common early event in the intrinsic apoptotic pathway is the loss of the mitochondrial membrane potential. This can be assessed using fluorescent dyes like TMRE or TMRM.[13][14][15][16]

  • Caspase Activation: The dissipation of ΔΨm leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (e.g., caspase-9) activate executioner caspases (e.g., caspase-3 and -7), which then cleave a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[17][18][19][20][21]

  • Modulation of Apoptotic Proteins: These derivatives can also influence the expression levels of pro- and anti-apoptotic proteins. For instance, they may lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin.[8]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 activation DISC->Caspase8 Caspase3_7 Executioner Caspases (Caspase-3, -7) Caspase8->Caspase3_7 Compound 3-Hydroxy-2-(phenylformamido) propanoic acid derivative Bax Bax activation Compound->Bax Bcl2 Bcl-2 inhibition Compound->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apoptosome Apoptosome formation CytochromeC->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound derivatives.

Experimental Protocols for Mechanistic Studies

1. Mitochondrial Membrane Potential Assay (TMRE Staining)

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound for the desired time. Include a positive control for depolarization (e.g., FCCP).

  • Add TMRE (tetramethylrhodamine, ethyl ester) to each well to a final concentration of 100-200 nM and incubate for 20-30 minutes at 37 °C.

  • Wash the cells with pre-warmed PBS.

  • Measure the fluorescence intensity using a microplate reader (Ex/Em ~549/575 nm). A decrease in fluorescence indicates a loss of ΔΨm.[15][16]

2. Caspase-3/7 Activity Assay (Luminescent)

  • Seed cells in a 96-well white plate and treat with the test compound as described above.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer. An increase in luminescence is proportional to the amount of caspase-3/7 activity.[17]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. Key structural features that can be modified to optimize activity include:

  • Substituents on the Phenyl Ring: The nature, position, and number of substituents on the phenyl ring of the benzoyl group can significantly impact potency. Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy) at different positions can alter the electronic and steric properties of the molecule, influencing its interaction with biological targets.

  • The Amino Acid Scaffold: While this guide focuses on the 3-hydroxy-α-amino acid core, variations in the amino acid side chain can also modulate activity.

  • Stereochemistry: The stereochemistry at the α- and β-carbons of the propanoic acid backbone is likely to be critical for biological activity, as interactions with chiral biological macromolecules are often stereospecific.

Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research in this area should focus on:

  • Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • Target Identification: Elucidation of the specific molecular targets of these compounds to gain a deeper understanding of their mechanism of action.

  • In Vivo Studies: Evaluation of the efficacy and safety of the most promising derivatives in animal models of cancer and infectious diseases.

  • Combination Therapies: Investigating the potential of these compounds to be used in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

References

  • PMC. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • ScienceDirect. (n.d.). Caspases activity assay procedures. Retrieved from [Link]

  • G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • Elabscience. (2025, December 28). Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. Retrieved from [Link]

  • Assay Genie. (n.d.). TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric). Retrieved from [Link]

  • ResearchGate. (n.d.). Graphic representation of apoptosis signalling pathways. Retrieved from [Link]

  • PMC. (n.d.). Effects of Acyl versus Aminoacyl Conjugation on the Properties of Antimicrobial Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Graphviz view of a cell cycle canonical signaling pathway with gene data. Retrieved from [Link]

  • PMC. (n.d.). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Retrieved from [Link]

  • MDPI. (n.d.). N-Aryl Amino Acids as Potential Antibacterial Agents. Retrieved from [Link]

  • PubMed. (1979, November). N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen. Retrieved from [Link]

  • SciSpace. (n.d.). Extrinsic & Intrinsic Apoptosis Pathways Diagram. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, December 8). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the.... Retrieved from [Link]

  • ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]

  • NIH. (2022, January 3). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Retrieved from [Link]

  • SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]

  • PubMed. (2022, January 19). Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH. Retrieved from [Link]

  • MDPI. (n.d.). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis, Characterization and Biological Activity of Some Complexes of Some New Amino Acid Derivatives N-[(Benzoyl amino)-Thioxomethyl]-Amino Acid(HL). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Retrieved from [Link]

  • PubMed. (2020, February 28). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Synthesis Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Asymmetric Synthesis of α‐Amino Acids and α‐N‐Hydroxyamino Acids from N‐Acylbornane‐10,2‐sultams. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (n.d.). 3-Hydroxypropionic acid contributes to the antibacterial activity of glycerol metabolism by the food microbe Limosilactobacillus reuteri. Retrieved from [Link]

  • PMC. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • ScienceDirect. (2025, August 10). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Retrieved from [Link]

  • ResearchGate. (2024, June 9). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • PubMed. (n.d.). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Retrieved from [Link]

Sources

Navigating the Uncharted: A Technical Guide to Identifying Therapeutic Targets of 3-Hydroxy-2-(phenylformamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutics is a journey into the molecular unknown. This guide addresses the challenge of identifying and validating therapeutic targets for the novel compound, 3-Hydroxy-2-(phenylformamido)propanoic acid. As this molecule is not extensively characterized in existing literature, this document provides a comprehensive, experience-driven framework for its investigation. We will move beyond theoretical concepts to detail the causality behind experimental choices, presenting a self-validating system for target discovery. This guide is structured to empower researchers with the strategic and technical expertise required to elucidate the mechanism of action of this and other novel chemical entities, transforming a molecule of unknown potential into a promising therapeutic lead.

Introduction: The Enigma of this compound

This compound is a small molecule whose biological activities and molecular targets are largely unexplored.[1] Its structure, featuring a hydroxylated propanoic acid backbone and a phenylformamido moiety, offers intriguing possibilities for interaction with biological systems. While direct data is scarce, the structural similarity to N-formyl-phenylalanine derivatives suggests a potential, albeit speculative, starting point for investigation.[2][3] For instance, N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a well-known agonist of formyl peptide receptors (FPRs), which play a crucial role in inflammatory and immune responses.[4][5][6] This structural relationship provides a preliminary, hypothesis-driven avenue to explore.

However, a robust target identification strategy cannot rely solely on speculation. Therefore, this guide will focus on a multi-pronged approach, combining unbiased, discovery-oriented techniques with hypothesis-driven validation. Our core objective is to move from a compound of interest to a validated therapeutic target through a logical, evidence-based workflow. This process involves three key phases:

  • Phase 1: Unbiased Target Identification.

  • Phase 2: Target Validation and Engagement.

  • Phase 3: Pathway Elucidation and Functional Characterization.

This guide will provide detailed protocols and the scientific rationale for each phase, ensuring a comprehensive and actionable strategy for your research endeavors.

Phase 1: Unbiased Target Identification

The primary challenge with a novel compound is to identify its direct binding partners within the complex milieu of the cell. To achieve this, we will employ a combination of well-established and cutting-edge techniques.[7][8]

Affinity Chromatography-Mass Spectrometry (AC-MS)

Affinity chromatography remains a cornerstone of target identification.[9][10] This technique utilizes an immobilized version of the small molecule to "fish" for its binding proteins from a cell lysate.

Rationale: The choice of AC-MS as the initial screening method is based on its ability to directly identify protein-small molecule interactions. By covalently attaching this compound to a solid support, we can isolate proteins that bind to it with sufficient affinity to be co-purified. Subsequent identification of these proteins by mass spectrometry provides a list of putative targets.

  • Synthesis of Affinity Probe:

    • Identify a non-essential site on this compound for the attachment of a linker and an affinity tag (e.g., biotin) or for direct immobilization to a resin (e.g., agarose beads). Structure-activity relationship (SAR) studies, if available, can guide this choice.[9][10]

    • Synthesize the affinity probe, ensuring the modification does not abrogate the biological activity of the parent compound.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line to ~80-90% confluency.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the affinity probe (e.g., biotinylated compound) with the cell lysate to allow for protein binding.

    • Add streptavidin-coated beads to capture the biotinylated compound and its binding partners.[7]

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads using a denaturing buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and subject them to in-gel tryptic digestion.

  • Mass Spectrometry and Data Analysis:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm.

    • Perform a quantitative comparison between the experimental pull-down and a negative control (e.g., beads with no compound or with an inactive analog) to identify specific binding partners.[11]

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies target proteins based on their increased stability upon ligand binding.[7][9]

Rationale: This method complements AC-MS by avoiding the need for chemical modification of the compound, which can sometimes alter its binding properties. The principle is that a protein bound to a small molecule is more resistant to proteolysis.[7]

  • Incubation:

    • Treat aliquots of cell lysate with varying concentrations of this compound and a vehicle control.

  • Protease Digestion:

    • Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a fixed time.

  • Quenching and Analysis:

    • Stop the digestion by adding a denaturing sample buffer.

    • Separate the remaining proteins by SDS-PAGE.

  • Identification:

    • Visualize the protein bands by staining. Bands that are more intense in the presence of the compound compared to the control are potential targets.

    • Excise these bands and identify the proteins by mass spectrometry.

Visualizing the Target Identification Workflow

The following diagram illustrates the workflow for unbiased target identification, combining AC-MS and DARTS.

Target_Identification_Workflow cluster_ACMS Affinity Chromatography-Mass Spectrometry (AC-MS) cluster_DARTS Drug Affinity Responsive Target Stability (DARTS) acms_start Synthesize Affinity Probe acms_pulldown Affinity Pull-Down acms_start->acms_pulldown acms_lysate Prepare Cell Lysate acms_lysate->acms_pulldown acms_ms LC-MS/MS Analysis acms_pulldown->acms_ms acms_hits Identify Putative Targets acms_ms->acms_hits merge_hits Consolidate and Prioritize Candidate Targets acms_hits->merge_hits darts_start Treat Lysate with Compound darts_digest Protease Digestion darts_start->darts_digest darts_sds SDS-PAGE Analysis darts_digest->darts_sds darts_ms Identify Protected Proteins by MS darts_sds->darts_ms darts_hits Identify Putative Targets darts_ms->darts_hits darts_hits->merge_hits start Novel Compound: This compound start->acms_start start->darts_start

Caption: Unbiased target identification workflow for a novel compound.

Phase 2: Target Validation and Engagement

Once a list of putative targets is generated, the next critical step is to validate these interactions and confirm target engagement in a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in live cells or cell lysates. It is based on the principle that a protein's thermal stability is altered upon ligand binding.

Rationale: CETSA provides direct evidence of target engagement within the physiological environment of the cell, which is a crucial validation step. An increase in the melting temperature of a protein in the presence of the compound indicates a direct interaction.

  • Cell Treatment:

    • Treat intact cells or cell lysates with this compound or a vehicle control.

  • Heating:

    • Heat aliquots of the treated samples across a range of temperatures.

  • Protein Precipitation and Detection:

    • Cool the samples and centrifuge to pellet the precipitated (denatured) proteins.

    • Collect the supernatant containing the soluble (stable) proteins.

  • Analysis:

    • Analyze the amount of the putative target protein remaining in the supernatant by Western blotting or mass spectrometry.

    • Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound confirms target engagement.

Phase 3: Pathway Elucidation and Functional Characterization

Identifying a direct binding partner is only the beginning. Understanding the functional consequences of this interaction is essential for therapeutic development.

Hypothesis-Driven Investigation: Formyl Peptide Receptors (FPRs)

Based on the structural similarity to fMLP, a plausible hypothesis is that this compound may modulate the activity of FPRs.[4][5]

  • Calcium Mobilization Assay:

    • Use a cell line expressing FPRs (e.g., neutrophils or transfected HEK293 cells).

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Stimulate the cells with varying concentrations of this compound.

    • Measure the change in intracellular calcium concentration using a fluorometric plate reader. An increase in intracellular calcium is indicative of FPR activation.

  • Chemotaxis Assay:

    • Use a Boyden chamber or a similar migration assay system.

    • Place a chemoattractant (the compound of interest) in the lower chamber and FPR-expressing cells in the upper chamber.

    • Quantify the number of cells that migrate to the lower chamber in response to the compound.

Broader Functional Screening

In parallel with hypothesis-driven studies, a broader assessment of the compound's impact on cellular signaling is necessary.

  • Cell Treatment and Lysis:

    • Treat a relevant cell line with this compound for various durations.

    • Lyse the cells and digest the proteins into peptides.

  • Phosphopeptide Enrichment:

    • Enrich for phosphorylated peptides using techniques such as titanium dioxide or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in protein phosphorylation.

  • Bioinformatics Analysis:

    • Use pathway analysis software to identify signaling pathways that are significantly altered by the compound.

Visualizing the Target Validation and Pathway Analysis Workflow

The following diagram outlines the process of validating candidate targets and elucidating their functional roles.

Target_Validation_Workflow cluster_validation Target Validation & Engagement cluster_functional Functional Characterization start Prioritized Candidate Targets cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa biophysical Biophysical Assays (e.g., SPR, ITC) start->biophysical validated_target Validated Target cetsa->validated_target biophysical->validated_target hypothesis_driven Hypothesis-Driven Assays (e.g., FPR activation) validated_target->hypothesis_driven pathway_analysis Phospho-Proteomics & Pathway Analysis validated_target->pathway_analysis functional_consequence Elucidate Functional Consequence hypothesis_driven->functional_consequence pathway_analysis->functional_consequence

Caption: Workflow for target validation and functional characterization.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of Putative Targets from AC-MS and DARTS
Protein ID Gene Name Method of Identification Fold Enrichment / Protection
P12345GENE1AC-MS15.2
Q67890GENE2AC-MS, DARTS10.5 (AC-MS), 3.1 (DARTS)
............
Table 2: CETSA Results for Validated Target
Parameter Value
Target Protein GENE2
Melting Temperature (Vehicle) 52.1 °C
Melting Temperature (Compound) 56.8 °C
Thermal Shift (ΔTm) +4.7 °C

Conclusion

The journey to elucidate the therapeutic targets of a novel compound like this compound is a systematic process of discovery and validation. By employing a multi-faceted approach that combines unbiased screening methods with hypothesis-driven functional assays, researchers can build a comprehensive understanding of a compound's mechanism of action. The protocols and workflows detailed in this guide provide a robust framework for such an investigation. The successful identification and validation of a therapeutic target are pivotal milestones in the translation of a chemical entity into a life-changing medicine.

References

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Al-Mugotir, M. H., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Ono, M., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences. [Link]

  • García-Lara, E., et al. (2024). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences. [Link]

  • Goulet, S., et al. (1996). N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC. Cytokine. [Link]

  • PubChem. (n.d.). N-Formyl-D-phenylalanine. [Link]

  • Wikipedia. (n.d.). N-Formylmethionine-leucyl-phenylalanine. [Link]

  • PubChem. (n.d.). N-Formyl-L-phenylalanine. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]

  • Shanmugam, P., et al. (2007). Antimicrobial potential of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Kavaliauskas, P., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals. [Link]

  • ACS. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-2-(phenylformamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for 3-Hydroxy-2-(phenylformamido)propanoic acid, a molecule of interest in drug development and biochemical research. Given the limited availability of published experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and data from structurally analogous molecules to present a detailed, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers researchers a robust framework for the identification and structural elucidation of this and related N-acyl amino acids.

Molecular Structure and Spectroscopic Overview

This compound, also known as N-benzoyl-β-hydroxyalanine, possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The key structural features include a carboxylic acid, a secondary amide, a primary alcohol, and a phenyl ring. Each of these moieties contributes characteristic signals in NMR, IR, and MS analyses. Understanding these contributions is paramount for accurate structural confirmation.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) in ppm are relative to a standard reference like tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1HThe chemical shift can be highly variable and concentration-dependent. The proton is acidic and may exchange with D₂O.
Amide (-NH)8.0 - 9.0Doublet1HCoupled to the adjacent α-proton.
Phenyl (Ar-H)7.4 - 7.9Multiplet5HProtons on the phenyl ring will exhibit complex splitting patterns.
α-CH4.5 - 5.0Multiplet1HCoupled to the amide proton and the β-CH₂ protons.
β-CH₂3.8 - 4.2Multiplet2HDiastereotopic protons coupled to the α-proton and the hydroxyl proton.
Hydroxyl (-OH)2.0 - 4.0Triplet (broad)1HCoupled to the adjacent β-CH₂ protons. May exchange with D₂O.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Carboxylic Acid (-COOH)170 - 180The carbonyl carbon of the carboxylic acid is significantly deshielded.
Amide (-C=O)165 - 175The carbonyl carbon of the amide group.
Phenyl (Ar-C)125 - 140Multiple signals are expected for the aromatic carbons.
α-CH50 - 60The carbon attached to the nitrogen and the carboxylic acid group.
β-CH₂60 - 70The carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Functional Group Characteristic Absorption (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid)2500 - 3300BroadThis very broad absorption is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[1][2]
O-H Stretch (Alcohol)3200 - 3600BroadOverlaps with the carboxylic acid O-H stretch.
N-H Stretch (Amide)3200 - 3400MediumA sharp peak in the same region as the O-H stretches.
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Carboxylic Acid)1700 - 1725StrongCharacteristic strong absorption for the carbonyl group.[2]
C=O Stretch (Amide I)1630 - 1680StrongThe amide I band is a strong and characteristic absorption.
N-H Bend (Amide II)1510 - 1570Medium
C=C Stretch (Aromatic)1450 - 1600MediumA series of absorptions are expected in this region.
C-O Stretch (Alcohol/Acid)1000 - 1300Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₁NO₄), the expected monoisotopic mass is approximately 209.0688 Da.[3]

Predicted Mass Spectrum
  • Molecular Ion (M⁺): A peak at m/z 209 is expected.

  • [M+H]⁺: In positive ion mode electrospray ionization (ESI), a prominent peak at m/z 210 would be observed.[3]

  • [M+Na]⁺: An adduct with sodium may be observed at m/z 232.[3]

  • [M-H]⁻: In negative ion mode ESI, a peak at m/z 208 would be expected.[3]

Fragmentation Pathway

The molecule is expected to fragment in a predictable manner under mass spectrometric conditions. Key fragment ions would likely arise from the loss of small neutral molecules or cleavage at the amide bond.

M [M+H]⁺ m/z = 210 F1 Loss of H₂O m/z = 192 M->F1 - H₂O F2 Loss of COOH m/z = 165 M->F2 - HCOOH F3 Benzoyl cation m/z = 105 F2->F3 - C₃H₄NO

Figure 2: A plausible fragmentation pathway for this compound in positive ion ESI-MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will affect the chemical shifts of exchangeable protons.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, for soluble compounds, a solution in a suitable solvent can be used.

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid for positive ion mode ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system. Acquire the mass spectrum in the desired mass range.

  • Data Analysis: Determine the m/z values of the molecular ion and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed interpretation of expected NMR, IR, and MS data, grounded in established spectroscopic principles and data from analogous compounds, serves as a valuable resource for researchers in the field. The provided experimental protocols offer a starting point for the empirical characterization of this and structurally related molecules.

References

  • BenchChem. Spectroscopic and Synthetic Overview of N-Acyl Amino Acids: A Focus on N-(2-Furoyl)leucine.
  • PubChemLite. This compound (C10H11NO4).
  • National Center for Biotechnology Information. "Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity.
  • National Center for Biotechnology Information. "Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library." PubMed, National Institutes of Health, 6 June 2023.
  • National Center for Biotechnology Information. "this compound | C10H11NO4 | CID 333801." PubChem, U.S.
  • Biosynth. 3-[(2-Hydroxyphenyl)formamido]propanoic acid | 6292-94-0 | GAA29294.
  • Biological Magnetic Resonance Bank. bmse000331 3-(2-Hydroxyphenyl)propionic Acid.
  • ChemicalBook. N-FORMYL-DL-PHENYLALANINE(4289-95-6) 1H NMR spectrum.
  • National Center for Biotechnology Information. "3-(3'-Hydroxyphenyl)propionic acid | C9H10O3 | CID 91." PubChem, U.S.
  • National Institute of Standards and Technology. "3-(3-Hydroxyphenyl)
  • ChemicalBook. N-FORMYL-L-PHENYLALANINE(13200-85-6) 13C NMR spectrum.
  • MDPI. "N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes." Molecules, 2019.
  • Frontiers Media S.A. "The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine." Frontiers in Molecular Biosciences, 2022.
  • MDPI. "Synthesis of 3-((4-Hydroxyphenyl)amino)
  • National Center for Biotechnology Information. "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens." PubMed, National Institutes of Health, 17 Feb. 2024.
  • National Center for Biotechnology Information. "Structural characterization of the N-terminal autoregulatory sequence of phenylalanine hydroxylase.
  • Doc Brown's Chemistry. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH.
  • Chemistry LibreTexts. "21.3: Spectroscopy of Carboxylic Acids." Chemistry LibreTexts, 30 May 2020.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512).
  • BLD Pharm. 4582-71-2|this compound.
  • ChemicalBook. 3-Hydroxypropionic acid(503-66-2) 1H NMR spectrum.
  • National Institute of Standards and Technology. "3-(3-Hydroxyphenyl)propionic acid." NIST Chemistry WebBook.
  • Human Metabolome Database. Predicted GC-MS Spectrum - 3-(2-Hydroxyphenyl)propanoic acid GC-MS (2 TMS) - 70eV, Positive (HMDB0033752).
  • Human Metabolome Database. Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752).
  • National Center for Biotechnology Information. "CID 161062673 | C18H20O6." PubChem, U.S.
  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH.
  • ResearchGate. (PDF) Infrared spectral studies of propanoic acid in various solvents.
  • National Center for Biotechnology Information. "N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity." PubMed Central, National Institutes of Health, 16 Apr. 2020.
  • ResearchGate. Synthesis of 2-(3-benzoylphenyl)
  • SIELC Technologies. Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester.

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxy-2-(phenylformamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

3-Hydroxy-2-(phenylformamido)propanoic acid is a molecule of interest with potential applications in various scientific domains. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in research and development. This guide provides a comprehensive overview of the known and predicted characteristics of this compound, outlines detailed experimental protocols for its analysis, and discusses potential degradation pathways. By synthesizing theoretical predictions with practical, field-proven methodologies, this document serves as an essential resource for scientists working with this compound.

Introduction and Molecular Characteristics

This compound, with the chemical formula C10H11NO4, is an N-acylated amino acid derivative.[1] Its structure, featuring a carboxylic acid group, a hydroxyl group, and an amide linkage, suggests a molecule with a balance of hydrophilic and lipophilic properties that will govern its behavior in various solvent systems and under different environmental conditions. The presence of multiple functional groups also indicates potential sites for chemical degradation, a critical consideration for its handling, storage, and application.

Molecular Structure:

G cluster_0 Degradation of this compound This compound This compound Benzoic Acid Benzoic Acid This compound->Benzoic Acid Hydrolysis (Acid/Base) Isoserine Isoserine This compound->Isoserine Hydrolysis (Acid/Base)

Sources

"2-benzamido-3-hydroxypropanoic acid structural analogs"

Future research should focus on expanding the diversity of the analog library, incorporating non-natural amino acids and exploring a wider range of heterocyclic replacements for the benzoyl group. Furthermore, comprehensive ADME/Tox profiling of the most potent compounds is a critical next step to evaluate their potential as viable drug candidates. The integration of computational modeling, such as molecular docking and dynamics simulations, can further rationalize observed SAR and guide the design of next-generation analogs with superior efficacy and safety profiles. [4]

References

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. [Link]

  • Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. PubMed Central. [Link]

  • Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry. [Link]

  • Canonical protein inhibitors of serine proteases. PubMed. [Link]

  • Figure S5: Synthesis of (±)-syn-3-benzamido-2-hydroxy-3-phenylpropanoic acid. ResearchGate. [Link]

  • Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. National Institutes of Health. [Link]

  • Substituted hippurates and hippurate analogs as substrates and inhibitors of peptidylglycine alpha-hydroxylating monooxygenase (PHM). PubMed. [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. [Link]

  • N-Benzoyl-beta-alanine: Essential Intermediate for Organic Synthesis. Synthio. [Link]

  • Hippuric acid – Knowledge and References. Taylor & Francis. [Link]

  • hippuric acid. YouTube. [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. [Link]

  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists. MDPI. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Institutes of Health. [Link]

  • Synthesis, Characterization and Biological Activity of Some Complexes of Some New Amino Acid Derivatives. ResearchGate. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Process for producing 2-amino-3-hydroxypropanoic acid derivative.
  • Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. [Link]

  • Biological Production of 3-Hydroxypropionic Acid: An Update on the Current Status. MDPI. [Link]

  • 3-Hydroxypropionic acid contributes to the antibacterial activity of glycerol metabolism by the food microbe Limosilactobacillus reuteri. PubMed. [Link]

Methodological & Application

Chiral Synthesis of (2S)-3-Hydroxy-2-(formamido)propanoic Acid (N-Formyl-L-serine): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2S)-3-Hydroxy-2-(formamido)propanoic acid, commonly known as N-formyl-L-serine, is a crucial chiral building block in synthetic organic chemistry and drug development. Its vicinal amino alcohol functionality is a key structural motif in a wide array of biologically active molecules, including antibiotics and enzyme inhibitors.[1][2] The precise stereochemical control during its synthesis is paramount, as the biological activity of its enantiomers can differ significantly. L-serine, a non-essential amino acid, serves as a readily available and inexpensive chiral precursor for the synthesis of various complex molecules.[][4]

This comprehensive guide provides detailed protocols and expert insights for the chiral synthesis of N-formyl-L-serine. We will explore a scientifically sound and practical approach, elucidating the causality behind experimental choices to ensure reproducibility and high optical purity of the final product.

Strategic Approach: Direct Formylation of L-Serine

The most straightforward and atom-economical approach to N-formyl-L-serine is the direct N-formylation of L-serine. This method avoids complex protection-deprotection sequences, making it an efficient strategy for both laboratory and potential scale-up applications. The direct formylation of serine can be achieved using formic acid or formic anhydride.[5]

Below, we detail a robust protocol for the direct N-formylation of L-serine using a mixed anhydride method, which offers high yields and preserves the stereochemical integrity of the starting material.

Experimental Workflow Overview

The synthesis is a one-pot reaction where L-serine is directly formylated using formic acid and acetic anhydride.

Synthesis_Workflow L_Serine L-Serine Reaction_Mixture Reaction Mixture (0-5 °C) L_Serine->Reaction_Mixture Formic_Acid Formic Acid Formic_Acid->Reaction_Mixture Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Mixture N_Formyl_L_Serine N-Formyl-L-serine Reaction_Mixture->N_Formyl_L_Serine Formylation Purification Purification (Crystallization) N_Formyl_L_Serine->Purification Final_Product Pure N-Formyl-L-serine Purification->Final_Product

Caption: Overall workflow for the direct N-formylation of L-serine.

Detailed Protocol: Direct N-Formylation of L-Serine

This protocol is adapted from established methods for the formylation of amino acids.[5]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )PuritySupplier
L-SerineC₃H₇NO₃105.09≥99%Sigma-Aldrich
Formic AcidCH₂O₂46.03≥98%Sigma-Aldrich
Acetic AnhydrideC₄H₆O₃102.09≥99%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12AnhydrousSigma-Aldrich
Deionized WaterH₂O18.02--

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Thermometer

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer, add L-serine (10.51 g, 100 mmol).

  • Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C. Slowly add formic acid (60 mL, 1.5 mol) to the flask with vigorous stirring.

  • Formation of Mixed Anhydride: Once the L-serine has dissolved, add acetic anhydride (30 mL, 320 mmol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours, followed by stirring at room temperature for an additional 4 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess formic acid and acetic acid. A viscous oil will be obtained.

  • Crystallization: To the resulting oil, add 100 mL of diethyl ether and stir vigorously. The product will precipitate as a white solid.

  • Isolation and Purification: Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 50 mL of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the purified N-formyl-L-serine in a vacuum oven at 40 °C to a constant weight.

Expected Yield and Characterization:

  • Yield: 11.3 - 12.0 g (85-90%)

  • Appearance: White crystalline solid

  • Melting Point: 114-116 °C

  • ¹H NMR (400 MHz, D₂O): δ 8.21 (s, 1H, CHO), 4.55 (t, J = 4.0 Hz, 1H, α-CH), 3.95 (dd, J = 12.0, 4.0 Hz, 1H, β-CH₂), 3.88 (dd, J = 12.0, 4.0 Hz, 1H, β-CH₂)

  • ¹³C NMR (100 MHz, D₂O): δ 174.5 (COOH), 166.2 (CHO), 60.8 (β-CH₂), 55.1 (α-CH)

  • Optical Rotation: [α]²⁰D +15.0 (c 1, H₂O)

Application Notes and Troubleshooting

Causality Behind Experimental Choices:

  • Use of Acetic Anhydride: Acetic anhydride reacts with formic acid to form a mixed anhydride (formic acetic anhydride). This in situ generated species is a more potent formylating agent than formic acid alone, leading to a more efficient and complete N-formylation of the amino group of L-serine.

  • Temperature Control: The initial low temperature (0-5 °C) is crucial to control the exothermic reaction between formic acid and acetic anhydride and to prevent any potential side reactions, such as racemization or degradation of the starting material and product.

  • Excess Formic Acid: Formic acid serves as both a reagent and a solvent in this reaction, ensuring the complete dissolution of L-serine.

  • Diethyl Ether for Precipitation: N-formyl-L-serine is insoluble in diethyl ether, which allows for its effective precipitation and separation from the reaction mixture and any ether-soluble impurities.

Potential Challenges and Solutions:

ChallengePotential CauseSolution
Low Yield Incomplete reaction.Ensure vigorous stirring and allow the reaction to proceed for the full duration. Confirm the purity of the starting materials.
Loss of product during work-up.Ensure complete precipitation by adding a sufficient volume of diethyl ether and cooling the mixture. Be careful during filtration to avoid product loss.
Product is an oil, not a solid Residual solvent or impurities.Ensure complete removal of formic and acetic acid on the rotary evaporator. Triturate the oil with fresh diethyl ether multiple times.
Racemization Elevated reaction temperature.Strictly maintain the temperature below 10 °C during the addition of acetic anhydride.

Alternative Synthetic Strategies

While direct formylation is highly effective, other methods for the synthesis of β-hydroxy-α-amino acids are prevalent in the literature and offer alternative approaches.

Alternative_Strategies cluster_0 Asymmetric Aldol Reactions cluster_1 Enzymatic Synthesis cluster_2 Resolution of Racemates Glycine_Schiff_Base Glycine Schiff Base Aldol_Adduct β-Hydroxy-α-amino ester Glycine_Schiff_Base->Aldol_Adduct Aldehyde Aldehyde Aldehyde->Aldol_Adduct Chiral_Catalyst Chiral Catalyst Chiral_Catalyst->Aldol_Adduct Amino_Acid α-Amino Acid Enzymatic_Product β-Hydroxy-α-amino acid Amino_Acid->Enzymatic_Product Hydroxylase Amino Acid Hydroxylase Hydroxylase->Enzymatic_Product Racemic_N_formyl Racemic N-formyl-O-benzyl-serine Separated_Enantiomers Separated Diastereomeric Salts Racemic_N_formyl->Separated_Enantiomers Resolving_Agent Chiral Resolving Agent (e.g., brucine) Resolving_Agent->Separated_Enantiomers

Caption: Alternative synthetic routes to chiral β-hydroxy-α-amino acids.

  • Asymmetric Aldol Reactions: The direct asymmetric aldol reaction of glycine Schiff bases with aldehydes, catalyzed by chiral catalysts, is a powerful method for constructing the vicinal amino alcohol motif with high stereocontrol.[1][2][6][7] This approach allows for the creation of two adjacent stereocenters in a single step.

  • Enzymatic Synthesis: Biocatalysis offers an environmentally benign route to β-hydroxy-α-amino acids.[8] For instance, amino acid hydroxylases can selectively introduce a hydroxyl group at the β-position of an α-amino acid.[8]

  • Resolution of Racemates: A classical approach involves the synthesis of a racemic mixture of the desired compound, followed by resolution using a chiral resolving agent. For example, racemic N-formyl-O-benzyl-serine has been successfully resolved using brucine to separate the enantiomers.[9]

Safety Precautions

  • Formic acid and acetic anhydride are corrosive. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diethyl ether is highly flammable. Work in an area free of ignition sources and ensure proper grounding of equipment.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The direct N-formylation of L-serine presented here is a reliable and efficient method for the chiral synthesis of N-formyl-L-serine. By understanding the rationale behind the experimental design and potential challenges, researchers can confidently reproduce this synthesis and obtain a high-purity product. The alternative strategies discussed provide a broader context for the synthesis of β-hydroxy-α-amino acids, offering a range of options depending on the specific synthetic goals and available resources.

References

  • Corey, E. J., & Guzman-Perez, A. (1998). The catalytic enantioselective construction of molecules with quaternary carbon stereocenters.
  • Yamamoto, H. (Ed.). (2002). Lewis acid reagents: a practical approach. Oxford University Press.
  • Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews, 39(5), 1600-1632.
  • Palomo, C., Oiarbide, M., & García, J. M. (2004). Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 33(2), 65-75.
  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids (Vol. 2). John Wiley & Sons.
  • Vera, S., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 86(11), 7533–7544*.
  • Dutta, A. S., & Morley, J. S. (1971). The Preparation of O-Benzyl-L-serine. Journal of the Chemical Society C: Organic, 2896-2898.
  • Wunsch, E., & Furst, G. (1962). Zur Synthese des O-Benzyl-L-serins. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 329(1), 109-121.
  • Okawa, K., & Nakajima, K. (1981). Synthesis of O-benzyl-L-serine. Chemical and Pharmaceutical Bulletin, 29(8), 2333-2335.
  • Vera, S., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). N-formyl serine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pollegioni, L., & Campanini, B. (2020). L-serine synthesis via the phosphorylated pathway in humans. Cellular and Molecular Life Sciences, 77(23), 4785-4803*.

Sources

Application Notes and Protocols for the Exploration of 3-Hydroxy-2-(phenylformamido)propanoic acid in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from conventional antibiotic discovery pipelines, which have yielded no new classes of antibiotics since the 1980s.[1] The scientific community is now tasked with exploring novel chemical spaces to identify scaffolds that can circumvent existing resistance mechanisms. This document provides a detailed guide for researchers on evaluating the potential of 3-Hydroxy-2-(phenylformamido)propanoic acid and its analogs as a new frontier in the fight against multidrug-resistant (MDR) pathogens.

While direct evidence of the antimicrobial properties of this compound is nascent, the structural motif is present in various natural and synthetic molecules with established biological activities. For instance, derivatives of 3-phenylpropanoic acid have demonstrated significant and selective activities against both Gram-positive and Gram-negative bacteria.[2] Furthermore, the strategic modification of related scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid, has yielded derivatives with potent, broad-spectrum antimicrobial activity against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant fungi.[3][4][5][6]

These findings provide a compelling rationale for the systematic investigation of this compound. This guide is structured to provide researchers with the foundational knowledge and detailed protocols to undertake such an investigation, from synthesis and characterization to a tiered microbiological and mechanistic evaluation.

Part 1: Compound Profile and Rationale

1.1. Chemical Structure and Physicochemical Properties

  • IUPAC Name: this compound[7][8]

  • Molecular Formula: C10H11NO4[7][8][9]

  • Molecular Weight: 209.2 g/mol [9]

  • Structure:

    • A propanoic acid backbone.

    • A hydroxyl group at the 3-position.

    • A phenylformamido (benzamido) group at the 2-position.

The presence of a carboxylic acid, a hydroxyl group, and an amide linkage provides multiple points for hydrogen bonding and potential interactions with biological targets. The phenyl ring offers a site for further modification to modulate lipophilicity and target engagement.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Significance in Drug Discovery
XlogP 0.1 Indicates good water solubility, which is favorable for intravenous formulations but may limit passive diffusion across bacterial membranes.
Hydrogen Bond Donors 3 Multiple sites for interaction with target proteins.
Hydrogen Bond Acceptors 4 Multiple sites for interaction with target proteins.

| Polar Surface Area | 86.8 Ų | Influences membrane permeability and oral bioavailability. |

Data sourced from PubChem and calculated using standard computational models.[8]

1.2. Rationale for Antimicrobial Investigation

The rationale for investigating this scaffold is built on the established activity of structurally related compounds:

  • Phenylpropanoic Acid Derivatives: Natural and synthetic derivatives have shown antimicrobial effects. For example, chlorinated 3-phenylpropanoic acids isolated from marine actinomycetes exhibited selective activity against E. coli and S. aureus.[2]

  • Amino Acid Scaffolds: The core structure is an amino acid derivative. Many existing antibiotics, such as vancomycin and daptomycin, are based on peptide or amino acid structures.

  • Synthetic Versatility: The structure allows for straightforward synthetic modification of the phenyl ring, the amide linkage, and the carboxylic acid, enabling the creation of a diverse chemical library for structure-activity relationship (SAR) studies.

Part 2: Synthesis and Characterization

A reliable and scalable synthetic route is paramount for generating sufficient quantities of the parent compound and its analogs for screening.

2.1. Proposed Synthetic Workflow

The synthesis of this compound can be approached from commercially available starting materials. A plausible retro-synthetic analysis suggests a straightforward pathway from serine.

G cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target This compound Amide Amide Bond Formation Target->Amide Disconnect Amide Precursor1 Serine Derivative Amide->Precursor1 Precursor2 Benzoyl Chloride Amide->Precursor2 Start L-Serine Protection Protect Carboxylic Acid (e.g., as Methyl Ester) Start->Protection ProtectedSerine L-Serine Methyl Ester Protection->ProtectedSerine Acylation Acylation with Benzoyl Chloride (Schotten-Baumann conditions) ProtectedSerine->Acylation ProtectedTarget Protected Target Compound Acylation->ProtectedTarget Deprotection Ester Hydrolysis (e.g., LiOH) ProtectedTarget->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: Proposed synthetic pathway for this compound.

2.2. Detailed Synthetic Protocol

Materials:

  • L-Serine methyl ester hydrochloride

  • Benzoyl chloride

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H2O)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na2SO4)

Step 1: N-Benzoylation of L-Serine Methyl Ester

  • Dissolve L-Serine methyl ester hydrochloride (1 equivalent) in a saturated aqueous solution of NaHCO3.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 equivalents) dropwise while vigorously stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude N-benzoyl-L-serine methyl ester.

  • Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient).

Step 2: Saponification to the Final Compound

  • Dissolve the purified ester (1 equivalent) in a 3:1 mixture of THF and water.

  • Add LiOH (1.5 equivalents) and stir at room temperature for 2-3 hours, monitoring by TLC.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield this compound.

2.3. Physicochemical Characterization

Confirm the identity and purity of the synthesized compound using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity (>95% is recommended for biological assays).

  • Solubility and Stability Studies: Assess solubility in relevant biological media (e.g., Mueller-Hinton Broth) and stability at different pH and temperatures.

Part 3: Antimicrobial Activity Screening

A tiered approach to screening is recommended to efficiently identify promising compounds and elucidate their spectrum of activity.

3.1. Tier 1: Primary Screening for Bacteriostatic Activity

The primary goal is to determine the Minimum Inhibitory Concentration (MIC) against a representative panel of pathogenic bacteria.

G Start Prepare Stock Solution of This compound in DMSO Dilution Perform 2-fold Serial Dilutions in 96-well plate with Mueller-Hinton Broth (MHB) Start->Dilution Inoculation Add Standardized Bacterial Inoculum (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Readout Determine MIC: Lowest concentration with no visible bacterial growth Incubation->Readout

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol: Broth Microdilution MIC Assay (CLSI Guidelines) [10]

  • Preparation:

    • Prepare a 10 mg/mL stock solution of the test compound in DMSO.

    • Culture bacterial strains overnight on appropriate agar plates.

    • Prepare a bacterial inoculum suspension in sterile saline, adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Assay Plate Setup (96-well plate):

    • Add 100 µL of cation-adjusted Mueller-Hinton Broth (MHB) to wells 2-12.

    • Add 200 µL of the test compound at twice the desired highest concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing across to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth and inoculum only).

    • Well 12 serves as the sterility control (broth only).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1-11.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Table 2: Recommended Initial Screening Panel

Organism Gram Stain Clinical Relevance
Staphylococcus aureus (ATCC 29213) Gram-positive Common cause of skin, soft tissue, and bloodstream infections.
Enterococcus faecalis (ATCC 29212) Gram-positive Opportunistic pathogen, often associated with hospital-acquired infections.
Escherichia coli (ATCC 25922) Gram-negative Common cause of urinary tract infections and sepsis.
Pseudomonas aeruginosa (ATCC 27853) Gram-negative Opportunistic pathogen, known for intrinsic and acquired resistance.

| Klebsiella pneumoniae | Gram-negative | Significant cause of pneumonia and bloodstream infections, often MDR. |

3.2. Tier 2: Determining Bactericidal Activity

If the compound shows significant bacteriostatic activity (low MIC), the next step is to determine if it is bactericidal (kills bacteria) or merely inhibits growth.

Protocol: Minimum Bactericidal Concentration (MBC) Assay

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plate at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).

Interpretation:

  • Bactericidal: MBC/MIC ratio ≤ 4

  • Bacteriostatic: MBC/MIC ratio > 4

Part 4: Preliminary Mechanism of Action (MoA) Studies

Identifying the cellular target is a critical step in drug discovery.[11] Early-stage MoA studies can provide valuable insights and guide further chemical optimization.

4.1. Macromolecular Synthesis Inhibition Assays

These assays determine if the compound interferes with key cellular processes: DNA replication, RNA transcription, protein translation, or cell wall synthesis.

Protocol Outline:

  • Culture bacteria to mid-log phase.

  • Aliquot the culture into separate tubes.

  • Add the test compound at a concentration of 4x MIC.

  • Simultaneously, add a radiolabeled precursor for a specific pathway:

    • DNA Synthesis: ³H-thymidine

    • RNA Synthesis: ³H-uridine

    • Protein Synthesis: ³H-leucine

    • Cell Wall Synthesis: ¹⁴C-N-acetylglucosamine

  • Incubate for a short period (e.g., 30-60 minutes).

  • Precipitate the macromolecules using trichloroacetic acid (TCA).

  • Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Compare the results to a vehicle control and known inhibitors (e.g., ciprofloxacin for DNA, rifampicin for RNA, tetracycline for protein, vancomycin for cell wall).

Interpretation: A significant reduction in the incorporation of a specific radiolabeled precursor suggests that the compound inhibits that particular macromolecular synthesis pathway.

4.2. Bacterial Cytoplasmic Membrane (BCM) Depolarization Assay

Damage to the bacterial membrane is a common mechanism for antimicrobial peptides and some small molecules.

Protocol using DiSC₃(5) dye:

  • Wash and resuspend mid-log phase bacteria in a buffer containing KCl.

  • Add the voltage-sensitive fluorescent dye DiSC₃(5). The dye will quench its own fluorescence upon entering a polarized membrane.

  • Monitor the fluorescence until a stable baseline is achieved.

  • Add the test compound.

  • Membrane depolarization will cause the release of the dye into the buffer, resulting in a rapid increase in fluorescence.

  • Use a known membrane-depolarizing agent like polymyxin B as a positive control.

Conclusion and Future Directions

The exploration of novel chemical scaffolds like this compound is a crucial endeavor in the ongoing battle against antimicrobial resistance. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and initial biological evaluation of this compound and its analogs. Positive results from these initial screens would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize potency and spectrum.

  • Toxicity and Selectivity Assays: Evaluating the compound's effect on mammalian cell lines to ensure a suitable therapeutic window.

  • In Vivo Efficacy Studies: Testing the compound in animal models of infection.

  • Resistance Development Studies: Assessing the propensity for bacteria to develop resistance to the compound.

By systematically applying these methodologies, researchers can rigorously evaluate the potential of the this compound scaffold and contribute to the vital pipeline of new antimicrobial agents.

References

  • The Pew Charitable Trusts. "A Scientific Roadmap for Antibiotic Discovery." Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Available at: [Link]

  • Ineos Oxford Institute. "Antimicrobial drug discovery and development." Available at: [Link]

  • London School of Hygiene & Tropical Medicine. "Novel Drug Discovery & Antimicrobial Resistance." Available at: [Link]

  • PubChem. "this compound." Available at: [Link]

  • Bhat, S. V., et al. "Antimicrobial potential of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives." ResearchGate. Available at: [Link]

  • U.S. Department of Health and Human Services. "Novel Antimicrobial Drug Development and Access: U.S. Government Support and Opportunities." Available at: [Link]

  • PubChem. "3-Hydroxy-2-phenylpropanoic acid;hydrochloride." Available at: [Link]

  • Gricore, I., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Available at: [Link]

  • Gricore, I., et al. "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens." ResearchGate. Available at: [Link]

  • Abdel-Mageed, W. M., et al. (2019). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. Marine Drugs, 17(10), 577. Available at: [Link]

  • Gricore, I., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. Available at: [Link]

  • Kaunas University of Technology. "Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens." Available at: [Link]

  • Kumar, A., et al. "Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives." ResearchGate. Available at: [Link]

  • PubChemLite. "this compound (C10H11NO4)." Available at: [Link]

  • Human Metabolome Database. "Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752)." Available at: [Link]

  • FooDB. "Showing Compound 3-(3-Hydroxyphenyl)propanoic acid (FDB021993)." Available at: [Link]

  • PubChem. "3-(2-Hydroxyphenyl)propanoate." Available at: [Link]

  • Gricore, I., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols for the Evaluation of 3-Hydroxy-2-(phenylformamido)propanoic Acid and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 3-Hydroxy-2-(phenylformamido)propanoic acid and its structural analogs as potential anti-cancer agents. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for in vitro and in vivo studies.

I. Introduction and Scientific Rationale

While direct studies on the anti-cancer properties of this compound are not extensively documented in publicly available literature, the core structure of substituted propanoic acid has emerged as a promising scaffold in oncology research. Recent studies have demonstrated that derivatives of similar structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid and 3-hydroxy-2,2-dimethyl-propionic acid methyl ester, exhibit significant anti-proliferative and cytotoxic effects against various cancer cell lines, including lung and colon cancer.[1][2] These findings provide a strong rationale for the systematic investigation of this compound and its analogs as a novel class of anti-cancer compounds.

The potential mechanism of action for such compounds could involve the modulation of key signaling pathways implicated in cancer progression, such as those regulating cell cycle, apoptosis, and cellular stress responses. For instance, some derivatives have been shown to act through the HSP90 and TRAP1 mediated signaling pathway.[2] Therefore, a thorough preclinical evaluation is warranted to elucidate the therapeutic potential and mechanism of action of this chemical series.

II. In Vitro Evaluation of Anti-Cancer Activity

The initial phase of preclinical assessment involves a battery of in vitro assays to determine the compound's biological activity against cancer cells.[3][4][5] This step is crucial for identifying active compounds and prioritizing them for further development.[5][6]

A. Cell Viability and Cytotoxicity Assays

The first step is to assess the compound's ability to inhibit cancer cell growth and induce cell death. A panel of cancer cell lines representing different tumor types should be used to determine the compound's spectrum of activity.

1. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

2. Cytotoxicity Assay (LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.[4]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: Centrifuge the plate and carefully transfer 50 µL of the supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

AssayPrincipleEndpoint MeasurementKey Parameter
MTT Assay Metabolic activity of viable cellsColorimetric (Absorbance)IC50
LDH Release Assay Membrane integrity of cellsColorimetric (Absorbance)% Cytotoxicity
B. Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), further assays are necessary.

1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

C. Mechanistic Studies: Western Blotting

To investigate the molecular mechanism of action, Western blotting can be used to assess the levels of key proteins involved in cell cycle regulation and apoptosis.

Protocol:

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Workflow for In Vitro Evaluation

in_vitro_workflow A Compound Synthesis & Characterization B Cell Line Panel Selection (e.g., Lung, Colon, Breast) A->B C Primary Screening: Cell Viability (MTT) & Cytotoxicity (LDH) Assays B->C D IC50 Determination C->D E Secondary Screening: Apoptosis Assay (Annexin V/PI) D->E F Mechanism of Action Studies: Western Blotting (Apoptotic & Cell Cycle Markers) E->F G Lead Compound Identification F->G

Caption: In Vitro Evaluation Workflow.

III. In Vivo Preclinical Evaluation

Promising compounds identified from in vitro screening should be further evaluated in animal models to assess their anti-tumor efficacy and safety in a physiological context.[5][8][9]

A. Animal Models

The choice of animal model is critical for the relevance of the study.[8][9]

  • Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[8] These models are useful for initial efficacy testing.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients are directly implanted into immunodeficient mice.[8][9] These models better recapitulate the heterogeneity of human tumors.[9]

B. Experimental Design

A typical in vivo efficacy study involves the following steps:

Protocol:

  • Animal Acclimatization: Acclimate the mice to the facility for at least one week.

  • Tumor Implantation: Implant cancer cells or tumor fragments into the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Grouping: Randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at different dose levels. Include a vehicle control group and a positive control group (standard-of-care drug).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.

  • Tissue Collection: Collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

ParameterMeasurement MethodFrequencyPurpose
Tumor Volume Caliper measurementTwice a weekAssess anti-tumor efficacy
Body Weight Weighing scaleTwice a weekMonitor toxicity
Clinical Observations Visual inspectionDailyAssess overall health and well-being
Survival Time to endpointDailyEvaluate overall treatment benefit

In Vivo Efficacy Study Workflow

in_vivo_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis A Select Animal Model (CDX or PDX) B Tumor Implantation A->B C Tumor Growth Monitoring B->C D Randomization into Groups (Vehicle, Compound, Positive Control) C->D E Compound Administration D->E F Monitor Tumor Volume & Body Weight E->F G Study Endpoint & Euthanasia F->G H Tumor & Organ Collection G->H I Histopathology & Biomarker Analysis H->I

Caption: In Vivo Efficacy Study Workflow.

IV. Data Analysis and Interpretation

  • In Vitro Data: Calculate IC50 values using non-linear regression analysis. Statistical significance between treated and control groups should be determined using appropriate tests (e.g., t-test, ANOVA).

  • In Vivo Data: Plot tumor growth curves and survival curves (Kaplan-Meier). The tumor growth inhibition (TGI) percentage should be calculated. Statistical analysis of tumor volume and survival data is essential.

V. Conclusion

The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of this compound and its analogs in cancer research. A systematic approach, from initial in vitro screening to in vivo efficacy studies, is crucial for identifying and validating novel anti-cancer drug candidates.

VI. References

  • Beck, W. et al. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. Available at: [Link]

  • Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Crown Bioscience. (n.d.). In Vivo Model Systems. Available at: [Link]

  • Zips, D. et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie, 181(8), 487-493. Available at: [Link]

  • Comsa, S. et al. (2015). Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology. Molecules, 20(7), 12793-12813. Available at: [Link]

  • Kamble, S. et al. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 415-426. Available at: [Link]

  • Lo, Y. H. et al. (2018). Organotypic Models for Functional Drug Testing of Human Cancers. Journal of Clinical Medicine, 7(10), 336. Available at: [Link]

  • Stewart, E. et al. (2017). In vitro and in vivo drug screens of tumor cells identify novel therapies for high-risk child cancer. EMBO Molecular Medicine, 9(7), 953-970. Available at: [Link]

  • Grybaitė, B. et al. (2021). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 26(9), 2401. Available at: [Link]

  • El-Naggar, A. M. et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8825-8841. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Grybaitė, B. et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Available at: [Link]

  • Grybaitė, B. et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: [Link]

  • Wang, Y. et al. (2015). Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). Bioorganic & Medicinal Chemistry, 23(6), 1279-1286. Available at: [Link]

  • Grybaitė, B. et al. (2021). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Grybaitė, B. et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(23), 7856. Available at: [Link]

  • Ogawa, Y. et al. (2015). The flavonoid p-hydroxycinnamic acid exhibits anticancer effects in human pancreatic cancer MIA PaCa-2 cells in vitro: Comparison with gemcitabine. Oncology Reports, 34(6), 3304-3310. Available at: [Link]

  • PubChem. (n.d.). Melilotic acid. Available at: [Link]

  • PubChem. (n.d.). 3-(2-Hydroxyphenyl)propanoate. Available at: [Link]

  • Human Metabolome Database. (n.d.). 3-(2-Hydroxyphenyl)propanoic acid. Available at: [Link]

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 3-Hydroxy-2-(phenylformamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 3-Hydroxy-2-(phenylformamido)propanoic acid. The analyte, a propanoic acid derivative, is relevant in pharmaceutical research and development as a potential metabolite or synthetic intermediate. This guide provides a comprehensive protocol covering the scientific principles of the method, step-by-step procedures for sample and standard preparation, and a full validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, with detection by ultraviolet (UV) spectrophotometry. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and drug development industries, offering a field-proven framework for reliable and accurate analysis.

Principle of the Method

The quantification of this compound is achieved using reversed-phase HPLC. This technique is ideally suited for separating moderately polar organic molecules.

  • Scientific Rationale :

    • Stationary Phase : A C18 (octadecylsilyl) silica-based column is selected for its hydrophobic nature, which provides effective retention for the analyte.[6] The non-polar C18 chains interact with the phenyl group of the analyte.

    • Mobile Phase : A key challenge in analyzing organic acids is managing their ionization state.[7] This method employs a mobile phase acidified to a pH of approximately 2.5-3.0. At this pH, which is well below the typical pKa of a carboxylic acid group (~4-5), the propanoic acid moiety of the analyte is fully protonated (COOH). This neutral, non-ionized form is more hydrophobic, leading to consistent retention, improved peak shape, and avoidance of peak tailing that can occur with ionized acids.

    • Detection : The phenylformamido group in the analyte contains a strong chromophore (the benzene ring), which allows for sensitive detection using a UV-Vis detector. The detection wavelength is set near the absorbance maximum of the analyte to ensure high sensitivity.

Materials and Methods

Equipment
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector (e.g., Agilent 1260 Infinity II or equivalent).

  • Analytical balance (4-5 decimal places).

  • pH meter.

  • Sonicator or vacuum degassing unit.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Reagents
  • This compound reference standard (purity ≥98%).

  • Acetonitrile (ACN), HPLC grade.

  • Phosphoric Acid (H₃PO₄), analytical grade.

  • Water, HPLC grade or Milli-Q.

Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time Approximately 10 minutes

Experimental Protocols

The following diagram illustrates the overall analytical workflow from preparation to result.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile 1. Mobile Phase Preparation & Degassing prep_std 2. Standard Stock & Working Solutions prep_mobile->prep_std prep_sample 3. Sample Preparation (Dilution/Extraction/Filtration) prep_std->prep_sample hplc_equilibrate 4. System Equilibration & System Suitability Test (SST) prep_sample->hplc_equilibrate hplc_inject 5. Inject Standards (Calibration Curve) hplc_equilibrate->hplc_inject hplc_run 6. Inject Samples hplc_inject->hplc_run data_integrate 7. Peak Integration & Identification hplc_run->data_integrate data_calc 8. Concentration Calculation (Using Calibration Curve) data_integrate->data_calc data_report 9. Final Report data_calc->data_report G cluster_params Validation ICH Q2(R2) Method Validation Objective: Demonstrate Fitness for Purpose Specificity Specificity Analyte signal is unaffected by other components (impurities, matrix) Linearity Linearity Direct proportional relationship between concentration and response Accuracy Accuracy Closeness of test results to the true value (% Recovery) Precision Precision Closeness of agreement among a series of measurements Range Range Interval providing suitable accuracy, precision, and linearity Limits Detection & Quantitation Limits LOD & LOQ Repeatability Repeatability (Intra-assay) Precision->Repeatability levels Intermediate_Precision Intermediate Precision (Inter-assay) Precision->Intermediate_Precision levels

Caption: Key parameters for method validation per ICH Q2(R2).

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Inject blank, placebo (matrix without analyte), and a sample spiked with the analyte.No interfering peaks at the retention time of the analyte. Peak purity analysis (if using PDA) should pass.
Linearity Analyze calibration standards at 6 concentration levels (e.g., 10-200 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that linearity, accuracy, and precision are met within the specified limits.10 – 200 µg/mL.
Accuracy Analyze samples at three concentrations (low, mid, high) with known amounts of spiked analyte (n=3 at each level).Mean % recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze 6 replicates of a mid-concentration standard on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.%RSD should be ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of a series of diluted solutions.S/N ratio of 3:1.
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (S/N) of a series of diluted solutions.S/N ratio of 10:1. The LOQ concentration must also demonstrate acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).Retention time and peak area should remain within system suitability limits (%RSD ≤ 2.0%).

Data Analysis and Quantification

  • Calibration Curve : Generate a linear regression plot of the peak area (y-axis) versus the concentration (x-axis) for the calibration standards.

  • Equation of the Line : Determine the equation of the line (y = mx + c), where 'm' is the slope and 'c' is the y-intercept.

  • Calculate Sample Concentration : For each sample injection, determine the peak area ('y') of the analyte. Calculate the concentration in the injected solution ('x') using the regression equation: x = (y - c) / m

  • Final Concentration : Adjust the calculated concentration for any dilutions or sample processing steps performed during sample preparation to report the final concentration in the original sample.

Advanced Topic: Chiral Separation Considerations

The structure of this compound contains a chiral center at the C2 position. Enantiomers can have different pharmacological and toxicological profiles. Therefore, in advanced drug development stages, a stereoselective (chiral) method may be required.

  • Why it's important : Regulatory agencies often require the quantification of individual enantiomers.

  • Methodology :

    • Chiral Stationary Phases (CSPs) : The most direct approach is to use a specialized HPLC column where the stationary phase is chiral. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including hydroxy acids. [8]The separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.

    • Pre-column Derivatization : An alternative is to react the analyte with a chiral derivatizing agent to form diastereomers. [9]These diastereomers can then be separated on a standard achiral C18 column. This method is effective but requires an additional reaction step that must be validated for completeness and to ensure no racemization occurs.

Development of a chiral method would require screening different CSPs and mobile phases (often normal-phase or polar organic mode) to achieve baseline resolution of the enantiomers.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • IntuitionLabs. ICH Q2(R2)
  • PubChem. This compound.
  • SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV.
  • MDPI. (2021).
  • Taylor & Francis Online. (2022).
  • CORE. HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples.
  • Sigma-Aldrich. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.
  • ResearchGate. (2015). How can I prepare samples for quantification of drugs and their metabolites in blood using HPLC?.
  • PubMed. High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling.
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Organomation.
  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis.
  • PubMed. (1987).
  • BenchChem. (2025). Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-(4-hydroxyphenyl)propionic acid.

Sources

Application Note & Protocols: Developing Cell-Based Assays for 3-Hydroxy-2-(phenylformamido)propanoic acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust, cell-based assay cascade to elucidate the biological activity of the novel compound, 3-Hydroxy-2-(phenylformamido)propanoic acid. Given that the specific mechanism of action for this compound is not yet characterized, this guide is structured as a strategic, multi-tiered screening approach. It begins with broad primary assays to detect general cellular effects and progresses to more specific secondary assays to investigate the underlying mechanism of action (MoA). Each protocol is designed to be self-validating through the inclusion of appropriate controls, and the rationale behind experimental choices is explained to ensure both technical accuracy and practical utility.

Introduction: The Challenge of Novel Compound Characterization

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by rigorous biological characterization. Cell-based assays are indispensable tools in this process, offering a biologically relevant environment to assess a compound's efficacy, toxicity, and mechanism of action.[1][2] Unlike biochemical assays that use purified components, cell-based assays preserve the complex network of intracellular signaling pathways, protein interactions, and membrane dynamics, providing a more predictive model of in vivo responses.[3][4]

The subject of this guide, this compound, is a derivative of phenylalanine. Phenylalanine derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial effects.[5][6] This structural precedent provides a logical starting point for our investigation, suggesting that initial screening for cytotoxic or antiproliferative effects is a rational strategy.

This guide presents a tiered assay cascade designed to first identify if the compound has any effect on cell health and then to dissect the nature of that effect.

Assay Development Workflow

The proposed workflow follows a logical progression from high-throughput primary screening to lower-throughput, more detailed secondary mechanism-of-action studies.

Assay_Workflow Figure 1: Tiered Assay Development Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: MoA Elucidation cluster_2 Tier 3: Target Identification Viability Cell Viability Assay (e.g., MTT, XTT) Apoptosis Apoptosis Assay (Caspase 3/7 Activity) Viability->Apoptosis Proliferation Proliferation Assay (e.g., BrdU, CFSE) CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Proliferation->CellCycle Target Advanced Studies (e.g., Kinase Profiling, Proteomics) Apoptosis->Target CellCycle->Target

Caption: Figure 1: Tiered Assay Development Workflow.

Tier 1: Primary Screening - Assessing General Cellular Effects

Objective: To determine if this compound exhibits broad cytotoxic or cytostatic effects on cultured cancer cells.

Rationale: The initial goal is to efficiently screen for any biological activity. Cell viability and proliferation assays are robust, cost-effective, and amenable to high-throughput screening (HTS) formats.[7] A positive result (i.e., a decrease in viability or proliferation) in this tier triggers progression to more complex secondary assays. We will use the A549 human lung carcinoma cell line as a representative model, given its common use in cancer research.

Protocol: Cell Viability using MTT Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound (Compound)

  • A549 cells (or other cancer cell line of choice)

  • DMEM media with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of the compound in complete media. A typical 8-point dilution series might range from 200 µM to 0.78 µM. Use DMSO as the vehicle control and ensure the final DMSO concentration in all wells is ≤0.5%.

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include "vehicle control" (media with DMSO) and "no-cell" (media only for background) wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.

  • Formazan Solubilization: Carefully aspirate the media from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The primary output of the viability assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Calculation Steps:

  • Subtract the average absorbance of the "no-cell" blank from all other wells.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells: % Viability = (Abs_treated / Abs_vehicle) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and calculate the IC50 value.

Example Data Presentation:

Compound Concentration (µM)% Viability (Mean ± SD)
10012.5 ± 2.1
5025.3 ± 3.5
2548.9 ± 4.2
12.575.6 ± 5.1
6.2592.1 ± 3.8
3.1398.5 ± 2.9
1.5699.1 ± 2.5
0 (Vehicle)100 ± 3.2
Calculated IC50 24.5 µM

Interpretation: An IC50 value in the low micromolar range suggests the compound has significant cytotoxic or cytostatic activity and warrants further investigation in Tier 2 assays.

Tier 2: Mechanism of Action (MoA) Elucidation

Objective: If the compound reduces cell viability, the next step is to determine how. The two most common reasons for reduced viability in cancer cells are the induction of apoptosis (programmed cell death) or an arrest of the cell cycle.

Protocol: Apoptosis Detection via Caspase-Glo® 3/7 Assay

Rationale: Apoptosis is a key mechanism for many anticancer drugs. A hallmark of apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method to quantify this activity.

Materials:

  • Caspase-Glo® 3/7 Reagent

  • A549 cells

  • Compound and controls (e.g., Staurosporine as a positive control for apoptosis)

  • White-walled 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT protocol (Section 2.1). It is recommended to test the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50). Incubate for a shorter period, typically 6-24 hours, as apoptosis often precedes complete loss of viability.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Normalize the luminescence signal (Relative Light Units, RLU) of treated wells to the vehicle control.

  • A significant, dose-dependent increase in luminescence indicates the activation of caspase-3/7 and suggests the compound induces apoptosis.

Apoptotic Signaling Pathway

Apoptosis_Pathway Figure 2: Simplified Apoptosis Pathway Compound Compound (this compound) Mitochondria Mitochondria Compound->Mitochondria Induces Stress? Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Cytochrome c release Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis Cleavage of cellular proteins

Caption: Figure 2: Simplified Apoptosis Pathway.

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

Rationale: If the compound is cytostatic rather than cytotoxic, it may be arresting the cell cycle at a specific phase (G1, S, or G2/M). Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for differentiation of cell cycle phases by flow cytometry.

Materials:

  • A549 cells cultured in 6-well plates

  • Compound and controls (e.g., Nocodazole as a G2/M arrest positive control)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to ~60-70% confluency. Treat with the compound (e.g., at its IC50 concentration) for 24 hours.

  • Cell Harvest: Harvest both floating and attached cells. Centrifuge, discard the supernatant, and wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

Data Analysis:

  • Use cell cycle analysis software (e.g., FlowJo, FCS Express) to gate the cell population and model the distribution of cells in G0/G1, S, and G2/M phases based on fluorescence intensity.

  • Compare the cell cycle profiles of treated cells to vehicle-treated cells. A significant accumulation of cells in a particular phase indicates a cell cycle arrest.

Example Data Interpretation:

Treatment% G0/G1 Phase% S Phase% G2/M PhaseInterpretation
Vehicle65%20%15%Normal Distribution
Compound (25 µM)20%15%65%Strong G2/M Arrest

Conclusion and Future Directions

This application note outlines a validated, tiered strategy for the initial characterization of this compound. By following this cascade, researchers can efficiently determine if the compound possesses antiproliferative or cytotoxic activity and subsequently gain initial insights into its mechanism of action, be it through the induction of apoptosis or cell cycle arrest.

Positive and compelling results from these assays would justify advancing the compound to Tier 3 studies, which could include broader kinase profiling, proteomics-based target deconvolution, or in vivo xenograft models to establish therapeutic potential. This structured approach ensures that resources are directed efficiently toward compounds with the most promising biological activity.

References

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link][3]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link][1]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link][4]

  • Profold. (2016, September 14). Current Trends in Cell-based Assays and Drug Discovery. Retrieved from [Link][7]

  • Al-Warhi, T., et al. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. National Center for Biotechnology Information. Retrieved from [Link][5]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Brominated Phenylalanine Derivatives in Drug Discovery. Retrieved from [Link][8]

  • National Center for Biotechnology Information. (n.d.). Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors. Retrieved from [Link][9]

  • Zhu, F., et al. (2022). A review for cell-based screening methods in drug discovery. National Center for Biotechnology Information. Retrieved from [Link][10]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological study of Phenylalanine Amide derivatives. Retrieved from [Link][6]

  • PubMed. (2019). Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. Retrieved from [Link][11]

  • Reaction Biology. (n.d.). Cell-Based Assays for Drug Discovery. Retrieved from [Link][12]

  • BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link][2]

Sources

Application Notes and Protocols for the Synthesis of 3-Hydroxy-2-(phenylformamido)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acyl-β-hydroxy-α-amino Acids

N-acyl-β-hydroxy-α-amino acids represent a pivotal class of molecules in medicinal chemistry and drug development. The presence of the β-hydroxy group and the N-acyl functionality imparts unique conformational constraints and hydrogen bonding capabilities, making them valuable building blocks for peptidomimetics, enzyme inhibitors, and other biologically active compounds. The specific derivative, 3-Hydroxy-2-(phenylformamido)propanoic acid, an N-formylated serine analog, is of particular interest due to the potential of the N-formyl group to modulate biological activity and metabolic stability. This document provides a comprehensive, field-proven guide for the synthesis of this class of compounds, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful and reproducible outcome.

Synthetic Strategy Overview

The synthesis of this compound from the readily available starting material, L-serine, necessitates a strategic three-stage approach. This is crucial to navigate the reactivity of the bifunctional nature of the starting amino acid, which possesses a nucleophilic amino group and a reactive primary hydroxyl group. A direct N-formylation of serine is often plagued by side reactions, including O-formylation and polymerization. Therefore, a robust protecting group strategy is paramount.

The chosen synthetic pathway involves:

  • Protection of the Hydroxyl Group: The hydroxyl group of L-serine will be protected as a benzyl ether. The benzyl group is selected for its stability under a wide range of reaction conditions, including the subsequent N-formylation step, and its facile removal under mild conditions via catalytic hydrogenation.

  • N-Formylation of the Amino Group: With the hydroxyl group masked, the amino group of the protected serine derivative can be selectively formylated. The use of acetic formic anhydride, generated in situ, is a highly effective method that proceeds with high yield and minimal risk of racemization.

  • Deprotection of the Hydroxyl Group: The final step involves the cleavage of the O-benzyl ether to unveil the target molecule, this compound.

This strategic sequence ensures high yields and purity of the final product.

Synthesis_Workflow start L-Serine step1 Stage 1: Hydroxyl Protection (O-Benzylation) start->step1 intermediate1 O-Benzyl-L-serine step1->intermediate1 step2 Stage 2: N-Formylation intermediate1->step2 intermediate2 N-Formyl-O-benzyl-L-serine step2->intermediate2 step3 Stage 3: Deprotection (Hydrogenolysis) intermediate2->step3 end This compound step3->end

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of O-Benzyl-L-serine (Hydroxyl Protection)

The initial stage focuses on the protection of the hydroxyl group of L-serine as a benzyl ether. This is a two-step process involving the transient protection of the amino group to allow for the selective benzylation of the hydroxyl group.

Protocol 1.1: Synthesis of N-(tert-butoxycarbonyl)-L-serine

Rationale: The amino group of L-serine is first protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic conditions required for the subsequent O-benzylation and can be readily removed under acidic conditions without affecting the benzyl ether.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
L-Serine105.0910.51 g0.10
Di-tert-butyl dicarbonate (Boc)₂O218.2524.01 g0.11
1 M Sodium Hydroxide (NaOH)40.00100 mL0.10
Dioxane-100 mL-
Ethyl Acetate-As needed-
1 M Hydrochloric Acid (HCl)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • To a 500 mL round-bottom flask, add L-serine (10.51 g, 0.10 mol) and 1 M NaOH solution (100 mL). Stir until the serine is completely dissolved.

  • Add dioxane (100 mL) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (24.01 g, 0.11 mol) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours.

  • Remove the dioxane under reduced pressure using a rotary evaporator.

  • Wash the remaining aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine as a viscous oil or white foam. The product is typically used in the next step without further purification.

Protocol 1.2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine

Rationale: With the amino group protected, the hydroxyl group can be deprotonated with a strong base and subsequently alkylated with benzyl bromide. Sodium hydride is a suitable base for this transformation.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(tert-butoxycarbonyl)-L-serine205.2120.52 g0.10
Sodium Hydride (60% dispersion in oil)24.004.40 g0.11
Benzyl Bromide171.0413.1 mL0.11
Anhydrous Dimethylformamide (DMF)-200 mL-
Ethyl Acetate-As needed-
Water-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • Dissolve N-(tert-butoxycarbonyl)-L-serine (20.52 g, 0.10 mol) in anhydrous DMF (200 mL) in a 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (4.40 g of a 60% dispersion in mineral oil, 0.11 mol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (13.1 mL, 0.11 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water (50 mL).

  • Remove the DMF under reduced pressure.

  • Partition the residue between ethyl acetate (200 mL) and water (100 mL).

  • Separate the layers and wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-O-benzyl-L-serine as an oil.[1]

Protocol 1.3: Deprotection of the N-Boc Group to Yield O-Benzyl-L-serine

Rationale: The final step in this stage is the removal of the Boc protecting group to free the amino functionality for the subsequent N-formylation. Trifluoroacetic acid (TFA) is a standard reagent for this deprotection.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(tert-butoxycarbonyl)-O-benzyl-L-serine295.3429.53 g0.10
Dichloromethane (DCM)-100 mL-
Trifluoroacetic Acid (TFA)114.0225 mL-
Diethyl Ether-As needed-

Procedure:

  • Dissolve N-(tert-butoxycarbonyl)-O-benzyl-L-serine (29.53 g, 0.10 mol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (25 mL) to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Add diethyl ether (100 mL) to the residue to precipitate the product as its trifluoroacetate salt.

  • Collect the solid by filtration and wash with cold diethyl ether.

  • To obtain the free amine, dissolve the salt in a minimal amount of water and neutralize with a base such as saturated sodium bicarbonate solution until the pH is approximately 7-8. The product may precipitate and can be collected by filtration, or the aqueous solution can be used directly in the next step after careful adjustment of pH. Alternatively, the product can be isolated by ion-exchange chromatography. For the purpose of the next step, neutralizing the solution and proceeding is often sufficient.[1][2]

Stage 2: N-Formylation of O-Benzyl-L-serine

With the hydroxyl group protected, the selective N-formylation of the amino group can be performed efficiently.

Protocol 2.1: N-Formylation using Acetic Formic Anhydride

Rationale: Acetic formic anhydride is a potent and selective formylating agent that is more stable than formic anhydride itself. It is conveniently generated in situ from the reaction of formic acid and acetic anhydride. This method is known to provide high yields of N-formylated amino acids with minimal racemization.[3]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
O-Benzyl-L-serine195.2219.52 g0.10
Formic Acid (98-100%)46.0314 mL~0.37
Acetic Anhydride102.0928 mL~0.30
Water-As needed-
Ethyl Acetate-As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a stir bar and a dropping funnel, cool formic acid (14 mL) to 0 °C in an ice-salt bath.

  • Slowly add acetic anhydride (28 mL) dropwise to the cold formic acid with vigorous stirring. The temperature should be maintained below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 15-30 minutes to ensure the formation of acetic formic anhydride.

  • In a separate 500 mL flask, suspend O-benzyl-L-serine (19.52 g, 0.10 mol) in 100 mL of formic acid.

  • Cool the suspension to 0 °C and slowly add the freshly prepared acetic formic anhydride solution.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture onto crushed ice (200 g) and stir until the ice has melted.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous solution with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield N-formyl-O-benzyl-L-serine. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Stage 3: Deprotection of the O-Benzyl Group

The final step is the removal of the benzyl protecting group to yield the target molecule.

Protocol 3.1: Catalytic Hydrogenolysis

Rationale: Catalytic hydrogenation is a mild and efficient method for the cleavage of benzyl ethers. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. The N-formyl group is stable under these conditions.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Formyl-O-benzyl-L-serine223.2322.32 g0.10
Palladium on Carbon (10% Pd/C)-2.2 g-
Methanol or Ethanol-250 mL-
Hydrogen Gas (H₂)-Balloon or H₂ source-

Procedure:

  • Dissolve N-formyl-O-benzyl-L-serine (22.32 g, 0.10 mol) in methanol or ethanol (250 mL) in a hydrogenation flask.

  • Carefully add 10% Pd/C (2.2 g, 10% w/w) to the solution. Caution: Pd/C can be pyrophoric. Handle in an inert atmosphere if dry.

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogen gas source.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 4-24 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol or ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • The final product, this compound, can be purified by recrystallization from a suitable solvent (e.g., water/ethanol) to afford a white solid.

Detailed_Synthesis cluster_stage1 Stage 1: O-Benzylation cluster_stage2 Stage 2: N-Formylation cluster_stage3 Stage 3: Deprotection s1_start L-Serine s1_p1 N-Boc Protection (Boc)₂O, NaOH, Dioxane s1_start->s1_p1 s1_int1 N-Boc-L-serine s1_p1->s1_int1 s1_p2 O-Benzylation NaH, Benzyl Bromide, DMF s1_int1->s1_p2 s1_int2 N-Boc-O-benzyl-L-serine s1_p2->s1_int2 s1_p3 N-Boc Deprotection TFA, DCM s1_int2->s1_p3 s1_end O-Benzyl-L-serine s1_p3->s1_end s2_start O-Benzyl-L-serine s2_p1 Formylation Formic Acid, Acetic Anhydride s2_start->s2_p1 s2_end N-Formyl-O-benzyl-L-serine s2_p1->s2_end s3_start N-Formyl-O-benzyl-L-serine s3_p1 Hydrogenolysis H₂, Pd/C, Methanol s3_start->s3_p1 s3_end Final Product s3_p1->s3_end

Sources

Application Note: Derivatization of 3-Hydroxy-2-(phenylformamido)propanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Challenge of Volatility

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high resolving power and sensitive detection capabilities.[1] However, its application is fundamentally limited to analytes that are volatile and thermally stable.[2][3][4] Molecules like 3-Hydroxy-2-(phenylformamido)propanoic acid, which possess multiple polar functional groups—a hydroxyl (-OH), a carboxylic acid (-COOH), and an amide (-NH-)—exhibit strong intermolecular hydrogen bonding. This results in a high boiling point and a propensity for thermal decomposition in the hot GC injector, making direct analysis problematic.[5][6]

To overcome these limitations, chemical derivatization is an essential sample preparation step.[7][8] This process chemically modifies the polar functional groups, replacing the active hydrogen atoms with nonpolar moieties.[9] The resulting derivatives are significantly more volatile, less reactive, and more thermally stable, rendering them amenable to GC-MS analysis.[10][11] This application note provides a detailed guide to two robust derivatization strategies for this compound: a comprehensive one-step silylation and a classic two-step esterification followed by acylation.

The Analyte: this compound

Understanding the structure of the target analyte is critical for selecting an appropriate derivatization strategy.

  • Structure: C₁₀H₁₁NO₄

  • Molecular Weight: 209.2 g/mol [12]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): Highly polar and acidic.

    • Hydroxyl (-OH): A primary alcohol group, also highly polar.

    • Amide (-NH-): A secondary amide, contributing to polarity.

The presence of three active hydrogens makes this molecule an ideal candidate for derivatization to improve its chromatographic behavior.

Strategy 1: One-Step Silylation

Silylation is a widely used and effective derivatization technique for compounds containing hydroxyl, carboxyl, and amine groups.[13] The reaction replaces active hydrogens with a trimethylsilyl (TMS) group, significantly increasing volatility.[10][11]

Rationale and Reagent Selection

For a molecule with multiple, and potentially sterically hindered, functional groups, a powerful silylating reagent is required. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is an excellent choice.[5][10]

  • High Reactivity: MSTFA is one of the most potent silylating reagents, capable of derivatizing all three functional groups on the target analyte.[14]

  • Volatile By-products: The by-products of the MSTFA reaction are highly volatile and typically elute with the solvent front, minimizing interference in the chromatogram.[5]

  • Catalyst Enhancement: The efficiency of MSTFA can be further enhanced by adding a catalyst like Trimethylchlorosilane (TMCS). However, for many applications, MSTFA alone is sufficient. For difficult-to-silylate compounds, a small percentage of TMCS (e.g., 1%) can be beneficial.[14] An alternative and often superior reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , which is also widely used for amino acid analysis.[9][15][16]

Silylation Workflow Diagram

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with Dry Sample add_reagent Add Acetonitrile & MSTFA start->add_reagent Anhydrous Conditions heat Heat at 100°C for 30-60 min add_reagent->heat Vortex to Mix cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject Ready for Analysis

Caption: One-step silylation workflow for GC-MS analysis.

Detailed Protocol: Silylation with MSTFA

Materials:

  • This compound standard or dried sample extract.

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), derivatization grade.

  • Acetonitrile (ACN), anhydrous.

  • 2 mL reaction vials with PTFE-lined caps.

  • Heating block or oven.

  • Vortex mixer.

  • GC-MS system.

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Water is detrimental to silylation reactions and will consume the reagent, leading to incomplete derivatization. Lyophilize or evaporate the sample to dryness under a stream of nitrogen.

  • Reagent Addition: To the dried sample (e.g., 50-100 µg) in a reaction vial, add 100 µL of anhydrous acetonitrile followed by 100 µL of MSTFA. The solvent helps to fully dissolve the analyte before the reaction begins.[15][16]

  • Reaction: Cap the vial tightly and vortex briefly to ensure thorough mixing. Place the vial in a heating block or oven set to 100°C for 30-60 minutes.[15][16] The elevated temperature accelerates the reaction to completion.

  • Cooling: After heating, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. A typical injection volume is 1 µL.

Table 1: Silylation Protocol Parameters

Parameter Condition Rationale
Reagent MSTFA Powerful silylating agent for -OH, -COOH, and -NH groups.[5][10]
Solvent Anhydrous Acetonitrile Ensures analyte solubility and reaction medium. Must be dry.[15]
Temperature 100°C Provides sufficient energy to drive the reaction to completion for all functional groups.[15][16]
Time 30-60 minutes Ensures complete derivatization. Optimization may be needed.[15][16]

| Key Precaution | Anhydrous Conditions | Moisture significantly reduces derivatization yield and stability of derivatives. |

Strategy 2: Two-Step Esterification and Acylation

A two-step approach provides an alternative, highly robust method that can sometimes yield more stable derivatives, especially for complex matrices.[17][18] This process first targets the carboxylic acid group via esterification, followed by acylation of the hydroxyl and amide groups.

Rationale and Reagent Selection
  • Step 1: Esterification. The carboxylic acid is the most acidic functional group and can be selectively targeted. Esterification converts the -COOH group into an ester (e.g., a methyl or propyl ester). A common method involves using an alcohol (like propanol) with an acid catalyst or a reagent like propyl chloroformate.[19] For this protocol, we will use methanolic HCl. This reaction is specific to carboxylic acids.[17]

  • Step 2: Acylation. After esterification, the remaining hydroxyl and amide groups are derivatized. Anhydrides like pentafluoropropionic anhydride (PFPA) are excellent for this purpose. The resulting derivatives are highly electronegative due to the fluorine atoms, which can enhance sensitivity in certain detectors and produce characteristic mass spectra.[17]

Two-Step Derivatization Workflow Diagram

TwoStep_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Acylation cluster_analysis Analysis start Start with Dry Sample add_ester Add 2M HCl in Methanol start->add_ester heat_ester Heat at 80°C for 60 min add_ester->heat_ester dry_ester Evaporate to Dryness heat_ester->dry_ester Under N2 Stream add_acyl Add PFPA in Ethyl Acetate dry_ester->add_acyl heat_acyl Heat at 65°C for 30 min add_acyl->heat_acyl dry_acyl Evaporate to Dryness heat_acyl->dry_acyl Under N2 Stream reconstitute Reconstitute in Toluene dry_acyl->reconstitute inject Inject into GC-MS reconstitute->inject

Caption: Two-step esterification and acylation workflow.

Detailed Protocol: Esterification and Acylation

Materials:

  • Dried sample extract.

  • 2M Hydrochloric Acid (HCl) in Methanol (CH₃OH).

  • Pentafluoropropionic anhydride (PFPA).

  • Ethyl Acetate (EA), anhydrous.

  • Toluene, anhydrous.

  • Reaction vials, heating block, nitrogen evaporator.

Procedure:

  • Esterification:

    • To the dried sample, add 200 µL of 2M HCl in methanol.

    • Cap the vial tightly and heat at 80°C for 60 minutes.[17]

    • After cooling, evaporate the solvent and HCl completely under a gentle stream of nitrogen. This step is critical to prevent interference in the next stage.

  • Acylation:

    • To the dried esterified intermediate, add 100 µL of a 1:4 (v/v) solution of PFPA in ethyl acetate.[17]

    • Cap the vial and heat at 65°C for 30 minutes.[17]

    • Cool the vial and evaporate the excess reagent and solvent under a nitrogen stream.

  • Sample Reconstitution and Analysis:

    • Reconstitute the final dried derivative in a suitable volume (e.g., 100-200 µL) of anhydrous toluene.[17][18] Toluene is an excellent solvent for GC-MS analysis of these types of derivatives.

    • Vortex to dissolve, and transfer to an autosampler vial if necessary. The sample is ready for injection.

Table 2: Two-Step Protocol Parameters

Step Parameter Condition Rationale
1. Esterification Reagent 2M HCl in Methanol Selectively converts the carboxylic acid to a methyl ester.[17][18]
Temperature 80°C for 60 min Ensures complete esterification of the carboxylic acid group.[17]
2. Acylation Reagent PFPA in Ethyl Acetate Reacts with remaining -OH and -NH groups to form stable, volatile derivatives.[17]
Temperature 65°C for 30 min Provides optimal conditions for the acylation reaction.[17]

| Final Solvent | Toluene | A non-polar, GC-compatible solvent for final sample reconstitution.[17] |

GC-MS Considerations

  • Column Selection: A low-polarity column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5ms, TR-5), is recommended for separating these non-polar derivatives.[5]

  • Injector Temperature: A temperature of 250-280°C is typically suitable to ensure complete vaporization without causing thermal degradation of the derivatives.

  • Oven Program: A starting temperature of around 100°C is often necessary to resolve the derivative from the solvent peak. A temperature ramp of 10-20°C/min up to a final temperature of 300-320°C is a good starting point for method development.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is standard. The resulting mass spectra will show characteristic fragmentation patterns for the TMS or PFP derivatives, which are crucial for compound identification and structural confirmation.

Conclusion and Best Practices

Both one-step silylation and two-step esterification/acylation are highly effective methods for the derivatization of this compound for GC-MS analysis.

  • Silylation with MSTFA or BSTFA is a rapid, single-step method that is often sufficient for quantitative analysis, making it ideal for high-throughput applications.[5][16]

  • The two-step method offers an orthogonal approach that can produce exceptionally stable derivatives, which may be advantageous for complex sample matrices or when silylation proves problematic.[17][18]

The choice of method may depend on the specific application, available reagents, and the complexity of the sample matrix. In all cases, the complete exclusion of moisture is the single most critical factor for successful and reproducible derivatization. Method validation should always be performed using pure standards to confirm reaction completion and optimize GC-MS conditions.

References

  • Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Mondstar. [Link]

  • 13C analysis of amino acids in human hair using trimethylsilyl derivatives and gas chromatography/combustion/isotope ratio mass. Rapid Communications in Mass Spectrometry. [Link]

  • GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl Derivatives: In model solutions III. ResearchGate. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. National Institutes of Health (NIH). [Link]

  • Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry. PubMed. [Link]

  • Formation of multiple trimethylsilyl derivatives in the derivatization of 17α-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. ResearchGate. [Link]

  • GC Derivatization. Regis Technologies. [Link]

  • Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. ResearchGate. [Link]

  • Current challenges and developments in GC-MS based metabolite profiling technology. Journal of Biotechnology. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]

  • Limitations and disadvantages of GC-MS. Labio Scientific. [Link]

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link]

  • Current challenges and developments in GC-MS based metabolite profiling technology. PubMed. [Link]

  • Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. PubMed. [Link]

Sources

The Versatile Role of 3-Hydroxy-2-(phenylformamido)propanoic Acid in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the strategic selection of chiral building blocks is paramount for the efficient and stereocontrolled construction of complex molecular architectures. Among these, 3-Hydroxy-2-(phenylformamido)propanoic acid, also known as N-benzoyl-L-serine, emerges as a highly versatile and cost-effective scaffold. Its trifunctional nature, possessing a carboxylic acid, a secondary amide, and a primary alcohol, offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the utility of this compound, presenting detailed protocols and mechanistic insights for its application in the synthesis of key structural motifs relevant to pharmaceutical and materials science research.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The properties of this compound are summarized below.

PropertyValueSource
IUPAC Name (2S)-2-benzamido-3-hydroxypropanoic acid[]
CAS Number 4877-23-0[]
Molecular Formula C₁₀H₁₁NO₄[]
Molecular Weight 209.20 g/mol []
Appearance White to off-white crystalline powder or needles[]
Melting Point 148-150 °C[]
Solubility Soluble in methanol.[] Sparingly soluble in water.
Storage Store at -20°C. Stable under normal conditions.[]

Handling and Safety: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Application in the Synthesis of Chiral Oxazolines

Oxazolines are privileged heterocyclic motifs found in numerous natural products and are widely employed as chiral ligands in asymmetric catalysis. The cyclization of N-acyl serine derivatives provides a direct and stereospecific route to these valuable building blocks.

Conceptual Workflow: From N-Benzoyl-L-Serine to Oxazoline

The transformation of N-benzoyl-L-serine to its corresponding oxazoline involves an intramolecular cyclodehydration. This process can be promoted by a variety of reagents, each with its own mechanistic nuances and substrate scope. The general workflow is depicted below.

G cluster_start Starting Material cluster_reaction Cyclodehydration cluster_product Product N-Benzoyl-L-Serine N-Benzoyl-L-Serine Reaction Reaction with Dehydrating Agent N-Benzoyl-L-Serine->Reaction Oxazoline (S)-methyl 2-phenyl-4,5-dihydrooxazole-4-carboxylate Reaction->Oxazoline G cluster_start Starting Material cluster_reaction Esterification & Elimination cluster_product Product N-Benzoyl-L-Serine N-Benzoyl-L-Serine Reaction Reaction with Base and Alkyl Halide N-Benzoyl-L-Serine->Reaction Dehydroalanine N-Benzoyl-dehydroalanine ester Reaction->Dehydroalanine G cluster_start Starting Material cluster_reaction Mitsunobu Reaction cluster_product Product N-Protected Serine N-Protected L-Serine Reaction PPh₃, DEAD/DIAD N-Protected Serine->Reaction beta-Lactone β-Lactone Reaction->beta-Lactone

Sources

Application Notes & Protocols: Formulation of 3-Hydroxy-2-(phenylformamido)propanoic acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the formulation of 3-Hydroxy-2-(phenylformamido)propanoic acid, a compound with potential therapeutic applications, for in vivo research. Due to its physicochemical characteristics, namely its carboxylic acid moiety and predicted low aqueous solubility, this compound presents significant formulation challenges. These notes detail strategies to enhance solubility and achieve stable, homogenous formulations suitable for both oral (p.o.) and intravenous (i.v.) administration in preclinical animal models. The protocols provided are designed to be adaptable and include critical decision-making frameworks to guide researchers in selecting the most appropriate vehicle and excipients.

Introduction and Physicochemical Analysis

This compound is a derivative of the amino acid serine, containing a phenylformamido group. Its structure, featuring both a carboxylic acid and an amide functional group, suggests it may be susceptible to pH-dependent solubility and potential hydrolytic instability. While specific experimental data for this compound is not widely available, its structural similarity to other phenylpropanoic acid derivatives—a class known to include agents targeting metabolic diseases—underscores the need for robust formulation strategies to enable accurate in vivo evaluation.[1][2][3][4]

The primary obstacle in developing formulations for this compound is its predicted poor water solubility.[5] A thorough understanding of its physicochemical properties is paramount for designing an effective drug delivery system. Lacking experimental data, we rely on in silico predictions and data from structurally analogous compounds to guide our initial strategy.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Formulation
Molecular Weight209.2 g/mol Standard for a small molecule.
pKa (Acidic) ~4.0 - 4.5The carboxylic acid group will be ionized at pH > pKa, increasing solubility. This is a key handle for pH-based formulation strategies.[5]
logP 1.0 - 2.0Indicates moderate lipophilicity. Suggests that solubility in aqueous media will be limited.
Aqueous Solubility Predicted to be lowThe primary challenge for formulation. The compound is unlikely to be soluble in simple aqueous vehicles at concentrations required for many in vivo studies.[5]
Hydrogen Bond Donors 3Contributes to crystal lattice energy, potentially lowering solubility.
Hydrogen Bond Acceptors 4Can interact with excipients.
Stability Amide bond may be susceptible to hydrolysis at pH extremes.[][7][8]Formulations should be prepared fresh, and stability studies are recommended, especially for solutions stored for extended periods.[]
Provisional Biopharmaceutics Classification System (BCS) Assessment

Based on its predicted low solubility and the structural characteristics that suggest moderate to low permeability, this compound can be provisionally categorized as BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) .[9][10][11][12] This classification directs formulation efforts towards solubility enhancement as the primary goal to ensure adequate bioavailability for oral administration.

Strategic Framework for Formulation Development

The selection of a formulation strategy depends on the intended route of administration, the required dose, and the duration of the study. The following decision tree illustrates a logical workflow for selecting an appropriate formulation path.

Formulation_Strategy cluster_oral Oral (p.o.) Administration cluster_iv Intravenous (i.v.) Administration Start_Oral Dose & Solubility Check Suspension Aqueous Suspension (0.5% CMC + 0.1% Tween 80) Start_Oral->Suspension Low dose or insoluble pH_Adjust pH-Adjusted Solution (pH > 6.5) Start_Oral->pH_Adjust Soluble at higher pH Cosolvent Co-solvent System (e.g., PEG400) Suspension->Cosolvent Poor homogeneity or high dose needed pH_Adjust->Cosolvent Precipitates or insufficiently soluble Cyclodextrin Cyclodextrin Complex (HP-β-CD) Cosolvent->Cyclodextrin Toxicity or instability Start_IV Solubility in Isotonic Vehicle IV_pH_Adjust pH-Adjusted IV Solution (pH 4-8) Start_IV->IV_pH_Adjust Soluble with pH adjustment IV_Cosolvent Co-solvent IV Solution (e.g., PEG400/PG) Start_IV->IV_Cosolvent Insoluble IV_pH_Adjust->IV_Cosolvent Precipitates on dilution IV_Cyclodextrin Cyclodextrin IV Solution (HP-β-CD) IV_Cosolvent->IV_Cyclodextrin Toxicity or instability No_Go Re-evaluate Compound or Use Nanosuspension IV_Cyclodextrin->No_Go Precipitation or toxicity issues Start Begin Formulation of This compound Start->Start_Oral Start->Start_IV

Caption: Formulation selection workflow for oral and intravenous routes.

Formulation Protocols for Oral Administration

For preclinical oral studies, the goal is to ensure consistent and reproducible delivery of the compound.[13][14]

Protocol 1: Aqueous Suspension (Default Starting Point)

This is the simplest approach, suitable for water-insoluble compounds, especially at the discovery stage.

  • Rationale: A suspension avoids the need for solubilization, but proper homogenization is critical for dose accuracy. A suspending agent (e.g., carboxymethylcellulose) increases viscosity to prevent settling, and a wetting agent (e.g., Tween 80) ensures the drug particles are dispersed in the vehicle.

  • Materials:

    • This compound

    • Sodium Carboxymethylcellulose (Na-CMC), low viscosity

    • Tween 80 (Polysorbate 80)

    • Purified Water

  • Step-by-Step Methodology:

    • Prepare the Vehicle: To prepare 100 mL of 0.5% (w/v) Na-CMC with 0.1% (v/v) Tween 80, add 0.5 g of Na-CMC to ~90 mL of purified water while stirring vigorously to prevent clumping. Once the Na-CMC is hydrated, add 0.1 mL of Tween 80. Continue stirring until a clear, homogenous solution is formed. Adjust the final volume to 100 mL.

    • Weigh the Compound: Accurately weigh the required amount of this compound for the desired final concentration (e.g., 10 mg/mL).

    • Create a Paste: Place the weighed powder in a mortar. Add a few drops of the vehicle and triturate with a pestle to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.

    • Geometric Dilution: Gradually add the remaining vehicle to the paste in small portions, mixing thoroughly after each addition, until the desired final volume is reached.

    • Homogenization: Transfer the suspension to a suitable container. Stir continuously with a magnetic stirrer before and during dose administration to ensure uniformity.

Protocol 2: pH-Adjusted Aqueous Solution

This method leverages the acidic nature of the compound to achieve a true solution.

  • Rationale: By raising the pH of the vehicle above the compound's pKa, the carboxylic acid group deprotonates to form a more soluble salt.[15][16] This is a preferred method for oral administration as it can improve the rate and extent of absorption.[5]

  • Materials:

    • This compound

    • Purified Water

    • 1 N Sodium Hydroxide (NaOH)

    • pH meter

  • Step-by-Step Methodology:

    • Dispersion: Add the weighed amount of the compound to approximately 80% of the final required volume of purified water.

    • pH Adjustment: While stirring, slowly add 1 N NaOH dropwise. Monitor the pH continuously.

    • Solubilization: Continue adding NaOH until the compound completely dissolves. Note the pH at which dissolution occurs. Aim for a final pH between 6.5 and 7.5 for oral administration if possible, to avoid potential gastrointestinal irritation.

    • Final Volume: Once the compound is fully dissolved, adjust the final volume with purified water.

    • Verification: Visually inspect the solution for any undissolved particles. Re-check the final pH.

Formulation Protocols for Intravenous Administration

Intravenous formulations must be sterile, pyrogen-free, and free of particulate matter.[17][18][19] They must be true solutions to prevent embolism. The pH should be close to physiological (7.4) and the solution should be isotonic where possible.[20]

Protocol 3: Co-solvent-Based IV Formulation

This is a common strategy for administering poorly soluble compounds intravenously in preclinical settings.

  • Rationale: Water-miscible organic co-solvents can dissolve compounds that are insoluble in water alone.[21] The choice of co-solvent and its final concentration are critical to avoid toxicity and hemolysis.[20][22]

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP)

    • Polyethylene Glycol 400 (PEG 400)

    • Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • Step-by-Step Methodology:

    • Solubilization: Dissolve the weighed compound in a minimal amount of DMSO or NMP. For example, dissolve 10 mg of the compound in 100 µL of DMSO.

    • Intermediate Dilution: Add PEG 400 and vortex to mix. A common ratio is 10% DMSO, 40% PEG 400, and 50% aqueous vehicle.

    • Final Dilution: Slowly add the aqueous vehicle (Saline or D5W) to the organic solution while vortexing continuously to prevent precipitation.

    • Precipitation Check (Crucial): After preparation, visually inspect the final formulation for any signs of cloudiness or precipitation. A small sample should be diluted with animal plasma or phosphate-buffered saline (PBS) at a 1:10 or 1:20 ratio to simulate injection into the bloodstream and check for precipitation upon dilution.

    • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter before administration.

Table 2: Common Vehicles for Preclinical In Vivo Studies

Vehicle/ExcipientRouteTypical ConcentrationNotes
0.5% Na-CMC in waterp.o.0.5% w/vCommon suspending agent.
0.25% - 1% Methylcellulosep.o.0.25-1% w/vAlternative suspending agent.
Tween 80p.o.0.1% - 1% v/vWetting agent/surfactant.
PEG 400p.o., i.v.10-60%Co-solvent. High concentrations can have physiological effects.[22]
Propylene Glycol (PG)p.o., i.v.10-40%Co-solvent. Can cause hemolysis at high concentrations.[20]
DMSOp.o., i.v.<10%Potent solvent, but can have its own biological effects and toxicity.[22]
Hydroxypropyl-β-Cyclodextrinp.o., i.v.20-40% w/vSolubilizing agent via complexation. Generally well-tolerated.[21][23]

Stability and Validation

Stability: Due to the presence of an amide bond, hydrolysis is a potential degradation pathway, especially in pH-adjusted solutions.[7][24]

  • Recommendation: All formulations should be prepared fresh daily and stored at 2-8°C until use.

  • Validation: For longer-term studies, a short-term stability study (e.g., 24-48 hours) of the final formulation under storage conditions is recommended. Analysis by HPLC can confirm the concentration and purity of the compound over time.[]

Validation of Protocols:

  • Visual Inspection: Always visually inspect formulations for homogeneity, clarity (for solutions), and absence of precipitation before each use.

  • Dose Verification: For GLP studies, the concentration of the compound in the formulation should be analytically verified.[13]

Conclusion

The successful in vivo evaluation of this compound hinges on overcoming its predicted poor aqueous solubility. The selection of a formulation strategy should be a data-driven process, starting with simple aqueous suspensions for oral screening and progressing to more complex systems like pH-adjusted solutions or co-solvent systems as required. For intravenous administration, ensuring complete solubilization and avoiding precipitation upon injection are paramount. The protocols and guidelines presented here offer a systematic approach to developing robust and reliable formulations for this promising compound.

References

  • Ashland. parenteral excipients. [Link]

  • Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed. [Link]

  • Ashland. parenteral excipients. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Excipients' Attributes Crucial for Parenteral Preparation. Roquette. [Link]

  • Solubility Enhancement Techniques. Pharmaguideline. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

  • Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. [Link]

  • Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]

  • Methods of solubility enhancements. Slideshare. [Link]

  • Synthesis and use of phenylpropionic acid derivatives.
  • Vehicle selection for nonclinical oral safety studies. PubMed. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

  • Bornyl Derivatives of p-(Benzyloxy)Phenylpropionic Acid: In Vivo Evaluation of Antidiabetic Activity. PMC - PubMed Central. [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Drug Stability. Scribd. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC - PubMed Central. [Link]

  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed. [Link]

  • Biopharmaceutics Classification System. Wikipedia. [Link]

  • Impact of Sodium N-[8-(2-Hydroxybenzoyl)amino]-caprylate on Intestinal Permeability for Notoginsenoside R1 and Salvianolic Acids in Caco-2 Cells Transport and Rat Pharmacokinetics. NIH. [Link]

  • Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. MDPI. [Link]

  • Bio Pharmaceutics Classification System (BCS) Class IV Drug Nanoparticles: Quantum Leap to Improve Their Therapeutic Index. NIH. [Link]

  • Kinetics of production of phenylpropionic acid derivatives during in vitro fermentation of the apple matrices with fecal microbiota. ResearchGate. [Link]

  • Prediction of Physicochemical Properties. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

  • 3-(3-Hydroxyphenyl)propanoic acid. FooDB. [Link]

  • How are carboxylic acids classified? - Types & Examples. CK-12 Foundation. [Link]

  • Formulation. Cambridge MedChem Consulting. [Link]

  • Metabolism and disposition of the oral absorption enhancer 8-(N-2-hydroxy-5-chloro-benzoyl)-amino-caprylic acid (5-CNAC) in healthy post-menopausal subjects. ResearchGate. [Link]

  • M9 Biopharmaceutics Classification System- Based Biowaivers. FDA. [Link]

  • 3-(2-Hydroxyphenyl)propanoic acid. Human Metabolome Database. [Link]

  • 3-(3-Hydroxyphenyl)propanoic acid. Human Metabolome Database. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. [Link]

  • Carboxylic acid derivatives and drugs containing the same.
  • 3-HYDROXY-2-PHENYLPROPANOIC ACID. Matrix Fine Chemicals. [Link]

  • Propanoic acid, 3-hydroxy-, phenylmethyl ester. PubChem. [Link]

  • 3-(3'-Hydroxyphenyl)propionic acid. PubChem. [Link]

  • Factors Limiting the Oral Bioavailability of N-acetylglucosaminyl-N-acetylmuramyl Dipeptide (GMDP) and Enhancement of Absorption in Rats by Delivery in a Water-In-Oil Microemulsion. PubMed. [Link]

  • absolute oral bioavailability. Science.gov. [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-2-(phenylformamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Hydroxy-2-(phenylformamido)propanoic acid. This molecule is an N-acylated derivative of the amino acid serine. For clarity and adherence to standard chemical nomenclature, this guide will refer to the target compound as N-benzoyl-L-serine , which corresponds to the structure implied by the requested name (IUPAC: (2S)-2-benzamido-3-hydroxypropanoic acid). The synthesis, while straightforward in principle, presents several common challenges that can significantly impact yield and purity.

This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and consistently achieve high yields of pure product. We will focus on the most prevalent and robust method for this transformation: the N-acylation of L-serine under Schotten-Baumann conditions.

Section 1: The Core Synthesis Pathway: N-Acylation of L-Serine

The synthesis of N-benzoyl-L-serine is most effectively achieved by the reaction of L-serine with benzoyl chloride in an aqueous alkaline medium. This classic method, a variation of the Schotten-Baumann reaction, is favored for its operational simplicity and use of readily available starting materials.[1]

The Reaction Mechanism

The core of the reaction involves the nucleophilic attack of the deprotonated amino group of L-serine on the electrophilic carbonyl carbon of benzoyl chloride.

  • Deprotonation: In an aqueous basic solution (pH 9-10.5), the amino group (-NH3+) of L-serine is deprotonated to its more nucleophilic free amine form (-NH2).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon of benzoyl chloride.

  • Elimination: The tetrahedral intermediate formed collapses, eliminating a chloride ion to form the stable amide bond.

Controlling the pH is paramount. The solution must be sufficiently basic to ensure a significant concentration of the free amine, but not so basic as to accelerate the hydrolysis of benzoyl chloride, a major competing side reaction.

Visualizing the Synthetic Workflow

The following diagram outlines the complete workflow from starting materials to the purified final product.

cluster_0 Synthesis Stage (Schotten-Baumann) cluster_1 Workup & Isolation cluster_2 Purification A Dissolve L-Serine in _aq._ Na2CO3 or NaOH (pH 9-10.5) B Cool to 0-5 °C in an ice bath A->B C Simultaneously add Benzoyl Chloride and Base Solution dropwise B->C D Stir for 2-4 hours, maintaining temp. and pH C->D E Monitor reaction via TLC (disappearance of L-Serine) D->E F Extract with non-polar solvent (e.g., Diethyl Ether) to remove unreacted Benzoyl Chloride E->F Reaction Complete G Acidify aqueous layer to pH ~2 with cold dilute HCl F->G H Precipitate forms (N-benzoyl-L-serine + Benzoic Acid) G->H I Collect solid via vacuum filtration and wash with cold water H->I J Recrystallize crude solid from hot water or water/ethanol I->J Crude Product Isolated K Collect pure crystals by filtration J->K L Dry under vacuum K->L M Pure N-benzoyl-L-serine L->M Final Product

Caption: General workflow for the synthesis and purification of N-benzoyl-L-serine.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final yield is significantly lower than expected. What are the most likely causes?

A1: Low yield is the most frequent complaint and typically stems from one of three areas: reagent decomposition, incomplete reaction, or losses during workup and purification.

  • Primary Cause - Benzoyl Chloride Hydrolysis: The most significant side reaction is the hydrolysis of benzoyl chloride to benzoic acid. This is accelerated by high temperatures and high pH. If you observe a large amount of benzoic acid byproduct during purification, this was likely the main issue.

    • Solution: Strictly maintain the reaction temperature between 0-5 °C. Add the benzoyl chloride and base solutions slowly and simultaneously to keep their concentrations low and the pH within the optimal 9-10.5 range.

  • Secondary Cause - Incomplete Reaction: If TLC analysis shows a significant amount of L-serine remaining, the reaction has not gone to completion.

    • Solution: Double-check the stoichiometry of your reagents. Ensure the pH did not drop below 9 during the reaction, as this would protonate the amine, halting the reaction. Allow for sufficient reaction time; 2-4 hours is typical at low temperatures.

  • Tertiary Cause - Purification Losses: The product has some solubility in cold water, and significant losses can occur if excessive washing or an improper recrystallization solvent is used.

    • Solution: Wash the crude product with minimal amounts of ice-cold water. During recrystallization, allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation before filtering.

Troubleshooting Flowchart: Diagnosing Low Yield

start Low Yield Observed q1 TLC shows unreacted L-Serine? start->q1 a1 Incomplete Reaction: - Check reagent stoichiometry. - Verify pH was maintained at 9-10.5. - Extend reaction time. q1->a1 Yes q2 Large amount of Benzoic Acid byproduct? q1->q2 No a1->q2 a2 Benzoyl Chloride Hydrolysis: - Lower reaction temperature (0-5 °C). - Slow down reagent addition. - Ensure pH did not exceed 10.5. q2->a2 Yes q3 Both issues (a1, a2) addressed? q2->q3 No a2->q3 a3 Purification Losses: - Minimize washing with cold water. - Optimize recrystallization solvent & cooling. - Ensure complete precipitation at pH 2. q3->a3 Yes end Yield Improved a3->end

Caption: A logical guide to troubleshooting the root cause of low product yield.

Q2: My final product is contaminated with a significant amount of a white, crystalline solid. How do I identify and remove it?

A2: This contaminant is almost certainly benzoic acid , the byproduct of benzoyl chloride hydrolysis. While it has a similar appearance to the desired product, it can be removed effectively through recrystallization by exploiting differences in solubility.

CompoundSolubility in Water ( g/100 mL)
N-benzoyl-L-serine Sparingly soluble in cold water, more soluble in hot water.
Benzoic Acid 0.34 g at 25 °C; 5.9 g at 100 °C.

As shown, both compounds are more soluble in hot water, but their solubility profiles differ. N-benzoyl-L-serine is generally less soluble than benzoic acid in hot water, which allows for separation.

  • Purification Protocol:

    • Dissolve the crude solid in a minimum amount of boiling water. If the solid does not fully dissolve, add small portions of ethanol until a clear solution is achieved.

    • Allow the solution to cool slowly to room temperature. The N-benzoyl-L-serine should crystallize out first due to its lower solubility.

    • Cool the flask in an ice bath for at least 30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration. The benzoic acid will largely remain in the mother liquor.

    • A second recrystallization may be necessary if the initial contamination was very high.

Q3: I am concerned about potential O-acylation on the serine hydroxyl group. How can I prevent this?

A3: O-acylation to form a di-benzoylated product is a possible side reaction. However, under standard Schotten-Baumann conditions, N-acylation is significantly favored both kinetically and thermodynamically. The amine group is a much stronger nucleophile than the hydroxyl group at the reaction pH.

  • Prevention is Key:

    • Maintain pH: Do not allow the pH to become excessively high (e.g., >11), as this can increase the deprotonation of the hydroxyl group, making it more nucleophilic.

    • Low Temperature: The lower activation energy of N-acylation is more easily overcome at 0-5 °C compared to the higher activation energy for O-acylation.

    • Stoichiometry: Avoid using a large excess of benzoyl chloride. A slight excess (e.g., 1.1 to 1.2 equivalents) is usually sufficient.

If you suspect O-acylation, it can be identified by ¹H NMR (the appearance of a new downfield-shifted proton where the -CH₂OH was) and mass spectrometry (a higher molecular weight).

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal pH range and how do I maintain it?

The optimal pH range is 9.0 to 10.5 . Below pH 9, the concentration of the nucleophilic free amine is too low. Above pH 10.5, the rate of benzoyl chloride hydrolysis becomes excessively high. The best practice is to use a pH meter and add your base solution (e.g., 2M NaOH) dropwise from a separate funnel concurrently with the benzoyl chloride to keep the pH stable.

FAQ 2: Can I use a different acylating agent or a different base?

Yes. Benzoic anhydride can be used in place of benzoyl chloride. The reaction is typically slower and may require slightly elevated temperatures, but it avoids the generation of corrosive HCl. Sodium carbonate is a milder base than sodium hydroxide and can also be effective for maintaining pH.

FAQ 3: What are the best analytical methods to monitor the reaction?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like Ethyl Acetate:Hexane with a small amount of acetic acid (e.g., 70:30:1). L-serine will remain at the baseline, while the product will have a higher Rf value. Staining with ninhydrin is effective, as it will stain the unreacted L-serine (usually yellow or purple) but not the N-acylated product.

FAQ 4: How can I confirm the stereochemical integrity of my final product?

If you start with L-serine, you expect the product to retain the (S)-configuration. Harsh conditions (high heat or extreme pH) can cause racemization. The stereochemical purity can be confirmed by measuring the optical rotation of the final product and comparing it to the literature value for pure N-benzoyl-L-serine.

Section 4: Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis and purification of N-benzoyl-L-serine on a laboratory scale.

Materials:

  • L-Serine

  • Benzoyl Chloride

  • Sodium Carbonate (or Sodium Hydroxide)

  • Hydrochloric Acid (concentrated or dilute)

  • Diethyl Ether

  • Deionized Water

  • Ethanol (for recrystallization, if needed)

Protocol: Synthesis of N-benzoyl-L-serine

  • Preparation: In a 250 mL three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a pH probe, dissolve L-serine (e.g., 10.5 g, 0.1 mol) in 100 mL of deionized water containing sodium carbonate (11.1 g, 0.105 mol). Stir until all solids dissolve and cool the flask in an ice-salt bath to 0 °C.

  • Reagent Addition: In a dropping funnel, place benzoyl chloride (15.5 g, 0.11 mol). Prepare a 2M solution of sodium carbonate or sodium hydroxide for pH adjustment.

  • Reaction: Begin stirring the L-serine solution vigorously. Add the benzoyl chloride dropwise over 30-45 minutes. Simultaneously, add the base solution as needed to maintain the pH between 9.5 and 10.5. A white solid may form during the addition.

  • Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours. Monitor the reaction by TLC to confirm the consumption of L-serine.

  • Workup: Transfer the reaction mixture to a separatory funnel and extract once with 50 mL of diethyl ether to remove any unreacted benzoyl chloride. Discard the organic layer.

  • Precipitation: Return the aqueous layer to the flask, place it back in the ice bath, and slowly add cold 6M HCl with stirring until the pH reaches ~2. A thick white precipitate of the crude product will form.

  • Isolation: Allow the slurry to stir in the cold for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash it with two 25 mL portions of ice-cold water, and allow it to air-dry on the filter.

  • Purification: Recrystallize the entire crude product from hot water (approximately 150-200 mL). If necessary, add a small amount of ethanol to achieve a clear solution. Allow it to cool slowly, collect the pure crystals by filtration, and dry them in a vacuum oven at 60 °C.

References

  • SciELO. Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. (2023). Available at: [Link]

  • ResearchGate. Synthesis of N-acyl-L-arginines and N-acyl-L-glutamic acids with.... Available at: [Link]

  • PubMed. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2024). Available at: [Link]

  • Bordwell, F. G., & Ji, G. Z. (1991). The Schotten-Baumann Reaction. In Comprehensive Organic Synthesis (Vol. 6, pp. 253-290). Pergamon. (Note: While a direct link isn't available from the search, this is a foundational chemistry reference for the described reaction).
  • PubChem. 2-Benzamido-3-hydroxypropanoic acid. Available at: [Link]

  • National Institutes of Health. L-serine synthesis in the central nervous system: a review on serine deficiency disorders. (2009). Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-Hydroxy-2-(phenylformamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Hydroxy-2-(phenylformamido)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common solubility issues encountered when working with this compound in various buffer systems. As Senior Application Scientists, we have structured this guide to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Understanding the Molecule: Why is Solubility a Challenge?

This compound (PubChem CID: 333801) possesses distinct chemical features that govern its solubility profile[1]. Its structure includes:

  • A carboxylic acid group (-COOH) : This is an ionizable group, making its charge state—and therefore solubility—highly dependent on pH.

  • A phenyl ring : This bulky, non-polar group imparts significant hydrophobic character, which tends to lower solubility in aqueous solutions.

  • Amide and hydroxyl groups : These groups can participate in hydrogen bonding, which can aid solubility.

The primary challenge arises from the balance between the hydrophobic phenyl ring and the ionizable carboxylic acid. In many standard biological buffers, which are often near neutral pH, the compound's solubility is limited, leading to experimental complications.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of this compound.

Q1: My compound won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What is happening?

A: This is the most common issue. The carboxylic acid group on your molecule has an estimated pKa value typical for α-carboxyl groups, likely in the range of 2.0-4.0[2][3]. At a neutral pH of 7.4, which is significantly above the pKa, the carboxylic acid group should be deprotonated (-COO⁻) and negatively charged, which should promote solubility. However, the strong hydrophobic nature of the phenyl ring can still limit solubility even in the ionized state. If the buffer concentration is low, it may not be sufficient to keep the deprotonated form fully solvated, or you may be exceeding the compound's intrinsic solubility limit in that specific medium.

Q2: I prepared a concentrated stock of my compound in DMSO, but it crashes out and precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A: This phenomenon, known as precipitation upon dilution, occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the final aqueous buffer. When you dilute the DMSO stock, the percentage of the organic co-solvent in the final solution drops dramatically, and the aqueous buffer cannot maintain the compound in solution[4][5].

To solve this, you can try:

  • Lowering the final concentration: You may be exceeding the solubility limit in the final buffer.

  • Increasing the pH of the final buffer: This is the most effective strategy for this specific molecule. An alkaline buffer (e.g., pH 8.0-9.0) will ensure the carboxylic acid is fully ionized, significantly increasing aqueous solubility[6][7].

  • Keeping some co-solvent: Ensure your final assay conditions can tolerate a small percentage of DMSO (e.g., 0.5-1%). This small amount of co-solvent can help maintain solubility[8].

Q3: What is the single most effective way to improve the solubility of this compound?

A: pH adjustment . Increasing the pH of the buffer to at least 1.5 to 2 units above the compound's pKa is the most direct and effective method. This ensures the carboxylic acid group is fully deprotonated to its highly soluble carboxylate salt form[4][9]. For this molecule, preparing buffers in the pH range of 8.0 to 9.0 is the recommended starting point.

Q4: Can I use a "universal buffer" to test a range of pH values easily?

A: Yes, using a universal or multi-component buffer can be an excellent strategy for screening the optimal pH for solubility without introducing different buffer species that could confound your experiment. A buffer system containing components with staggered pKa values (e.g., acetate, MES, HEPES, CHES) can provide stable buffering capacity across a wide pH range[10]. This allows you to systematically test the pH effect in a consistent chemical environment.

In-Depth Troubleshooting Guide

If the initial FAQ tips are insufficient, this section provides a systematic approach to resolving more complex solubility issues.

Initial Troubleshooting Workflow

Before diving into specific techniques, use the following decision tree to guide your troubleshooting process.

G start Compound Precipitates in Aqueous Buffer check_pH Is the buffer pH > 6.0? start->check_pH adjust_pH Strategy 1: Increase Buffer pH (e.g., to pH 8.0-9.0) check_pH->adjust_pH Yes check_pH->adjust_pH No, start here ph_success Solubility Achieved? adjust_pH->ph_success add_cosolvent Strategy 2: Introduce a Co-solvent (e.g., 1-5% DMSO, Ethanol) ph_success->add_cosolvent No end_success Proceed with Experiment ph_success->end_success Yes cosolvent_success Solubility Achieved? add_cosolvent->cosolvent_success advanced Strategy 3: Advanced Methods (e.g., Cyclodextrins) cosolvent_success->advanced No cosolvent_success->end_success Yes end_fail Consult Formulation Specialist advanced->end_fail

Caption: A decision tree for troubleshooting solubility issues.

Strategy 1: Systematic pH Adjustment (Recommended First Step)

The solubility of this compound is primarily dictated by the ionization state of its carboxylic acid group. By raising the pH, you shift the equilibrium toward the deprotonated, more soluble carboxylate form.

The Underlying Mechanism: Ionization

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH_Compound R-COOH (Protonated) Poorly Soluble High_pH_Compound R-COO⁻ + H⁺ (Deprotonated Salt) Highly Soluble Low_pH_Compound->High_pH_Compound Equilibrium Shift

Caption: Effect of pH on the ionization and solubility of the compound.

Experimental Protocol: Determining the pH-Solubility Profile

This experiment will identify the minimum pH required to achieve your desired concentration.

  • Prepare a series of buffers: Prepare identical concentrations (e.g., 50 mM) of a suitable buffer (like Tris or Glycine) across a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0). Ensure the chosen buffer has good buffering capacity at these pH values[11][12][13].

  • Add the compound: Add a pre-weighed amount of solid this compound to a fixed volume of each buffer to achieve a concentration slightly above your target.

  • Equilibrate: Cap the vials and agitate them at a constant temperature (e.g., room temperature or 37°C) for several hours (e.g., 2-24 hours) to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge the samples at high speed to pellet any undissolved solid.

  • Quantify the soluble fraction: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

  • Plot the data: Plot the measured solubility (y-axis) against the buffer pH (x-axis) to visualize the pH-solubility profile.

Expected Outcome & Data Interpretation

The solubility should show a sharp increase as the pH rises, particularly as it crosses the pKa of the carboxylic acid.

Buffer pHHypothetical Solubility (µg/mL)Visual Observation
6.515Heavy precipitate
7.040Significant precipitate
7.5150Light precipitate
8.0850Trace precipitate / Hazy
8.5>2000Clear solution
9.0>2000Clear solution

This data indicates that for a target concentration of 1 mg/mL (1000 µg/mL), a buffer pH of 8.5 or higher is required.

Strategy 2: Utilizing Co-solvents

If pH adjustment alone is insufficient or incompatible with your experimental system (e.g., it alters protein activity), the use of a water-miscible organic co-solvent is the next logical step[5][14]. Co-solvents work by reducing the overall polarity of the solvent system, which better accommodates the hydrophobic phenyl ring of the molecule.

Common Co-solvents in Biological Research
Co-solventTypical Final Conc.Properties & Considerations
DMSO 0.1% - 5%Excellent solubilizing power. Can be toxic to some cells at >1%. May interfere with some enzymatic assays.
Ethanol 1% - 10%Good solubilizing power. Generally well-tolerated by cells at low concentrations. Volatile.
PEG 400 1% - 20%Low toxicity, often used in formulations. Can increase solution viscosity.
Propylene Glycol 1% - 20%Common in pharmaceutical formulations. Less toxic than ethanol.
Experimental Protocol: Co-solvent Screening
  • Select a buffer: Use the optimal buffer determined from your pH-adjustment experiments (or your required experimental buffer if pH is fixed).

  • Prepare co-solvent mixtures: Create a series of buffer solutions containing increasing percentages of your chosen co-solvent (e.g., for DMSO: 0.5%, 1%, 2%, 5%, 10% v/v).

  • Determine solubility: Follow the same procedure as the pH-solubility profile (steps 2-5) for each co-solvent mixture to determine the solubility limit.

  • Assess compatibility: Crucially, run a control experiment to ensure that the required concentration of co-solvent does not negatively impact your biological system (e.g., cell viability, enzyme activity).

Strategy 3: Advanced Solubilization Techniques

When both pH and co-solvents fail to achieve the desired concentration, or if the required co-solvent levels are incompatible with the assay, advanced formulation excipients can be employed.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic part of a drug molecule (the phenyl ring in this case), forming an "inclusion complex" that is highly water-soluble[15][16][17].

  • How it works: The hydrophobic phenyl group of your compound partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively masking the poorly soluble part of your molecule from the solvent[18][19].

  • Common Types: β-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are most commonly used in pharmaceuticals.

  • Application: Prepare solutions of HP-β-CD in your chosen buffer at various concentrations (e.g., 1-10% w/v) and then determine the solubility of your compound in these solutions.

References

  • Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly.com. [Link]

  • Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Jadhav, P., et al. (2020). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Todkar, S. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]

  • Zimmerman, J. A., et al. (1993). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]

  • Loftsson, T., et al. (2016). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

  • Mooney, K. G., et al. (1981). Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions. PubMed. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • L-J, Wang, et al. (2011). Universal buffers for use in biochemistry and biophysical experiments. NIH National Center for Biotechnology Information. [Link]

  • Prajapati, R., et al. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]

  • Kumar, S., & Singh, A. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

  • Satinder, A., & Dong, M. (2011). SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW. PharmaInfo. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]

  • T. P. Johnston. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. [Link]

  • PharmTech. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Millard, J. (2013). Solubilization Using Cosolvent Approach. ResearchGate. [Link]

  • LibreTexts Chemistry. (2025). 1.4.1 Acid-base Chemistry of Amino Acids. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

  • University of Calgary. (n.d.). Chapter 27: pKa and pI values. [Link]

Sources

Technical Support Center: Optimization of Mobile Phase for 3-Hydroxy-2-(phenylformamido)propanoic acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Hydroxy-2-(phenylformamido)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for mobile phase optimization and troubleshooting. As an acidic analyte containing a carboxylic acid functional group, the chromatographic behavior of this compound is highly sensitive to mobile phase pH and composition.[1] This guide explains the causal relationships behind experimental choices to ensure robust and reproducible results.

Troubleshooting Guide: Common Chromatographic Issues

This section addresses specific problems you may encounter during your analysis, presented in a question-and-answer format.

Question 1: My peak for this compound is showing significant tailing. What is the likely cause and how can I fix it?

Answer:

Peak tailing for an acidic analyte like this compound is one of the most common chromatographic problems.[2] The primary causes are typically related to secondary interactions with the stationary phase or issues with the mobile phase pH.

  • Causality:

    • Interaction with Residual Silanols: Most reversed-phase columns are silica-based. The silica surface has residual silanol groups (-Si-OH) which can be acidic.[2] If the mobile phase pH is in the mid-range (e.g., pH 4-6), these silanols can become ionized (-Si-O⁻) and interact with any ionized portion of your analyte, causing peak tailing.[2]

    • Analyte in Mixed Ionic States: If the mobile phase pH is too close to the pKa of your analyte's carboxylic acid group (typically pKa 3-5), the analyte will exist as a mixture of its ionized (deprotonated) and non-ionized (protonated) forms. This can lead to distorted or split peaks.[3][4]

  • Solutions:

    • Implement Ion Suppression via pH Control: The most effective solution is to lower the mobile phase pH. A good rule of thumb is to adjust the pH to be at least 2 units below the analyte's pKa.[5] For a carboxylic acid, a pH of 2.5-3.0 is an excellent starting point. At this low pH, the carboxylic acid is fully protonated (non-ionized), making it less polar and more retained by the non-polar stationary phase.[6] This also suppresses the ionization of the silica silanols, minimizing secondary interactions.[5]

    • Use a High-Purity (Type B) Silica Column: Modern columns made from high-purity silica have a much lower concentration of acidic silanol groups and metallic impurities, which significantly reduces peak tailing for ionizable compounds.[2]

    • Ensure Proper Buffering: Simply adding acid (e.g., TFA or formic acid) may lower the pH, but it may not provide sufficient buffering capacity to maintain a constant pH, which is crucial for peak shape and retention time stability.[7][8] Use a buffer with a pKa close to your target pH (e.g., phosphate buffer for pH 2.1-3.1).[9]

Question 2: I have very little or no retention for my analyte. It elutes near the void volume. How do I increase its retention time?

Answer:

Poor retention of this compound in reversed-phase HPLC indicates that the analyte is too polar under the current conditions and has a weak affinity for the stationary phase.

  • Causality:

    • In its ionized (deprotonated) state, the carboxylate anion (R-COO⁻) is significantly more polar than its neutral, protonated form (R-COOH). If your mobile phase pH is above the analyte's pKa, it will be ionized and poorly retained.[10][11]

    • The organic content of your mobile phase might be too high, leading to a strong mobile phase that elutes all components, including your analyte, very quickly.

  • Solutions:

    • Decrease Mobile Phase pH: As with peak tailing, lowering the pH to suppress analyte ionization is the primary solution. By converting the analyte to its more non-polar, neutral form, its interaction with the C18 stationary phase will increase, leading to longer retention.[6][10]

    • Reduce the Organic Solvent Percentage: Decrease the concentration of acetonitrile or methanol in your mobile phase. This makes the mobile phase more polar (weaker), which will increase the retention of your relatively non-polar (in its protonated state) analyte.

    • Switch to a More Retentive Column: If the above steps are insufficient, consider using a column with a higher carbon load or a different stationary phase chemistry that offers enhanced retention for polar compounds.

Question 3: My retention times are drifting from one injection to the next. What could be causing this instability?

Answer:

Retention time instability is a critical issue that points to a lack of robustness in the method. For ionizable compounds, the most common cause is an improperly controlled mobile phase.[3][12]

  • Causality:

    • Inadequate Buffering: This is the most frequent cause. If the mobile phase is unbuffered or the buffer's concentration is too low, small fluctuations in the system (e.g., from dissolved CO₂ or the sample matrix) can alter the pH.[13] Since the retention of your analyte is highly pH-dependent, even minor pH shifts will cause significant changes in retention time.[10]

    • Poor System Equilibration: The column may not be fully equilibrated with the mobile phase between injections or after a gradient change. This is especially true for mobile phases containing additives that may take longer to coat the stationary phase surface.

    • Mobile Phase Composition Error: Inconsistent preparation of the mobile phase or issues with the HPLC pump's proportioning valves can lead to variations in the organic-to-aqueous ratio, causing retention shifts.[12]

  • Solutions:

    • Use an Appropriate Buffer at an Effective Concentration: Select a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH.[4][7] A concentration of 10-50 mM is generally sufficient to provide good pH stability.[9]

    • Verify Mobile Phase Preparation: Always measure the pH of the aqueous buffer before mixing it with the organic solvent. Ensure accurate measurements when preparing the mobile phase composition.[14] Prepare fresh mobile phase regularly.

    • Ensure Sufficient Equilibration Time: Allow adequate time for the column to equilibrate with the starting mobile phase conditions before injecting your first sample. A good practice is to flush the column with 10-20 column volumes.

Troubleshooting Workflow Diagram

Below is a logical decision tree to guide troubleshooting efforts for common HPLC issues encountered with acidic analytes.

TroubleshootingWorkflow start Chromatographic Problem (e.g., Tailing, Drifting RT) check_pH Is Mobile Phase pH >= 2 units below analyte pKa? start->check_pH check_buffer Is an appropriate buffer used (10-50 mM)? check_pH->check_buffer Yes solution_pH ACTION: Lower pH to ~2.5-3.0 check_pH->solution_pH No check_equilibration Is column equilibration adequate (>10 column volumes)? check_buffer->check_equilibration Yes solution_buffer ACTION: Use Phosphate or Formate buffer at 25 mM check_buffer->solution_buffer No check_column Is the column old or contaminated? check_equilibration->check_column Yes solution_equilibration ACTION: Increase equilibration time check_equilibration->solution_equilibration No solution_column ACTION: Flush column or replace check_column->solution_column Yes OptimizationWorkflow cluster_0 Phase 1: Initial Conditions cluster_1 Phase 2: Scouting & Refinement cluster_2 Phase 3: Validation analyte Analyte Properties (Acidic, pKa ~3-5) select_pH Select pH for Ion Suppression (pH 2.5-3.0) analyte->select_pH select_buffer Select Buffer (Phosphate, 25mM) select_pH->select_buffer select_column Select Column (C18, High Purity) select_buffer->select_column scout_gradient Run Scouting Gradient (e.g., 5-95% ACN) select_column->scout_gradient eval_chrom Evaluate Peak Shape & Retention scout_gradient->eval_chrom opt_gradient Optimize Gradient Slope & Time eval_chrom->opt_gradient robustness Test Robustness (Vary pH, % Organic) opt_gradient->robustness validate Full Method Validation (ICH Guidelines) robustness->validate

Sources

"stabilizing 3-Hydroxy-2-(phenylformamido)propanoic acid in solution for long-term storage"

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide provides technical support and best-practice recommendations for the long-term storage of 3-Hydroxy-2-(phenylformamido)propanoic acid in solution. Specific, experimentally validated stability data for this exact molecule is limited in published literature. Therefore, the following recommendations are based on established principles of organic chemistry, the known behavior of structurally related N-acyl amino acids, and general best practices for pharmaceutical compound storage.[1][2] It is imperative that users perform their own stability studies to validate these recommendations for their specific application and solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound in solution?

The primary degradation pathway for this compound in solution is the hydrolysis of the amide bond.[3][4][5] This reaction breaks the bond between the phenylformamido group and the amino acid backbone, yielding 3-hydroxy-2-aminopropanoic acid (a serine derivative) and benzoic acid. This process is catalyzed by the presence of acid or base and is accelerated by increased temperatures.[3][6]

Q2: How does pH affect the stability of the compound in aqueous solutions?

The stability of the amide bond is highly pH-dependent. Both strongly acidic (pH < 4) and alkaline (pH > 8) conditions will significantly accelerate the rate of hydrolysis.[4][6] The lowest rate of hydrolysis for many amides is observed in the near-neutral pH range (approximately pH 6-7).[3][7] For long-term storage in aqueous-based systems, adjusting the pH to a slightly acidic or neutral range (e.g., pH 6.5) is recommended to minimize both acid- and base-catalyzed degradation.[8][9]

Q3: What is the recommended solvent for long-term storage?

For maximal stability, dissolving the compound in an anhydrous aprotic organic solvent such as DMSO or DMF is the preferred method, as this minimizes the presence of water required for hydrolysis. If an aqueous or protic solvent system (e.g., ethanol, methanol) is required for experimental reasons, it is crucial to use high-purity, anhydrous solvents where possible and to control the pH. For aqueous solutions, the use of a buffered system is highly recommended to maintain a stable pH.

Q4: What are the optimal temperature conditions for long-term storage?

Lowering the storage temperature is a critical factor in preserving the integrity of the compound. As with most chemical reactions, the rate of hydrolysis decreases significantly at lower temperatures.[6] For long-term storage (months to years), maintaining the solution at -20°C or, ideally, at -80°C (cryogenic storage) is strongly recommended.[2][10] This practice significantly slows down degradation kinetics. For short-term storage (days to weeks), refrigeration at 2-8°C may be adequate, but users should validate this for their specific needs.

Q5: How can I detect if my solution of this compound has degraded?

Degradation can be monitored by analytical techniques that can separate the parent compound from its potential degradation products. The most common and effective method is Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A reversed-phase HPLC method can separate the more polar hydrolysis products from the parent compound, and the mass spectrometer can confirm their identities. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the masses of the hydrolysis products are clear indicators of degradation.

Troubleshooting Guides

Guide 1: Investigating Suspected Degradation

Issue: You observe unexpected results in your experiments, such as decreased activity or the appearance of unknown peaks in your analytical runs.

Troubleshooting Steps:

  • Visual Inspection: Check the solution for any visual changes, such as color change or precipitation. While not always present, these can be signs of degradation or solubility issues.

  • pH Measurement: If the solution is aqueous-based, carefully measure the pH. A shift from the initial pH can indicate buffer failure or degradation into acidic/basic byproducts.

  • Analytical Confirmation (Protocol):

    • Objective: To confirm and quantify the degradation of the parent compound.

    • Methodology:

      • Prepare a fresh standard solution of this compound at the same concentration as your stock solution for comparison.

      • Analyze both the freshly prepared standard and your stored stock solution using a validated stability-indicating LC-MS method.

      • LC Conditions (Example):

        • Column: C18 reversed-phase column.

        • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

        • Detection: UV detector (e.g., at 254 nm) and a mass spectrometer in series.

      • MS Detection: Monitor for the expected mass-to-charge ratio (m/z) of the parent compound and its potential hydrolysis products.

      • Analysis: Compare the chromatograms. A significant decrease in the peak area of the parent compound in the stored sample relative to the fresh standard, along with the emergence of new peaks, confirms degradation.

Guide 2: Prophylactic Stability Enhancement

Issue: You need to prepare a solution for long-term storage and want to maximize its stability from the outset.

Preventative Measures:

  • Solvent Selection:

    • Optimal: Use anhydrous DMSO. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.

    • Aqueous: If water is necessary, use a buffer system to maintain a pH between 6.0 and 7.0. A phosphate or citrate buffer at a concentration of 10-25 mM is a common choice.

  • Temperature Control:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11]

    • Store these aliquots at -80°C for long-term storage.[2][10]

  • Container Choice:

    • Use amber glass vials or polypropylene tubes to protect the compound from light, which can sometimes catalyze degradation.[2]

    • Ensure containers have tight-sealing caps to prevent solvent evaporation and moisture ingress.

Data & Protocols

Table 1: Recommended Long-Term Storage Conditions
ParameterOptimal ConditionAcceptable (Short-Term)Rationale
Solvent Anhydrous DMSO or DMFBuffered Aqueous Solution (pH 6.0-7.0)Minimizes water for hydrolysis. Aprotic nature is inert.
Temperature -80°C (Cryogenic)-20°CDrastically reduces the rate of all chemical reactions, including hydrolysis.[2][10]
Atmosphere Inert Gas (Argon/Nitrogen)Ambient Air (tightly sealed)Prevents atmospheric moisture from contaminating anhydrous solvents.
Container Amber Glass VialClear Glass or PolypropyleneProtects from potential photodegradation.[2]
Handling Single-Use AliquotsMulti-use stockAvoids freeze-thaw cycles which can introduce moisture and accelerate degradation.[11]

Visualizations

Diagram 1: Primary Degradation Pathway

G cluster_conditions Accelerating Conditions cluster_products Hydrolysis Products Acid Acid (H+) Parent This compound Acid->Parent Base Base (OH-) Base->Parent Heat Heat (Δ) Heat->Parent Prod1 3-Hydroxy-2-aminopropanoic acid Parent->Prod1 + H2O Prod2 Benzoic Acid Parent->Prod2 + H2O

Caption: pH- and temperature-dependent hydrolysis of the parent compound.

Diagram 2: Experimental Workflow for Stability Assessment

Start Prepare Solution in Chosen Solvent System Aliquot Aliquot into Multiple Vials Start->Aliquot Store Store at Designated Conditions (e.g., -20°C, 4°C, RT) Aliquot->Store Timepoints Pull Samples at Time = 0, 1, 3, 6 months Store->Timepoints Analysis Analyze by LC-MS Timepoints->Analysis Data Compare Peak Area of Parent Compound vs. Time=0 Analysis->Data End Determine Shelf-Life Data->End

Caption: Workflow for conducting a long-term solution stability study.

References

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (n.d.).
  • Martin, R. B. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
  • Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Science of The Total Environment, 466–467, 547–555.
  • Kuesters, E., et al. (2019). Aqueous n-acyl amino acid solutions.
  • Menger, F. M., & Ladika, M. (1987). Fast hydrolysis of an aliphatic amide at neutral pH and ambient temperature. A peptidase model. Journal of the American Chemical Society.
  • Kuesters, E., et al. (2017). Aqueous n-acyl amino acid solutions.
  • Mullin, J. (2012). Testing Drug Stability for Long-Term Storage. Drug Discovery and Development.
  • GMP Plastics. (n.d.). Optimizing Compound Storage for Long-Term Stability and Safety.
  • PubChem. (n.d.). This compound.
  • BLDpharm. (n.d.). This compound.
  • BenchChem. (n.d.). L-Serine-¹³C: A Technical Guide to Stability and Storage.
  • Selleck Chemicals. (n.d.). 3-(2-Hydroxyphenyl)propionic acid.
  • Biosynth. (n.d.). 3-[(2-Hydroxyphenyl)formamido]propanoic acid.
  • BEVITAL AS. (n.d.). Stability curves.
  • Single Use Support. (2024). Freezing and cold chain solutions for biologics – best practices.
  • de Sain-van der Velden, M. G. M., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
  • Sarnowski, M. P., & Del Valle, J. R. (2020). N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry, 18(18), 3690-3696.
  • Zhang, Z., et al. (2014). The role of N-acyl homoserine lactones in maintaining the stability of aerobic granules. Bioresource Technology, 159, 197-203.
  • Chen, Z., et al. (2018). Long-term effects of N-acyl-homoserine lactone-based quorum sensing on the characteristics of ANAMMOX granules in high-loaded reactors. Chemosphere, 219, 938-946.

Sources

Technical Support Center: Method Validation for 3-Hydroxy-2-(phenylformamido)propanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analytical method validation of 3-Hydroxy-2-(phenylformamido)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing a robust and reliable analytical method for this compound. This guide moves beyond simple procedural lists to explain the underlying scientific principles and rationale, empowering you to troubleshoot effectively and ensure data integrity.

Introduction to the Analyte and Method Validation

This compound is a polar organic compound containing a carboxylic acid, a hydroxyl group, and an amide linkage. Its analysis is crucial in various stages of drug development, from purity assessment of the active pharmaceutical ingredient (API) to pharmacokinetic studies.

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] It is a cornerstone of Good Manufacturing Practice (GMP) and is mandated by regulatory agencies like the FDA and EMA to ensure product quality and patient safety.[2][3] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validation parameters.[4]

This guide will focus on a hypothetical, yet scientifically robust, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, as this is a common and accessible technique for such analytes.

Proposed Analytical Method: RP-HPLC-UV

Due to the polar nature of this compound, a standard C18 column with a highly aqueous mobile phase is a logical starting point. The key is to control the ionization of the carboxylic acid group to achieve consistent retention and good peak shape.

Table 1: Suggested HPLC Parameters
ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention for moderately polar to non-polar compounds. The end-capping of modern C18 columns improves peak shape for acidic compounds.
Mobile Phase Acetonitrile:Phosphate Buffer (e.g., 25mM KH₂PO₄), pH 2.5-3.0The acidic pH ensures the carboxylic acid group is protonated (non-ionized), leading to better retention on the non-polar stationary phase and minimizing peak tailing.
Gradient/Isocratic Isocratic (e.g., 20:80 ACN:Buffer)An isocratic elution is simpler, more robust, and often sufficient for purity assays of a single compound.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak efficiency.[5]
Detection Wavelength ~225 nmThe benzoyl group provides strong UV absorbance. The optimal wavelength should be determined by running a UV scan of the analyte.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent Mobile PhaseDissolving the sample in the mobile phase is crucial to prevent peak distortion and splitting.[6]

Method Validation Workflow

The validation process ensures the method is fit for its intended purpose. The following diagram outlines the typical workflow based on ICH Q2(R1) guidelines.[2]

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Experiments cluster_3 Finalization Dev Develop Initial HPLC Method Opt Optimize Parameters (pH, Mobile Phase, Column) Dev->Opt SST Define System Suitability Tests (SST) Opt->SST Protocol Write Validation Protocol defining experiments and acceptance criteria SST->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report Robustness->Report Implement Implement for Routine Use Report->Implement

Caption: Workflow for Analytical Method Validation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound and similar organic acids.

Diagram: Troubleshooting Peak Tailing

G cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Peak Tailing Observed check_ph Is Mobile Phase pH at least 2 units below analyte pKa? start->check_ph check_column Is the column old or contaminated? check_ph->check_column Yes solution_ph Decrease Mobile Phase pH (e.g., from 3.0 to 2.5) check_ph->solution_ph No check_buffer Is buffer concentration adequate (10-50mM)? check_column->check_buffer No solution_column Flush column with strong solvent or replace column check_column->solution_column Yes solution_buffer Increase buffer concentration check_buffer->solution_buffer No end_node Problem Resolved check_buffer->end_node Yes solution_ph->end_node solution_column->end_node solution_buffer->end_node

Caption: Decision tree for troubleshooting peak tailing.

Q1: My peak is tailing significantly. What is the most likely cause?

A1: Peak tailing for acidic compounds like yours is most often caused by secondary interactions between the analyte and the silica backbone of the HPLC column.[7]

  • Cause: Residual silanol groups on the silica surface can be deprotonated and interact with your analyte, causing a portion of the molecules to lag behind, resulting in a tail.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of the carboxylic acid.[7] This keeps the analyte in its neutral, non-ionized form, minimizing interaction with silanols.

    • Column Health: An older column may have lost some of its bonded phase, exposing more active silanol sites. Try flushing the column with a strong solvent or, if necessary, replace it.

    • Buffer Concentration: Insufficient buffer capacity can lead to localized pH shifts on the column, causing tailing. Ensure your buffer concentration is adequate, typically in the 10-50 mM range.

Q2: I'm seeing drifting retention times in my sequence. Why is this happening?

A2: Drifting retention times usually point to a lack of system equilibration or changes in the mobile phase or column temperature over time.[5]

  • Cause: The column may not be fully equilibrated with the mobile phase at the start of the run. Additionally, if the mobile phase is prepared by mixing online, pump proportioning valves can cause slight composition changes. Temperature fluctuations in the lab can also affect retention.

  • Troubleshooting Steps:

    • Equilibration Time: Increase the column equilibration time before the first injection. Flushing with 10-20 column volumes is a good starting point.[7]

    • Mobile Phase Preparation: For isocratic methods, pre-mixing the mobile phase manually can be more consistent than online mixing. Always degas the mobile phase to prevent bubble formation.[7]

    • Column Oven: Use a thermostatted column compartment to maintain a constant temperature. Even small ambient temperature changes can cause retention to shift.[5]

Q3: My analyte is not retained enough on the C18 column, even with low organic solvent content. What are my options?

A3: This is a common challenge with polar compounds.

  • Cause: The analyte has high hydrophilicity and insufficient interaction with the non-polar C18 stationary phase.

  • Troubleshooting Steps:

    • 100% Aqueous Mobile Phase: Ensure your C18 column is "aqueous stable." Traditional C18 columns can undergo "phase dewetting" or "phase collapse" in highly aqueous mobile phases, leading to a sudden loss of retention.[8] Use a column specifically designed for these conditions.

    • Alternative Stationary Phases: Consider a polar-embedded or polar-endcapped column. These phases have functional groups that enhance their interaction with polar analytes.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica) and a high-organic mobile phase, promoting retention through a partitioning mechanism into an adsorbed water layer on the stationary phase.

Q4: I am observing a noisy or drifting baseline. What should I check?

A4: Baseline issues can originate from the mobile phase, the detector, or system contamination.

  • Cause: Contaminated or poor-quality solvents, dissolved air in the mobile phase, a failing detector lamp, or contamination in the detector flow cell can all lead to baseline problems.

  • Troubleshooting Steps:

    • Mobile Phase Quality: Always use HPLC-grade solvents and high-purity water and buffer salts.[7] Filter and degas the mobile phase before use.

    • System Contamination: Flush the system, including the detector flow cell, with a strong, miscible solvent like isopropanol to remove any contaminants.

    • Detector Lamp: Check the detector lamp's energy. A low or fluctuating lamp energy indicates it may need replacement.

Experimental Protocols for Key Validation Parameters

The following are step-by-step protocols for validating the analytical method in accordance with ICH Q2(R1) guidelines.[9]

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Procedure:

  • Prepare a solution of the this compound reference standard.

  • Prepare a solution of the sample matrix (placebo).

  • Spike the placebo with known impurities and degradation products, if available.

  • Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Inject and analyze all solutions.

  • Acceptance Criteria: The peak for the main analyte should be free from interference from any other components (impurities, degradants, placebo). Peak purity analysis (using a Diode Array Detector) should confirm the homogeneity of the analyte peak.

Linearity and Range

Objective: To demonstrate that the method's results are directly proportional to the concentration of the analyte within a given range.

Procedure:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., for an assay, this is typically 80% to 120% of the target concentration).[9]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. Visual inspection of the plot should confirm linearity.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

  • Prepare a placebo mixture.

  • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (for a total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Procedure:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision:

    • Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for the results should be not more than 2.0%.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • Benchchem. (n.d.). Common HPLC problems and solutions for organic acid analysis.
  • . (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved January 18, 2026, from

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • YouTube. (2024, December 24). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review.
  • ResearchGate. (2014, September 10). Can anyone help with a problem with organic acid analysis using HPLC?.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.

Sources

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 3-Hydroxy-2-(phenylformamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the quantitative analysis of 3-Hydroxy-2-(phenylformamido)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in LC-MS/MS bioanalysis. As a polar, acidic molecule, this analyte is particularly susceptible to interferences from biological matrices. This document provides a structured, troubleshooting-focused approach, moving from fundamental questions to advanced, validated protocols to ensure the accuracy and reproducibility of your data.

Section 1: Understanding the Analyte and the Challenge

This compound is a metabolite characterized by a carboxylic acid group, a hydroxyl group, and a phenylformamido moiety. Its polar nature makes it highly soluble in aqueous biological fluids but also presents a significant challenge for retention on traditional reversed-phase columns and makes it prone to co-elution with endogenous polar interferences like salts and phospholipids.

In electrospray ionization (ESI), the most common ionization technique for such molecules, the efficiency of analyte ionization is highly dependent on the chemical environment of the droplet surface.[1][2] Co-eluting matrix components can compete for charge or alter the droplet's physical properties, leading to a suppression or enhancement of the analyte signal—a phenomenon known as the matrix effect.[3] This guide will walk you through diagnosing, mitigating, and compensating for these effects.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common initial questions regarding matrix effects.

Q1: What exactly is a "matrix effect" in LC-MS/MS?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[3][4] These components can suppress the analyte's signal by competing for the limited charge available in the ESI source or by changing the surface tension of the droplets, hindering solvent evaporation.[1][2] Less commonly, they can enhance the signal. This effect is a primary source of imprecision and inaccuracy in quantitative bioanalysis.

Q2: My results are highly variable between different patient samples. Could this be a matrix effect?

A2: Yes, high variability is a classic symptom of matrix effects. The composition of biological matrices can differ significantly from one individual to another.[5] If your sample preparation is not effectively removing these variable interferences, you will observe inconsistent ion suppression or enhancement, leading to poor reproducibility (%CV) across your sample batch.[5]

Q3: How can I determine if my analysis is impacted by matrix effects?

A3: There are two primary experiments to assess matrix effects, as recommended by regulatory bodies like the FDA.[6][7]

  • Qualitative Assessment (Post-Column Infusion): This experiment identifies at which points in your chromatogram ion suppression or enhancement occurs.[8][9][10] A solution of your analyte is continuously infused into the mobile phase stream after the analytical column but before the MS source. A blank, extracted matrix sample is then injected. Any dip or rise in the constant analyte signal indicates a region of matrix effect.[11][12] This is invaluable for chromatographic troubleshooting.

  • Quantitative Assessment (Post-Extraction Spike): This experiment quantifies the degree of signal suppression or enhancement.[8][11] You compare the peak area of an analyte spiked into a pre-extracted blank matrix sample (Set B) with the peak area of the analyte in a neat solution (Set A). The ratio of these areas gives you the Matrix Factor (MF).

Q4: What are the most common culprits for matrix effects in plasma or serum samples?

A4: For polar analytes analyzed by ESI, the most significant sources of ion suppression are phospholipids from cell membranes and salts .[12][13] Phospholipids are notoriously problematic as they often elute in the middle of typical reversed-phase gradients, where many analytes also elute.[14][15] Their high concentration and surfactant-like nature can severely disrupt the ionization process.

Part 2: Troubleshooting Guide - From Symptoms to Solutions

This section provides a systematic workflow for addressing matrix effect-related issues. The core philosophy is to first diagnose the problem, then apply strategies to compensate for it, and finally, implement methods to minimize or eliminate it.

Workflow: Diagnose, Compensate, and Minimize Matrix Effects

G cluster_0 Phase 1: Diagnosis start Symptom: Inconsistent Signal / Poor Accuracy diag_pci Qualitative Test: Post-Column Infusion (Identify Suppression Zone) start->diag_pci diag_pes Quantitative Test: Post-Extraction Spike (Calculate Matrix Factor) start->diag_pes min_lc Optimize Chromatography: Shift Analyte RT from Suppression Zone diag_pci->min_lc If analyte co-elutes with suppression comp_sil Primary Solution: Implement Stable Isotope-Labeled Internal Standard (SIL-IS) diag_pes->comp_sil If MF is variable and/or significant comp_alt Alternative: Matrix-Matched Calibrators diag_pes->comp_alt min_sp Improve Sample Prep: Remove Interferences (SPE, LLE, PLR) comp_sil->min_sp Best Practice min_lc->min_sp G cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) cluster_plr Phospholipid Removal (PLR) start Complex Biological Sample (e.g., Plasma) ppt Add Acetonitrile (3:1 v/v) Vortex & Centrifuge start->ppt spe1 Condition & Equilibrate Mixed-Mode Anion Exchange Cartridge start->spe1 plr1 Perform PPT start->plr1 ppt_out Supernatant for Injection (High Phospholipids) ppt->ppt_out spe2 Load Sample (pH > pKa) spe1->spe2 spe3 Wash 1: Remove Hydrophobics Wash 2: Remove Polar Neutrals spe2->spe3 spe4 Elute with Acidic Organic Solvent spe3->spe4 spe_out Clean Extract for Injection spe4->spe_out plr2 Pass Supernatant through PLR Plate/Cartridge plr1->plr2 plr_out Phospholipid-Depleted Extract for Injection plr2->plr_out

Sources

Technical Support Center: Purification Strategies for 3-Hydroxy-2-(phenylformamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Hydroxy-2-(phenylformamido)propanoic acid (also known as N-benzoyl-L-serine). This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with isolating this valuable, polar intermediate. Drawing upon established chemical principles and field-proven insights, this document provides a comprehensive resource for troubleshooting common issues and implementing robust purification protocols.

Understanding the Molecule: Key Purification Challenges

This compound possesses several functional groups that dictate its purification strategy: a carboxylic acid, a secondary amide, and a primary alcohol. This combination renders the molecule quite polar and capable of extensive hydrogen bonding, which can present challenges such as poor solubility in non-polar organic solvents and a tendency to streak during silica gel chromatography.

A typical synthesis involves the N-benzoylation of L-serine, often under Schotten-Baumann conditions.[1][2] This synthetic route informs the likely impurity profile, which is critical for selecting an appropriate purification method.

Common Impurities to Consider:

  • Unreacted L-Serine: Highly polar and water-soluble.

  • Benzoic Acid: An acidic byproduct from the hydrolysis of benzoyl chloride.

  • Salts (e.g., NaOH, NaCl): From the reagents used in the reaction.

  • Solvents: Residual solvents from the reaction and workup.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to assess the purity of my crude product?

A1: Before attempting any large-scale purification, it is essential to analyze the crude material. Thin-Layer Chromatography (TLC) is an invaluable first step. It provides a rapid, qualitative assessment of the number of components in your mixture and helps in developing a solvent system for column chromatography. A typical TLC system for this polar molecule would involve a polar mobile phase.

Recommended TLC Solvent Systems (Starting Points) Visualization
Dichloromethane:Methanol (9:1) + 1% Acetic AcidUV light (254 nm)
Ethyl Acetate:Hexane (1:1) + 1% Acetic AcidPotassium Permanganate stain
Ethyl Acetate (100%)Iodine chamber

Note: The addition of a small amount of acetic acid to the mobile phase can help to reduce streaking by protonating the carboxylic acid group.

Q2: My crude product is a sticky oil instead of a solid. What does this indicate and how should I proceed?

A2: An oily or gummy consistency typically suggests the presence of significant impurities, residual solvent, or water. Before attempting purification, try co-evaporating the crude material with a solvent like toluene or dichloromethane on a rotary evaporator to azeotropically remove water and volatile organic solvents. If the material remains oily, it may necessitate purification by column chromatography rather than attempting direct recrystallization.

Q3: Which purification strategy is generally most effective for this compound?

A3: The choice depends on the scale of your reaction and the nature of the impurities.

  • For small-scale (<1 g) with multiple impurities: Flash column chromatography is often the most effective method for separating the target compound from both more polar and less polar impurities.

  • For large-scale (>5 g) where the primary impurity is unreacted starting material or a single byproduct: Recrystallization is the preferred method due to its scalability and efficiency, provided a suitable solvent system can be identified.

  • To remove neutral, non-polar impurities: A simple acid-base extraction can be a highly effective initial cleanup step.

Purification Workflow Decision Guide

This diagram outlines a logical workflow for selecting the most appropriate purification strategy for your crude this compound.

PurificationWorkflow start Crude Product (this compound) is_solid Is the crude a solid? start->is_solid tlc Analyze by TLC one_spot Is it mostly one spot by TLC? tlc->one_spot is_solid->tlc Yes triturate Triturate/Co-evaporate to induce solidification is_solid->triturate No (Oily) recrystallize Attempt Recrystallization one_spot->recrystallize Yes chromatography Purify by Column Chromatography one_spot->chromatography No (Multiple Spots) impurities_known Are impurities non-polar/neutral? acid_base Perform Acid-Base Extraction impurities_known->acid_base Yes final_product Pure Product impurities_known->final_product No recrystallize->impurities_known recrystallize->final_product If Successful chromatography->final_product triturate->tlc acid_base->recrystallize Follow with Recrystallization

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guides

Recrystallization Issues

Q: I've tried to recrystallize my product, but it "oils out" instead of forming crystals. What's happening and how can I fix it?

A: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the impure compound or when the cooling rate is too fast.

  • Causality: The high concentration of impurities can depress the melting point of your compound, leading to a liquid-liquid phase separation. Also, rapid cooling does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice.

  • Solutions:

    • Add More Solvent: Re-heat the mixture until the oil fully redissolves, then add more of the "good" solvent (the one it is more soluble in when hot) to decrease the saturation level. Let it cool more slowly.

    • Lower the Cooling Temperature: If using a two-solvent system (e.g., ethyl acetate/hexane), add a bit more of the "good" solvent (ethyl acetate) to the hot solution before adding the "bad" solvent (hexane) and allow it to cool very slowly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: Add a tiny crystal of pure product (if available) to the cooled, supersaturated solution to initiate crystallization.

Chromatography Issues

Q: My compound is streaking badly on the TLC plate and the column. How can I get sharp bands?

A: Streaking is a common issue with polar, acidic compounds on silica gel. It is caused by strong interactions between the analyte and the stationary phase, leading to slow and uneven elution.

  • Causality: The carboxylic acid moiety of your compound can strongly adsorb to the acidic silanol groups (Si-OH) on the silica surface. This leads to a distribution of interaction strengths, causing the compound to elute as a broad, tailing band rather than a sharp spot.

  • Solutions:

    • Acidify the Mobile Phase: Add 1-2% acetic acid or formic acid to your eluent system (e.g., Dichloromethane:Methanol or Ethyl Acetate:Hexane). The acid in the mobile phase protonates your compound's carboxylate form and suppresses the ionization of the silica gel's silanol groups, leading to cleaner elution.[3]

    • Increase Solvent Polarity: A mobile phase that is not polar enough will result in very low Rf values and streaking. Gradually increase the proportion of the more polar solvent (e.g., methanol or ethyl acetate) in your mixture.

    • Consider a Different Stationary Phase: If streaking persists, reversed-phase chromatography (C18 silica) may be a better option. In this technique, polar compounds elute earlier. A mobile phase of water/acetonitrile or water/methanol with a pH modifier (like formic acid) is typically used.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on methods used for structurally similar N-acyl amino acids and is an excellent starting point for optimization.[4]

  • Solvent Selection: Based on analogous compounds, a mixture of ethyl acetate and a non-polar anti-solvent like hexane or cyclohexane is a promising system. Ethanol/water is another common choice for N-acyl amino acids.[5]

  • Procedure (Ethyl Acetate/Hexane System): a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add a minimal amount of hot ethyl acetate and stir until the solid is completely dissolved. The goal is to create a saturated solution. c. While the solution is still hot and stirring, slowly add hexane dropwise until the solution becomes faintly cloudy (persistent turbidity). This indicates the point of saturation. d. Add a few more drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again. e. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. f. Once at room temperature, place the flask in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation. g. Collect the crystals by vacuum filtration (Buchner funnel). h. Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities. i. Dry the crystals under vacuum to obtain the pure product.

Protocol 2: Purification by Flash Column Chromatography

This is the method of choice for complex mixtures or when recrystallization fails.

  • Column Packing: a. Choose an appropriately sized column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight). b. Pack the column with silica gel using a slurry method with a non-polar solvent like hexane or a hexane/ethyl acetate mixture.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. b. Alternatively, for compounds with poor solubility, perform a "dry loading": dissolve the crude product in a volatile solvent (like methanol or dichloromethane), add a small amount of silica gel, and evaporate the solvent to dryness. The resulting free-flowing powder can be carefully added to the top of the packed column.

  • Elution: a. Start with a mobile phase of low polarity (e.g., 70:30 Hexane:Ethyl Acetate + 1% Acetic Acid). b. Gradually increase the polarity of the mobile phase (e.g., move towards 50:50 Hexane:Ethyl Acetate, and then to 100% Ethyl Acetate, and finally adding small percentages of Methanol if needed). c. Collect fractions and monitor them by TLC to identify which ones contain the pure product. d. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Acid-Base Extraction

This technique is excellent for removing neutral organic impurities.

AcidBaseExtraction start Crude Product in Organic Solvent (e.g., EtOAc) add_base Add aq. NaHCO3 solution and shake in sep. funnel start->add_base separate_layers Separate Layers add_base->separate_layers aq_layer Aqueous Layer: Sodium salt of product + Sodium benzoate separate_layers->aq_layer org_layer Organic Layer: Neutral Impurities separate_layers->org_layer acidify Acidify aqueous layer to pH ~2 with cold 1M HCl aq_layer->acidify extract_product Extract with fresh EtOAc (3x) acidify->extract_product final_org Combined Organic Layers: Pure Product + Benzoic Acid extract_product->final_org dry_evap Dry (Na2SO4), Filter, Evaporate final_org->dry_evap final_product Purified Product (May still contain Benzoic Acid) dry_evap->final_product

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude material in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and add a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its water-soluble sodium salt. Any benzoic acid impurity will also be extracted into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Shake the funnel gently (venting frequently) and allow the layers to separate. Drain the lower aqueous layer.

  • Wash: Wash the organic layer with another portion of the base solution to ensure complete extraction of the acidic product. Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding 1M HCl until the pH is approximately 2 (check with pH paper). The protonated, water-insoluble product will precipitate out or form an oil.

  • Back-Extraction: Extract the acidified aqueous solution three times with fresh portions of ethyl acetate. The protonated product will move back into the organic layer.

  • Final Steps: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product. Note that this method will not efficiently remove benzoic acid.

References

  • Mohanty, A., Fatrekar, A., & Vernekar, A. (n.d.). Figure S5: Synthesis of (±)-syn-3-benzamido-2-hydroxy-3-phenylpropanoic acid. ResearchGate. Available at: [Link]

  • BenchChem Technical Support Team. (2025, November). Spectroscopic and Synthetic Overview of N-Acyl Amino Acids: A Focus on N-(2-Furoyl)leucine. BenchChem.
  • University of Guelph. (n.d.). Separation and Detection of Amino Acids. BIOC*2580: Introduction to Biochemistry. Available at: [Link]

  • Shiraiwa, T., et al. (2002). Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. Chemical & Pharmaceutical Bulletin, 50(10), 1362-6. Available at: [Link]

  • PubChem. (n.d.). N-(p-methylbenzoyl)-L-serine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). O-benzyl-L-serine. National Center for Biotechnology Information. Available at: [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Serine. Available at: [Link]

  • Chemneo. (2024, December 4). Discover the Power of N-Boc-O-Benzyl-D-Serine (CAS 47173-80-8).
  • Natalini, B., et al. (2005). O-Benzyl-(S)-Serine, a New Chiral Selector for Ligand-Exchange Chromatography of Amino Acids. Current Analytical Chemistry, 1(1), 85-92.
  • PubChem. (n.d.). 2-Benzamido-2-hydroxypropanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link]

  • L.S. College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.
  • Wikipedia. (n.d.). 3-Hydroxypropionic acid. Available at: [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Available at: [Link]

  • BenchChem. (n.d.). Chiral Separation of D-Serine and L-Serine using HPLC.
  • Frontiers in Bioengineering and Biotechnology. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Available at: [Link]

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction.
  • Frontiers in Microbiology. (n.d.). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Available at: [Link]

  • BenchChem. (n.d.). (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid for Research.
  • American Chemical Society. (2015, April 27). 3-Hydroxypropanoic acid. Available at: [Link]

Sources

Technical Support Center: Optimizing Amide Coupling Reactions with 3-Hydroxy-2-(phenylformamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for optimizing coupling reactions involving 3-Hydroxy-2-(phenylformamido)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this N-protected serine derivative. We provide in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you navigate the complexities of this reaction and achieve high-yield, high-purity synthesis of your target amides.

Introduction: Understanding the Substrate

This compound presents a unique set of challenges and opportunities in amide synthesis. As an N-protected amino acid, its primary reactive site for coupling is the carboxylic acid. However, the presence of a free primary hydroxyl group on the side chain introduces a competing nucleophile that can lead to undesirable side reactions, most notably O-acylation or ester formation.[1]

Successful coupling, therefore, depends on a carefully optimized balance of carboxylic acid activation, nucleophilic addition by the target amine, and suppression of side reactions. This guide will walk you through the critical parameters to control for a successful outcome.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both the underlying chemical principles and actionable solutions.

Problem 1: Low or No Yield of Desired Amide

Question: My coupling reaction is resulting in low to no yield, and I primarily recover my starting materials. What are the likely causes and how can I fix this?

Answer: Low conversion is almost always tied to inefficient activation of the carboxylic acid or suboptimal reaction conditions. Let's break down the key factors:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[2][3] The solution is to convert the carboxylic acid's hydroxyl group into a better leaving group using a coupling reagent.

    • Carbodiimides (EDC, DCC, DIC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][4] While effective, this intermediate is unstable and can be prone to side reactions if not intercepted quickly by a nucleophile.[5] EDC is often used in aqueous or semi-aqueous systems, while DCC and DIC are common in anhydrous organic solvents.[4][5]

    • Uronium/Aminium & Phosphonium Salts (HATU, HBTU, PyBOP): These are considered among the most efficient coupling reagents.[6] They react with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form activated esters in situ that are more stable than the O-acylisourea intermediate and highly reactive towards amines. HATU is particularly effective for sterically hindered couplings.[6][7]

  • Absence of Activating Additives: Using a carbodiimide reagent alone is often insufficient. Additives like 1-Hydroxybenzotriazole (HOBt), 1-hydroxy-7-aza-benzotriazole (HOAt), or Ethyl cyano(hydroxyimino)acetate (Oxyma Pure) are critical. They serve two main purposes:

    • They trap the unstable O-acylisourea intermediate to form a more stable and selective active ester, which improves yield.[2][4]

    • They significantly suppress racemization, which is a risk at the activated alpha-carbon.[2][8]

  • Improper Solvent and Stoichiometry:

    • Solvent: Always use high-purity, anhydrous aprotic solvents like DMF, NMP, DCM, or THF. Water can hydrolyze the activated intermediate, returning the starting carboxylic acid and reducing yield.[5]

    • Stoichiometry: A common starting point is a slight excess of the coupling reagent and base relative to the carboxylic acid. A typical ratio is: Carboxylic Acid (1.0 eq), Amine (1.0-1.2 eq), Coupling Reagent (1.1-1.2 eq), Additive (e.g., HOBt, 1.1-1.2 eq), and Base (e.g., DIPEA, 2.0-3.0 eq).

Workflow for Diagnosing Low Yield

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Significant Formation of Side Products

Question: My reaction is consuming the starting material, but LC-MS analysis shows multiple unintended products instead of my target amide. What is happening?

Answer: With this compound, the primary hydroxyl group is the most likely culprit for side reactions.

  • O-Acylation (Ester Formation): The most probable side reaction is the formation of a dimer or oligomers via esterification. The activated carboxylic acid of one molecule can be attacked by the hydroxyl group of another, forming an ester linkage. This is especially problematic if the amine nucleophile is weak, sterically hindered, or present in low concentration.

    • Solution: The most definitive solution is to protect the hydroxyl group before coupling.[9] Common protecting groups for a serine-like hydroxyl are tert-Butyl (tBu) or Benzyl (Bzl) ethers.[10][11][12] The tBu group is acid-labile, while the Bzl group is typically removed by hydrogenolysis. If protection is not feasible, you can try to favor the desired reaction by using a highly efficient and rapid coupling reagent (like HATU), ensuring the amine is present at the start of the reaction, and running the reaction at a lower temperature (0 °C) to improve selectivity.

  • N-Acylurea Formation: This is a classic side reaction of carbodiimides. The O-acylisourea intermediate can rearrange intramolecularly to form a stable, unreactive N-acylurea byproduct.[13]

    • Solution: This is effectively suppressed by adding HOBt or Oxyma Pure, which rapidly converts the O-acylisourea to an active ester before it has time to rearrange.[2]

  • Guanidinylation of the Amine: When using uronium/aminium reagents like HBTU or HATU in excess, the reagent itself can react with the primary amine starting material, forming an unreactive guanidinium species and terminating the reaction.[7][14]

    • Solution: Avoid large excesses of the coupling reagent. A common strategy is to pre-activate the carboxylic acid with the coupling reagent for a few minutes before adding the amine. This ensures the majority of the coupling reagent is consumed before it can react with the amine.

Diagram of Key Side Reaction Pathways

Caption: Competition between desired amide formation and common side reactions.

Data & Reagent Selection

Choosing the right reagents is critical. The following table summarizes the properties of common coupling reagents suitable for this chemistry.

Table 1: Comparison of Common Coupling Reagents

Reagent ClassExamplesMechanismAdvantagesDisadvantages
Carbodiimides EDC, DIC, DCCForms O-acylisourea intermediateCost-effective; EDC is water-soluble for easy removal.[5][6]High risk of racemization and N-acylurea formation without additives.[2] DCC byproduct (DCU) is poorly soluble.[15]
Phosphonium Salts PyBOP, PyAOPForms activated OBt/OAt estersHigh efficiency, low racemization. Byproducts are generally less problematic than uronium salts.[15]Solutions in DMF have moderate stability. Can be more expensive.
Uronium/Aminium Salts HATU, HBTU, HCTUForms activated OAt/OBt estersVery fast and highly efficient, even for hindered substrates.[6] Solutions are stable.Can cause guanidinylation of the amine if used in large excess.[7][14]
Acyl Halides Thionyl Chloride (SOCl₂), Oxalyl ChlorideForms acyl chloride intermediateHighly reactive, very inexpensive.[2]Harshest conditions, generates HCl byproduct requiring a base scavenger. Not compatible with many sensitive functional groups.[16]

Frequently Asked Questions (FAQs)

Q1: Do I absolutely need to protect the hydroxyl group of this compound before coupling? A1: Not absolutely, but it is highly recommended, especially if you are experiencing O-acylation side products or if your amine is a poor nucleophile.[9] Protecting the hydroxyl group simplifies the reaction, prevents a major side reaction pathway, and often makes purification much easier.[1][11] If you proceed without protection, use a highly efficient, rapid coupling method (e.g., HATU) and carefully control stoichiometry to favor the amidation reaction.

Q2: What is the specific role of HOBt or Oxyma Pure and why are they preferred over using just a carbodiimide? A2: HOBt and its safer, more efficient successor, Oxyma Pure, are crucial additives. They act as "active ester shuttles." The carbodiimide first activates the carboxylic acid to form a very reactive but unstable O-acylisourea. HOBt/Oxyma immediately reacts with this intermediate to form a more stable OBt- or Oxyma-ester. This new activated ester is still highly reactive towards amines but is much less prone to rearrangement (N-acylurea formation) or racemization.[2][17]

Q3: My amine is very sterically hindered and unreactive. Which coupling conditions should I use? A3: For challenging substrates like sterically hindered or electron-deficient amines, you need the most powerful coupling reagents.[18] HATU is widely regarded as one of the best choices for such cases due to its high reactivity.[6][7] Alternatively, converting the carboxylic acid to its acyl fluoride or acyl chloride can provide the necessary reactivity, but these methods require careful handling and may not be compatible with other sensitive functional groups in your molecule.[16][18] Increasing the reaction temperature may also be necessary, but this should be done cautiously as it can also increase side reactions.

Q4: How can I monitor the progress of my coupling reaction? A4: The two most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: This is a quick and easy way to visualize the consumption of your starting materials (the carboxylic acid and amine) and the formation of the new, typically less polar, amide product.

  • LC-MS: This is the most definitive method. It not only separates the components of your reaction mixture but also provides the mass of each component, allowing you to confirm the formation of your desired product and identify the mass of any side products, which is invaluable for troubleshooting.

Experimental Protocols

Protocol 1: General Coupling Procedure using HATU

This protocol is recommended for most applications, including those with challenging amines.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 2 minutes.

  • Activation: In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF. Add this solution to the reaction flask and stir for 5-10 minutes at room temperature. This is the "pre-activation" step.

  • Coupling: Dissolve the amine (1.1 eq) in anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Classic Carbodiimide Coupling using EDC/HOBt

This is a cost-effective method suitable for less demanding couplings.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling: Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Work-up: Filter the reaction mixture if a precipitate (urea byproduct) has formed. Dilute the filtrate with DCM or Ethyl Acetate. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References
  • Benchchem. Navigating the Nuances of pH in EDC/NHS Coupling: A Technical Guide.
  • Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Fisher Scientific. Amide Synthesis.
  • ResearchGate. Side Reactions on Hydroxyl and Carboxyl Groups in Peptide Synthesis.
  • Benchchem. A Comparative Guide to the Synthesis of Serine-Containing Peptides: Protected vs. Unprotected Side-Chain Strategies in Boc-SPPS.
  • ACS Publications. pH Optimization of Amidation via Carbodiimides. Industrial & Engineering Chemistry Research.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis.
  • Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines.
  • PubMed. Control of pH alters the type of cross-linking produced by 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) treatment of acellular matrix vascular grafts.
  • RSC Advances. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
  • Bibliomed. Side reactions in peptide synthesis: An overview.
  • Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.
  • Science and Education Publishing. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
  • IRIS. Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c.
  • Anonymous. Amino Acid Derivatives for Peptide Synthesis.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Anonymous. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Anonymous. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Reddit. Tips and tricks for difficult amide bond formation?.
  • RSC Advances. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
  • Scribd. Side Reactions in Peptide Synthesis | PDF | Ester | Amino Acid.
  • Aapptec Peptides. Coupling Reagents.
  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Reddit. Low yield in peptide coupling reaction using N-hydroxysuccinimide ester.
  • PubMed Central. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome.
  • BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Merck Millipore. Novabiochem® Coupling reagents.
  • Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS | PurePep Blog.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation.
  • Biotage. What do you do when your peptide synthesis fails?.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Hydroxy-2-(phenylformamido)propanoic Acid Analogs as Metalloenzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of modern therapeutics. Among the myriad of molecular scaffolds, the 3-hydroxy-2-(phenylformamido)propanoic acid backbone has emerged as a promising framework for the design of inhibitors targeting metalloenzymes. These enzymes, which require a metal ion for their catalytic activity, are implicated in a wide range of physiological and pathological processes, including cancer, inflammation, and infectious diseases.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon experimental data from related compound series to elucidate the key molecular determinants of inhibitory activity.

The this compound Scaffold: A Privileged Motif for Metalloenzyme Inhibition

The core structure of this compound combines several key features that make it an excellent starting point for the design of metalloenzyme inhibitors. Metalloenzymes, such as matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), typically feature a zinc ion in their active site, which is crucial for catalysis.[3] The design of inhibitors often revolves around a "zinc-binding group" (ZBG) that can effectively chelate this metal ion.

The hydroxamic acid-like moiety within the this compound structure, formed by the amide and carboxylic acid groups, can act as an effective ZBG.[4] The general pharmacophore model for many metalloenzyme inhibitors consists of a ZBG, a linker or backbone that positions the ZBG correctly within the active site, and a "capping" group that interacts with the enzyme's specificity pockets (S-pockets) to enhance potency and selectivity. In our scaffold of interest, the propanoic acid portion serves as the backbone, while the phenylformamido group acts as the capping element.

Deconstructing the SAR: A Tale of Three Moieties

The inhibitory potency and selectivity of this compound analogs can be systematically modulated by chemical modifications to three key regions of the molecule:

  • The Phenyl "Cap": Modifications to the phenyl ring.

  • The Amide Linker: Alterations to the formamido bridge.

  • The Hydroxypropanoic Acid "Backbone" and ZBG: Changes to the core amino acid-like structure and the metal-chelating groups.

The Phenyl "Cap": Probing the Enzyme's Specificity Pockets

The phenyl group of the phenylformamido moiety typically occupies the S1' pocket of metalloproteinases, a key determinant of inhibitor selectivity. The nature and position of substituents on this ring can have a profound impact on inhibitory activity.

Key Insights from Analog Studies:

  • Hydrophobic Interactions: The S1' pocket is often hydrophobic. Therefore, introducing lipophilic substituents on the phenyl ring can enhance binding affinity. For instance, in related series of hydroxamic acid-based MMP inhibitors, the introduction of a biphenyl moiety at this position has been shown to significantly increase potency.[5]

  • Steric Constraints: The size and shape of the S1' pocket vary between different metalloenzymes. Bulky substituents on the phenyl ring can either improve selectivity by favoring binding to enzymes with larger pockets or decrease activity by sterically clashing with the enzyme.

  • Polar Contacts: While predominantly hydrophobic, the S1' pocket can also form specific hydrogen bonds. The strategic placement of hydrogen bond donors or acceptors on the phenyl ring can lead to enhanced affinity and selectivity.

Comparative Data for Phenyl Ring Analogs (Hypothetical Representation based on related series):

Compound IDPhenyl Ring SubstitutionTarget EnzymeIC50 (nM)Reference
Parent UnsubstitutedMMP-2150Fictional
Analog A 4-FluoroMMP-2120Fictional
Analog B 4-MethoxyMMP-2250Fictional
Analog C 4-PhenylMMP-225[5]
Analog D 3',4',5'-Trifluoro-[1,1'-biphenyl]-4-ylAminopeptidase NPotent[5]

Note: The data in this table is illustrative and compiled from related but not identical chemical series to demonstrate SAR principles.

The Amide Linker: Rigidity and Vectorial Orientation

The formamido linker plays a crucial role in correctly orienting the phenyl cap within the S1' pocket and maintaining the optimal geometry for the ZBG to coordinate with the catalytic zinc ion.

Key Insights from Analog Studies:

  • Conformational Rigidity: Introducing conformational constraints into the linker region can pre-organize the inhibitor into its bioactive conformation, reducing the entropic penalty of binding and thus increasing potency. This can be achieved by incorporating cyclic structures or double bonds.

  • Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, forming interactions with the enzyme backbone. This is a critical interaction for many metalloproteinase inhibitors.

  • Bioisosteric Replacements: Replacing the amide bond with bioisosteres such as sulfonamides has been explored in related inhibitor series to modulate physicochemical properties and metabolic stability.[6]

The Hydroxypropanoic Acid Backbone and ZBG: The Heart of Inhibition

The 3-hydroxy-2-aminopropanoic acid core and the carboxylic acid function are central to the inhibitory mechanism. The stereochemistry at the C2 and C3 positions is often critical for activity.

Key Insights from Analog Studies:

  • Stereochemistry: The precise spatial arrangement of the hydroxyl, amino, and carboxyl groups is paramount for optimal interaction with the enzyme's active site. The (2S, 3R) or (2R, 3S) stereoisomers are often significantly more potent than their diastereomers, highlighting the importance of a specific three-dimensional fit.

  • The Zinc-Binding Group (ZBG): While the carboxylic acid in conjunction with the amide can chelate zinc, converting the carboxylic acid to a hydroxamic acid is a common strategy to significantly enhance zinc-binding affinity and, consequently, inhibitory potency.[4][7] Hydroxamic acids are known to be potent inhibitors of a wide range of metalloenzymes, including MMPs and histone deacetylases (HDACs).[8][9] However, this can sometimes lead to a loss of selectivity.

  • Alternative ZBGs: Other zinc-binding groups, such as thiols and phosphinates, have also been successfully employed in metalloenzyme inhibitors and could be incorporated into this scaffold to modulate potency and selectivity profiles.

Comparative Data for ZBG Analogs (Hypothetical Representation based on related series):

Compound IDZinc-Binding GroupTarget EnzymeIC50 (nM)Reference
Parent Carboxylic AcidMMP-9>1000Fictional
Analog E Hydroxamic AcidMMP-950[6]
Analog F ThiolMetallo-β-lactamasePotentFictional

Note: The data in this table is illustrative and compiled from related but not identical chemical series to demonstrate SAR principles.

Experimental Protocols: A Guide to In Vitro Evaluation

The robust evaluation of these analogs requires well-defined and reproducible experimental protocols. A standard method for assessing the inhibitory activity of these compounds against a metalloproteinase like MMP-2 is a fluorescence-based assay.

General Protocol for MMP Inhibition Assay

This protocol is a representative example and may require optimization for specific enzymes and inhibitors.

Materials:

  • Recombinant human MMP-2 (catalytic domain)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these stock solutions in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme and Inhibitor Pre-incubation: Add a solution of MMP-2 to the wells of the microplate. Then, add the diluted test compounds to the respective wells. Include wells with enzyme and buffer only (positive control) and wells with buffer only (background). Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[10]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of 320 nm and an emission wavelength of 400 nm.[10]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.

Visualizing the Structure-Activity Landscape

To better understand the relationships between chemical structure and biological activity, we can use diagrams to represent the key SAR principles and experimental workflows.

Key SAR Principles

SAR_Principles cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_effects Impact on Activity Core Hydroxypropanoic Acid Backbone & ZBG ZBG_Mod -COOH -> -CONHOH -SH, etc. Core->ZBG_Mod Modulate Zinc Binding Linker Amide Linker Linker_Mod Bioisosteres Conformational Constraints Linker->Linker_Mod Optimize Orientation Cap Phenyl 'Cap' Cap_Mod Substituents on Phenyl Ring (e.g., -F, -OMe, -Ph) Cap->Cap_Mod Probe S1' Pocket Potency Potency (IC50) ZBG_Mod->Potency Linker_Mod->Potency Cap_Mod->Potency Selectivity Selectivity Cap_Mod->Selectivity

Caption: Key SAR principles for this compound analogs.

Experimental Workflow for Inhibitor Evaluation

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Dilution C Pre-incubation: Enzyme + Inhibitor A->C B Enzyme & Substrate Preparation B->C D Reaction Initiation: Add Substrate C->D E Fluorescence Reading D->E F Calculate Reaction Velocities E->F G Determine % Inhibition F->G H IC50 Calculation G->H

Caption: Experimental workflow for determining the IC50 of metalloenzyme inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel metalloenzyme inhibitors. The structure-activity relationships, inferred from related compound series, highlight the critical roles of the phenyl "cap," the amide linker, and the zinc-binding group in determining inhibitory potency and selectivity. Future research in this area should focus on the systematic exploration of chemical space around these three key moieties. The synthesis and evaluation of focused libraries of analogs, guided by the SAR principles outlined in this guide, will be crucial for the identification of next-generation drug candidates with improved efficacy and safety profiles. Furthermore, the use of computational modeling and structural biology will be invaluable in elucidating the precise molecular interactions between these inhibitors and their target enzymes, thereby enabling more rational and efficient drug design.

References

  • Investigating the Selectivity of Metalloenzyme Inhibitors - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). Antibiotics (Basel), 13(2), 193. [Link]

  • Lombart, H. G., Feyfant, E., & Joseph-McCarthy, D. (2007). Design and synthesis of 3,3-piperidine hydroxamate analogs as selective TACE inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4333–4337. [Link]

  • Prediction of MMP-9 inhibitory activity of N-hydroxy-α-phenylsulfonylacetamide derivatives by pharmacophore based modeling and 3-D QSAR studies. (2014). Journal of Molecular Modeling, 20(8), 2378. [Link]

  • Remiszewski, S. W., Sambucetti, L. C., Bair, K. W., Bontempo, J., Cesarz, D., Chandramouli, N., Chen, R., Cheung, M., Cornell-Kennon, S., Dean, K., Diamantidis, G., France, D., Green, M. A., Howell, K. L., Kashi, R., Kwon, P., Lassota, P., Martin, M. S., Mou, Y., Perez, L. B., … Atadja, P. (2003). N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824). Journal of Medicinal Chemistry, 46(21), 4609–4624. [Link]

  • Development of Inhibitory Compounds for Metallo-beta-lactamase through Computational Design and Crystallographic Analysis. (2021). Chemical & Pharmaceutical Bulletin, 69(12), 1179–1187. [Link]

  • Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors. (2023). RSC Medicinal Chemistry, 14(7), 1319–1328. [Link]

  • Chen, Y. J., Wilson, J. J., & Lippard, S. J. (2018). Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews, 118(15), 7389–7493. [Link]

  • Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors. (2023). Molecules, 28(5), 2261. [Link]

  • Crystallographic Investigation of the Inhibition Mode of a VIM-2 Metallo-β-lactamase from Pseudomonas aeruginosa by a Mercaptocarboxylate Inhibitor. (2005). Journal of Medicinal Chemistry, 48(22), 6871–6880. [Link]

  • Synthesis and SAR of hydroxyethylamine based phenylcarboxyamides as inhibitors of BACE. (2009). Bioorganic & Medicinal Chemistry Letters, 19(10), 2736–2740. [Link]

  • Lee, J., Drinkwater, N., McGowan, S., & Scammells, P. (2021). A Structure-Activity Relationship Study of Novel Hydroxamic Acid Inhibitors around the S1 Subsite of Human Aminopeptidase N. ChemMedChem, 16(1), 234–249. [Link]

  • Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. (2020). Molecules, 25(17), 3843. [Link]

  • Siegbahn, P. E. M. (2006). Quantum Chemical Studies of Mechanisms for Metalloenzymes. Accounts of Chemical Research, 39(10), 721–730. [Link]

  • A QSAR Study of Matrix Metalloproteinases Type 2 (MMP-2) Inhibitors with Cinnamoyl Pyrrolidine Derivatives. (2012). Scientia Pharmaceutica, 80(2), 265–278. [Link]

  • Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. (2021). Molecules, 26(16), 4983. [Link]

  • Chen, Y. J., Wilson, J. J., & Lippard, S. J. (2018). Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews, 118(15), 7389–7493. [Link]

  • Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. (2023). Molecules, 28(21), 7401. [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). ACS Omega, 6(34), 21935–21953. [Link]

Sources

A Comparative Analysis of 3-Hydroxy-2-(phenylformamido)propanoic acid and Archetypal Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

The phenylpropanoic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. While derivatives such as ibuprofen are globally recognized non-steroidal anti-inflammatory drugs (NSAIDs), the functional landscape of this chemical class extends to oncology, metabolic diseases, and beyond. This guide provides a comparative analysis of the lesser-characterized molecule, 3-Hydroxy-2-(phenylformamido)propanoic acid, against well-established phenylpropanoic acid derivatives. Due to the limited publicly available experimental data on the target molecule, this document establishes a framework for its potential evaluation. We present its known physicochemical properties and contrast them with archetypal compounds representing different therapeutic classes: the anti-inflammatory agent Ibuprofen, the anti-diabetic GPR40 agonist AMG-837, and a cytotoxic agent, 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to systematically characterize the bioactivity of novel phenylpropanoic acid derivatives, thereby providing a practical roadmap for drug discovery and development professionals.

The Phenylpropanoic Acid Scaffold: A Privileged Structure in Drug Discovery

Phenylpropanoic acids are organic compounds characterized by a phenyl ring attached to a propanoic acid moiety.[1] This structural motif is prevalent in a wide array of biologically active molecules, from plant secondary metabolites to synthetic pharmaceuticals.[2] The versatility of the scaffold lies in its capacity for chemical modification at the phenyl ring, the aliphatic chain, and the carboxylic acid group, allowing for the fine-tuning of physicochemical properties and biological targets.

The most prominent members of this class are the arylpropionic acid NSAIDs, which include ibuprofen, naproxen, and ketoprofen.[3][4] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin biosynthesis.[3] However, the therapeutic potential of this scaffold is not confined to inflammation. Recent research has uncovered derivatives that act as potent agonists for G protein-coupled receptors (GPCRs) like GPR40 (also known as FFA1) and GPR120 for the treatment of type 2 diabetes, or as dual agonists for peroxisome proliferator-activated receptors (PPARs) in managing metabolic syndrome.[5][6][7][8] Additionally, certain derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, opening avenues in oncology research.[9][10]

Profile of this compound

This compound is a specific derivative within this broad chemical family. Its structure is distinguished by a hydroxyl group at the C3 position and a phenylformamido (benzamido) group at the C2 position of the propanoic acid chain.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₄[11][12]
Molecular Weight209.2 g/mol [13]
InChIKeyMWCDMTCWMZHVAQ-UHFFFAOYSA-N[12]
XlogP (Predicted)0.1[12]

As of the date of this guide, there is a notable absence of published, peer-reviewed experimental data detailing the specific biological activities or mechanism of action for this compound. Its structural features—a carboxylic acid common to NSAIDs, and amide and hydroxyl groups that can participate in hydrogen bonding—suggest it could be screened for a range of activities, including anti-inflammatory, antimicrobial, or anticancer effects, which are prevalent in related compounds.[3][9][14]

Comparative Analysis with Archetypal Derivatives

To contextualize the potential of this compound, we compare it to three well-characterized derivatives that exemplify the scaffold's therapeutic diversity.

FeatureThis compound Ibuprofen AMG-837 (GPR40 Agonist Analogue) Acyl Hydrazone of 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid
Core Application UndeterminedAnti-inflammatory, AnalgesicAnti-diabetic (Type 2)Anticancer, Analgesic
Primary Target(s) UnknownCOX-1 / COX-2GPR40 / FFA1Undetermined (likely multiple)
Key Structural Feature C2-Phenylformamido, C3-Hydroxyl2-(4-isobutylphenyl) groupPhenylpropanoic acid with complex side chainAcyl hydrazone modification
Mechanism of Action UnknownInhibition of prostaglandin synthesis[3]Glucose-dependent enhancement of insulin secretion[6]Induction of apoptosis / cell cycle arrest[3]

This comparison highlights how modifications to the core phenylpropanoic acid structure dictate therapeutic application. While Ibuprofen's activity is tied to its specific aryl substitution, GPR40 agonists incorporate more complex side chains to achieve receptor selectivity.[5][6] The anticancer derivative utilizes a bulky heterocyclic moiety and an acyl hydrazone group, demonstrating a significant departure from the classic NSAID structure.[3]

A Proposed Framework for Experimental Evaluation

For researchers aiming to characterize this compound or other novel derivatives, a systematic screening cascade is essential. The following workflow and protocols provide a validated starting point.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Advanced Studies A Compound Synthesis & Characterization B Primary Target Screening (e.g., COX-1/COX-2 Inhibition Assay) A->B Test Compound C Cytotoxicity Screening (MTT Assay vs. Cancer Cell Lines) A->C Test Compound D Antimicrobial Screening (MIC Determination) A->D Test Compound E Anti-inflammatory Model (Carrageenan-Induced Paw Edema) B->E Positive Hit F Analgesic Model (Acetic Acid Writhing Test) E->F Confirm Efficacy G Acute Toxicity Study F->G Lead Candidate H Pharmacokinetic Profiling (ADME) G->H Preclinical Development I Mechanism of Action Studies G->I Preclinical Development

Caption: Proposed experimental workflow for characterizing novel phenylpropanoic acid derivatives.

Experimental Protocols

Protocol 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This model is a benchmark for evaluating acute inflammation and is highly predictive of the efficacy of NSAIDs.[15][16]

  • Principle: Carrageenan injection into the rat paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control is a measure of its anti-inflammatory activity.

  • Materials:

    • Male Wistar rats (150-200g)

    • Test compound and vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Reference drug (e.g., Ibuprofen, 50 mg/kg)

    • 1% (w/v) Carrageenan solution in sterile saline

    • Plethysmometer

  • Procedure:

    • Divide animals into groups (n=6): Vehicle control, Reference drug, and Test compound(s) at various doses.

    • Acclimatize animals and measure the initial volume of the right hind paw using a plethysmometer.

    • Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Causality Check: The 1-hour post-drug administration window allows for systemic absorption before the inflammatory insult. The time-course measurement captures both early (histamine/serotonin-mediated) and late (prostaglandin-mediated) phases of inflammation.

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group at each time point.

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 2: In Vivo Peripheral Analgesic Activity (Acetic Acid-Induced Writhing Test)

This is a standard and sensitive method for screening peripheral analgesic activity, often mediated by prostaglandin inhibition.[17]

  • Principle: Intraperitoneal injection of acetic acid irritates the peritoneal cavity, causing a characteristic stretching and writhing response in mice. Analgesic compounds reduce the frequency of these writhes.[17]

  • Materials:

    • Male Swiss albino mice (20-25g)

    • Test compound and vehicle

    • Reference drug (e.g., Aspirin, 100 mg/kg)

    • 0.6% (v/v) Acetic acid solution

  • Procedure:

    • Divide animals into groups (n=6-8).

    • Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

    • After a set absorption period (e.g., 30-60 minutes), administer 0.1 mL/10g body weight of 0.6% acetic acid solution intraperitoneally.

    • Immediately place each mouse in an individual observation chamber.

    • After a 5-minute latency period, count the total number of writhes (abdominal constrictions followed by stretching of hind limbs) for a duration of 20 minutes.[17]

    • Causality Check: The use of a chemical irritant that triggers prostaglandin release makes this test highly relevant for NSAID-like compounds. A positive result strongly suggests interference with the prostaglandin pathway or other peripheral pain mechanisms.

  • Data Analysis: Calculate the percentage inhibition of writhing.

    • % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] * 100

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This is a rapid, colorimetric assay to determine the cytotoxic or anti-proliferative effects of a compound on cultured cancer cells.[18]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Materials:

    • Human cancer cell line (e.g., A549 lung carcinoma)[18]

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Test compound, dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • 96-well microplate, multi-channel pipette, microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

    • Prepare serial dilutions of the test compound in culture medium. Add 100 µL of these dilutions to the respective wells. Include vehicle controls (medium with DMSO) and blank controls (medium only).

    • Incubate the plate for 48-72 hours.

    • Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

    • Causality Check: This incubation allows viable cells to metabolize MTT. If the compound is cytotoxic, fewer cells will be metabolically active, resulting in less formazan production.

    • Remove the MTT medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Synthesis and Future Directions

The synthesis of phenylpropanoic acid derivatives can be achieved through various established organic chemistry routes. For example, the Claisen condensation is a foundational method for creating precursors like ethyl benzoylacetate.[19] The synthesis of specific N-substituted derivatives often involves the reaction of an appropriate amine with a propanoic acid derivative under standard coupling conditions.[20][21]

For this compound, future research should focus on:

  • Broad Biological Screening: Executing the protocols outlined above to determine its anti-inflammatory, analgesic, and cytotoxic potential.

  • Target Deconvolution: If activity is confirmed, further studies should be conducted to identify its molecular target(s) (e.g., COX enzymes, GPCRs, kinases).

  • Pharmacokinetic Profiling: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to understand which structural features are critical for its biological activity, guiding the design of more potent and selective compounds.

By applying this systematic approach, the scientific community can elucidate the therapeutic potential of this compound and continue to unlock the vast potential of the versatile phenylpropanoic acid scaffold.

References

  • BenchChem. An In-depth Technical Guide to 3-Oxo-3-phenylpropanoic Acid Derivatives and Analogs for Drug Development Professionals.
  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76. Available from: [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Sys Rev Pharm.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1. Chemical Biology & Drug Design. (2019). Available from: [Link]

  • Neelam, et al. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675. Available from: [Link]

  • Google Patents. (CN106431898A) Synthesis and use of phenylpropionic acid derivatives.
  • European Medicines Agency. (2021). Guideline for the conduct of efficacy studies for non-steroidal anti-inflammatory drugs. Available from: [Link]

  • Cytotoxic bioactivity of some phenylpropanoic acid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (2007). Available from: [Link]

  • Kumar, P., et al. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 3-Phenylpropionic Acid Derivatives. Available from: [Link]

  • Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). Mansoura University.
  • BenchChem. A Comparative Guide to Validating the Anti-Inflammatory Effects of Novel Compounds: A Case Study Framework for 8β-Tigloyloxyreynosin.
  • ResearchGate. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available from: [Link]

  • ResearchGate. (2007). Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. Available from: [Link]

  • Ramsey, A., et al. (2023). Safety, outcomes, and recommendations for two-step outpatient nonsteroidal anti-inflammatory drug challenges. Annals of Allergy, Asthma & Immunology. Available from: [Link]

  • Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. MDPI. (2023). Available from: [Link]

  • Ayyadurai, G. K., et al. (2023). Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. Polycyclic Aromatic Compounds. Available from: [Link]

  • Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. PMC. (2023). Available from: [Link]

  • ResearchGate. Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. Available from: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. (2024). Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Exposome-Explorer. 2-Phenylpropanoic acid (Compound). Available from: [Link]

  • Pharmacological Evaluation and Preparation of Nonsteroidal Anti-Inflammatory Drugs Containing an N-Acyl Hydrazone Subunit. PMC. (2014). Available from: [Link]

  • PubChemLite. This compound (C10H11NO4). Available from: [Link]

  • Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters. (2006). Available from: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. (2024). Available from: [Link]

  • Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies. Journal of Medicinal Chemistry. (2008). Available from: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. (2024). Available from: [Link]

  • BenchChem. Technical Guide: Physicochemical and Synthetic Insights into Phenylpropanoic Acid Derivatives.
  • Human Metabolome Database. Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375). Available from: [Link]

  • PubChem. 3-(2-Hydroxyphenyl)propanoate. Available from: [Link]

  • Human Metabolome Database. Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Available from: [Link]

  • PubChem. Melilotic acid. Available from: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. (2024). Available from: [Link]

Sources

A Comparative Guide to the Antimicrobial Efficacy of Novel 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and validate novel antibacterial agents has never been more critical. This guide provides a comprehensive comparative analysis of a promising class of molecules: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives. We will delve into their antimicrobial efficacy, benchmark their performance against established antibiotics, and provide the detailed experimental frameworks necessary for their evaluation. This document is designed to be a practical resource, blending established protocols with the nuanced insights required for rigorous scientific investigation.

Introduction: The Rationale for a New Class of Antimicrobials

The chemical scaffold of 3-((4-Hydroxyphenyl)amino)propanoic acid presents a unique starting point for the development of new antimicrobial agents. The core structure, an amino acid derivative, offers a biocompatible foundation, while the hydroxyphenyl group provides a versatile site for chemical modification to enhance antimicrobial activity and modulate pharmacokinetic properties. Recent studies have demonstrated that derivatives of this scaffold exhibit significant, structure-dependent antimicrobial activity against a range of clinically relevant pathogens, including multidrug-resistant strains.[1][2][3] This guide will focus on a selection of these derivatives, providing a clear comparison of their in vitro efficacy.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The cornerstone of validating any new antimicrobial agent is the quantitative assessment of its inhibitory and bactericidal activity. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a series of 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives against a panel of Gram-positive and Gram-negative bacteria. For context and comparison, the MIC values of two widely used antibiotics, Vancomycin (a glycopeptide) and Ciprofloxacin (a fluoroquinolone), are also presented.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives and Standard Antibiotics against Gram-Positive Bacteria (µg/mL)

Compound/AntibioticStaphylococcus aureus (MRSA)Enterococcus faecalis (VRE)
Derivative 14 88
Derivative 15 10.5
Derivative 16 21
Vancomycin 1-21-4
Ciprofloxacin 0.5-21-4

Data for derivatives is based on recent studies on 3-((4-Hydroxyphenyl)amino)propanoic acid hydrazones.[1][2][3]

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives and Standard Antibiotics against Gram-Negative Bacteria (µg/mL)

Compound/AntibioticEscherichia coliPseudomonas aeruginosaAcinetobacter baumannii
Derivative 14 646464
Derivative 15 81632
Derivative 16 163216
Vancomycin >128>128>128
Ciprofloxacin 0.015-10.25-40.25-2

Data for derivatives is based on recent studies on 3-((4-Hydroxyphenyl)amino)propanoic acid hydrazones.[1][2][3]

Expert Interpretation of the Data:

The presented data reveals several key insights. Notably, certain derivatives, particularly Derivative 15, exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), with MIC values comparable or even superior to the standard-of-care antibiotic, linezolid.[4][5][6][7][8] While the activity of these derivatives against Gram-negative bacteria is less potent than that of ciprofloxacin, they demonstrate a broader spectrum of activity than vancomycin, which is inherently inactive against most Gram-negative organisms. This suggests a potential therapeutic niche for these compounds, particularly in treating infections caused by resistant Gram-positive pathogens.

Experimental Protocols for Antimicrobial Efficacy Validation

To ensure the reproducibility and validity of these findings, it is crucial to adhere to standardized and rigorously controlled experimental protocols. The following sections detail the methodologies for determining Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and for conducting Time-Kill Kinetic assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this determination.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial two-fold dilutions of test compounds in a 96-well plate inoculum Prepare standardized bacterial inoculum (0.5 McFarland) and dilute to final concentration incubate Inoculate wells with bacterial suspension and incubate at 37°C for 18-24 hours inoculum->incubate read Visually inspect for turbidity or use a plate reader to measure absorbance incubate->read determine_mic Determine MIC as the lowest concentration with no visible growth read->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of each 3-((4-Hydroxyphenyl)amino)propanoic acid derivative and comparator antibiotic in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a crucial next step after determining the MIC to understand whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Experimental Workflow for MBC Determination

MBC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_incubation_analysis Incubation & Analysis mic_wells Select wells from the MIC plate showing no visible growth plate Plate a defined volume from each selected well onto nutrient agar plates mic_wells->plate incubate_agar Incubate agar plates at 37°C for 18-24 hours plate->incubate_agar count_colonies Count the number of colonies on each plate incubate_agar->count_colonies determine_mbc Determine MBC as the lowest concentration that kills ≥99.9% of the initial inoculum count_colonies->determine_mbc

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Step-by-Step Protocol:

  • Following MIC Determination: Use the microtiter plates from the completed MIC assay.

  • Subculturing: From the wells corresponding to the MIC and higher concentrations (where no growth was observed), aspirate a small, defined volume (e.g., 10 µL) and plate it onto nutrient agar plates.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

Time-Kill Kinetics Assay

Time-kill assays provide a dynamic view of antimicrobial activity over time, revealing the rate and extent of bacterial killing. This information is crucial for understanding the pharmacodynamics of a new compound and whether its killing effect is concentration-dependent or time-dependent.

Experimental Workflow for Time-Kill Kinetics Assay

TimeKill_Workflow cluster_setup Experiment Setup cluster_sampling Sampling Over Time cluster_quantification Quantification cluster_analysis Data Analysis setup_tubes Prepare culture tubes with broth and different concentrations of the test compound (e.g., 0.5x, 1x, 2x, 4x MIC) inoculate_tubes Inoculate tubes with a standardized bacterial suspension setup_tubes->inoculate_tubes sample At defined time points (0, 2, 4, 8, 24 hours), withdraw aliquots from each tube inoculate_tubes->sample serial_dilute Perform serial dilutions of the collected aliquots sample->serial_dilute plate_count Plate dilutions onto nutrient agar and incubate serial_dilute->plate_count count_cfu Count CFUs and calculate log10 CFU/mL plate_count->count_cfu plot_data Plot log10 CFU/mL versus time to generate time-kill curves count_cfu->plot_data

Caption: Workflow for Time-Kill Kinetics Assay.

Step-by-Step Protocol:

  • Preparation: In sterile culture tubes, prepare CAMHB containing the 3-((4-Hydroxyphenyl)amino)propanoic acid derivative at various multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without any antimicrobial.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Quantification: Perform serial dilutions of each aliquot and plate onto nutrient agar to determine the viable bacterial count (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) from the initial inoculum.

Potential Mechanism of Action: An Emerging Picture

While the precise mechanism of action for 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives is still under active investigation, the structural similarities to amino acids suggest potential interference with essential bacterial metabolic pathways. One plausible hypothesis is the inhibition of enzymes involved in cell wall biosynthesis or amino acid metabolism.[9][10] The presence of the phenylformamido group could facilitate interactions with enzymatic active sites, leading to competitive or non-competitive inhibition. Further research, including enzymatic assays and studies on macromolecular synthesis, is required to fully elucidate the molecular targets of these promising compounds.

Conclusion and Future Directions

The 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives represent a compelling new scaffold in the quest for novel antimicrobial agents. The data presented in this guide demonstrates their potent activity against challenging Gram-positive pathogens, warranting further investigation. By employing the standardized and rigorous experimental protocols detailed herein, researchers can confidently validate the antimicrobial efficacy of these and other novel compounds. Future studies should focus on optimizing the structure-activity relationship to enhance potency and broaden the spectrum of activity, as well as on elucidating the precise mechanism of action to pave the way for their potential clinical development.

References

  • Acylhydrazones and Their Biological Activity: A Review. PMC. [Link]

  • SYNTHESIS, CHARACTERIZATION, CONFORMATIONAL STUDY AND ANTIBACTERIAL ACTIVITY OF N-ACYLHYDRAZONES. UTAR Institutional Repository. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

  • Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy. [Link]

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. MDPI. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. PMC. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pure Help Center. [Link]

  • Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. KTU ePubl. [Link]

  • Amino Acid Based Antimicrobial Agents – Synthesis and Properties. PMC. [Link]

  • Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Publications. [Link]

  • N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen. PubMed. [Link]

  • Linezolid versus vancomycin for the treatment of gram-positive bacterial infections: meta-analysis of randomised controlled trials. PubMed. [Link]

  • Comparative Effectiveness of Linezolid and Vancomycin among a National Cohort of Patients Infected with Methicillin-Resistant Staphylococcus aureus. NIH. [Link]

  • Bioactive β‐hydroxy‐α‐amino acids and derivatives. ResearchGate. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. [Link]

  • Comparison of in vitro efficacy of linezolid and vancomycin by determining their minimum inhibitory concentrations against methicillin resistant Staphylococcus aureus (MRSA). PubMed. [Link]

  • Comparative Effectiveness of Linezolid and Vancomycin among a National Cohort of Patients Infected with Methicillin-Resistant Staphylococcus aureus. DigitalCommons@URI. [Link]

  • Comparison of in vitro efficacy of linezolid and vancomycin by determining their minimum inhibitory concentrations against methicillin resistant Staphylococcus aureus (MRSA). ResearchGate. [Link]

  • Scalable and Selective β‐Hydroxy‐α‐Amino Acid Synthesis Catalyzed by Promiscuous l‐Threonine Transaldolase ObiH. University of Wisconsin–Madison. [Link]

  • β-hydroxy-α-amino acids (βHAAs) serve as building blocks for many... ResearchGate. [Link]

  • Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability. PMC. [Link]

  • Structure-activity Relationships Among Substituted N-benzoyl Derivatives of Phenylalanine and Its Analogues in a Microbial Antitumor Prescreen III. PubMed. [Link]

  • Multimodal Role of Amino Acids in Microbial Control and Drug Development. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of 3-Hydroxy-2-(phenylformamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and precise analysis of novel compounds is paramount. This guide provides an in-depth comparative analysis of various analytical methodologies for the characterization and quantification of 3-Hydroxy-2-(phenylformamido)propanoic acid (PubChem CID: 333801), a molecule featuring a combination of hydroxyl, amide, and carboxylic acid functional groups.[1] Due to the limited availability of direct analytical methods for this specific molecule, this guide will draw upon established techniques for structurally analogous compounds to provide a robust framework for method development and selection.

Introduction to the Analyte and its Challenges

This compound presents unique analytical challenges due to its multifunctional nature. The presence of a polar carboxylic acid and a hydroxyl group, combined with a moderately non-polar phenyl group, influences its solubility, chromatographic behavior, and volatility. The amide linkage adds another layer of complexity. Selecting an appropriate analytical technique requires careful consideration of these properties to achieve the desired sensitivity, selectivity, and accuracy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an excellent starting point for the analysis of this compound.[2]

The "Why": Causality in HPLC Method Development

The choice of a reversed-phase HPLC (RP-HPLC) method is a logical first step due to the presence of the non-polar phenyl ring. A C18 column is a common choice for such analyses.[2][3] The mobile phase composition is critical for achieving good peak shape and retention. A typical mobile phase would consist of an aqueous component with an organic modifier, such as acetonitrile or methanol.[2][3][4] The pH of the aqueous phase must be carefully controlled to ensure the consistent ionization state of the carboxylic acid group. Buffering the mobile phase to a pH below the pKa of the carboxylic acid (typically around 3-4) will suppress its ionization, leading to better retention and peak shape on a reversed-phase column.[3][5]

UV detection is a suitable choice given the presence of the phenyl ring, which will exhibit strong absorbance in the UV region (around 220-260 nm).[2][5]

Proposed HPLC Experimental Protocol

Objective: To develop a robust RP-HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC System with a UV-Vis Detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (or other suitable buffer)

  • HPLC-grade water

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (pH 3.0). The exact ratio (e.g., 50:50 v/v) should be optimized to achieve a suitable retention time.[3]

  • Standard Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase. Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[3][5]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C[3]

    • Detection Wavelength: 225 nm[3]

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution to determine the concentration of the analyte.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:Buffer pH 3) HPLC HPLC System (C18 Column) MobilePhase->HPLC Standards Standard Solutions Standards->HPLC Sample Sample Solution Sample->HPLC Detector UV-Vis Detector (225 nm) HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation MobilePhase Mobile Phases (A: H2O+FA, B: ACN+FA) LC LC Separation (C18 Column, Gradient) MobilePhase->LC Solutions Standards & Samples Solutions->LC ESI Electrospray Ionization (ESI-) LC->ESI MS Mass Analyzer ESI->MS MassSpectrum Mass Spectrum MS->MassSpectrum Identification Identification ([M-H]-) MassSpectrum->Identification Quantification Quantification MassSpectrum->Quantification GCMS_Workflow Sample Dried Sample Derivatization Derivatization (BSTFA, Heat) Sample->Derivatization GC GC Separation (Capillary Column) Derivatization->GC EI Electron Ionization (EI) GC->EI MS Mass Analyzer EI->MS Data Data Analysis (Mass Spectrum) MS->Data

Sources

A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Against 3-Hydroxy-2-(phenylformamido)propanoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Small Molecule Detection

In the landscape of drug development and clinical diagnostics, the precise quantification of small molecules is paramount. Antibodies, with their inherent ability to bind to specific targets, are invaluable tools for this purpose.[1] This guide focuses on antibodies developed against conjugates of 3-Hydroxy-2-(phenylformamido)propanoic acid, a hapten representative of small molecule targets that require conjugation to a carrier protein to elicit an immune response.[2]

This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of antibodies raised against this compound conjugates. We will explore the causality behind experimental choices, present comparative data for two hypothetical monoclonal antibodies (mAb-A and mAb-B), and provide detailed protocols to ensure your validation system is self-validating and robust. The ultimate responsibility for validating an antibody for a specific application lies with the end-user, and this guide is designed to empower researchers to perform this critical task with confidence.[7]

Pillar 1: The Principle of Cross-Reactivity Assessment

Antibody cross-reactivity occurs when the antibody's binding site (paratope) recognizes an epitope on a molecule that is structurally similar, but not identical, to the target antigen.[3][5] For small molecule haptens, even minor structural modifications—such as the addition of a hydroxyl group or a change in an alkyl chain—can significantly impact antibody binding.[8] Therefore, a crucial aspect of antibody validation is to challenge the antibody with a panel of relevant, structurally related compounds to define its specificity profile.[6][9]

The two most powerful techniques for quantitatively assessing this are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

  • Competitive ELISA: This immunoassay format is the workhorse for screening cross-reactivity of small molecules. In this setup, the specific hapten-protein conjugate is immobilized on a plate. The antibody is pre-incubated with either the free target analyte (for the standard curve) or a potential cross-reacting compound. This mixture is then added to the plate. If the compound in solution binds to the antibody, it will prevent the antibody from binding to the immobilized conjugate, resulting in a lower signal. The degree of signal reduction indicates the extent of cross-reactivity.[3][10]

  • Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technology that provides high-resolution kinetic data on molecular interactions.[11][12] By immobilizing the antibody and flowing the target analyte and potential cross-reactants over the surface, one can precisely measure the association (on-rate, k_a) and dissociation (off-rate, k_d) rates. This allows for the calculation of the affinity constant (K_D) for each interaction, offering a much deeper understanding of binding dynamics than ELISA alone.[13][14]

Cross-Reactivity_Workflow cluster_Preparation Phase 1: Preparation cluster_Execution Phase 2: Experimental Execution cluster_Analysis Phase 3: Data Analysis Select_Compounds Select Potential Cross-Reactants Prep_Analytes Prepare Analyte and Competitor Stocks Select_Compounds->Prep_Analytes Prep_Antibody Prepare Antibody Stock Solutions Run_ELISA Competitive ELISA Prep_Antibody->Run_ELISA Run_SPR Surface Plasmon Resonance (SPR) Prep_Antibody->Run_SPR Prep_Analytes->Run_ELISA Prep_Analytes->Run_SPR Analyze_ELISA Calculate IC50 & % Cross-Reactivity Run_ELISA->Analyze_ELISA Analyze_SPR Determine Kinetic Constants (ka, kd, KD) Run_SPR->Analyze_SPR Compare Compare Antibody Performance Analyze_ELISA->Compare Analyze_SPR->Compare

Caption: General workflow for antibody cross-reactivity assessment.

Pillar 2: Comparative Analysis of mAb-A and mAb-B

To illustrate the practical application of these principles, we present a comparative study of two hypothetical monoclonal antibodies, mAb-A and mAb-B, raised against a This compound-BSA conjugate.

Table 1: Panel of Test Compounds

Compound IDNameStructureRationale for Inclusion
Target This compound TargetThe primary analyte the antibody was raised against.
Cmpd-12-(Phenylformamido)propanoic acidCmpd-1Precursor/analog lacking the 3-hydroxy group.
Cmpd-23-Hydroxy-2-(4-hydroxyphenylformamido)propanoic acidCmpd-2Potential metabolite with para-hydroxylation.
Cmpd-33-Hydroxy-2-(phenylformamido)butanoic acidCmpd-3Analog with an extended alkyl chain.
Cmpd-43-(3-Hydroxyphenyl)propanoic acidCmpd-4Structurally distinct but shares some motifs.[15]
Cmpd-5PhenylalanineCmpd-5Common, structurally unrelated amino acid (negative control).

(Note: Placeholder images are used for structures.)

Competitive ELISA Data

The cross-reactivity was determined using a competitive ELISA format. The IC50 (the concentration of competitor that inhibits 50% of the maximal signal) was determined for each compound.

Calculation: % Cross-Reactivity = (IC50 of Target / IC50 of Test Compound) * 100

Table 2: Competitive ELISA Cross-Reactivity Comparison

Compound IDmAb-A IC50 (nM)mAb-A % Cross-ReactivitymAb-B IC50 (nM)mAb-B % Cross-Reactivity
Target 5.2100% 8.5100%
Cmpd-1480.51.1%95.18.9%
Cmpd-2>10,000<0.05%35.723.8%
Cmpd-3>10,000<0.05%2,125.00.4%
Cmpd-4>10,000<0.05%>10,000<0.09%
Cmpd-5>10,000<0.05%>10,000<0.09%

Interpretation:

  • mAb-A demonstrates high specificity for the target analyte. It shows negligible cross-reactivity with the tested compounds, including the potential metabolite (Cmpd-2). This makes it an excellent candidate for a highly specific quantitative assay.

  • mAb-B , while still binding the target, exhibits significant cross-reactivity (23.8%) with the hydroxylated analog (Cmpd-2). This could lead to an overestimation of the target analyte in samples where this metabolite is present.

Surface Plasmon Resonance (SPR) Kinetic Data

To further investigate the significant cross-reactivity observed with mAb-B, SPR analysis was performed on the interactions with the Target and Cmpd-2.

Table 3: SPR Kinetic and Affinity Data

AntibodyAnalyteAssociation Rate (k_a, 1/Ms)Dissociation Rate (k_d, 1/s)Affinity (K_D, nM)
mAb-A Target2.1 x 10⁵1.5 x 10⁻³7.1
mAb-A Cmpd-2No Binding DetectedN/AN/A
mAb-B Target1.8 x 10⁵2.2 x 10⁻³12.2
mAb-B Cmpd-21.1 x 10⁵5.8 x 10⁻³52.7

Interpretation: The SPR data confirms the ELISA results with greater detail.[12]

  • mAb-A shows no detectable binding to Cmpd-2, confirming its high specificity.

  • mAb-B binds to Cmpd-2 with only a ~4.3-fold weaker affinity than the intended target. The faster dissociation rate (k_d) for Cmpd-2 compared to the Target indicates a less stable interaction, but the binding is still substantial enough to cause significant interference in an assay.

Pillar 3: Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility.[16] The following protocols are provided as a robust starting point for your own cross-reactivity studies.

Protocol 1: Competitive ELISA for Cross-Reactivity
  • Plate Coating: Dilute the hapten-protein conjugate (e.g., Target-OVA) to 2 µg/mL in a coating buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6). Add 100 µL to each well of a 96-well high-binding polystyrene plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).[17]

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).[10]

  • Competition Reaction:

    • Prepare serial dilutions of the target analyte (for the standard curve) and each potential cross-reacting compound in Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20).

    • Dilute the primary antibody to its optimal working concentration (previously determined by titration) in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each standard/competitor dilution with 50 µL of the diluted primary antibody. Incubate for 1 hour at RT.

  • Incubation: Wash the coated-and-blocked plate 3 times. Transfer 100 µL of the antibody/competitor mixture from the dilution plate to the corresponding wells of the assay plate. Incubate for 1-2 hours at RT.

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in Assay Buffer. Incubate for 1 hour at RT.

    • Wash the plate 5 times.

    • Add 100 µL of HRP substrate (e.g., TMB). Allow color to develop in the dark.

  • Data Acquisition: Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot a four-parameter logistic curve for the standard curve. Determine the IC50 for the target and each test compound. Calculate the % cross-reactivity as described previously.

Competitive_ELISA cluster_PlatePrep Plate Preparation cluster_Competition Competition Step cluster_Binding Binding & Detection Coat 1. Coat Plate with Hapten-Carrier Conjugate Wash1 2. Wash Coat->Wash1 Block 3. Block Plate Wash1->Block Incubate 5. Add Mixture to Plate Block->Incubate Mix 4. Pre-incubate Antibody with Free Analyte or Cross-Reactant Mix->Incubate Competition for Antibody Binding Wash2 6. Wash Incubate->Wash2 Detect 7. Add Secondary Ab & Substrate Wash2->Detect Read 8. Read Signal Detect->Read Analyte Free Analyte (Target) Analyte->Mix CrossReactant Cross-Reactant CrossReactant->Mix Antibody Antibody Antibody->Mix Plate Coated Plate

Caption: Principle of the Competitive ELISA for cross-reactivity.

Protocol 2: Surface Plasmon Resonance (SPR) Analysis
  • Chip Preparation & Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling). Activate the surface using a standard mixture of EDC/NHS.

    • Immobilize the primary antibody (e.g., mAb-B) onto the chip surface via amine coupling to a target density (e.g., 2000-4000 RU).

    • Deactivate any remaining active esters using ethanolamine. A reference flow cell should be prepared similarly but without antibody immobilization.

  • Analyte Preparation: Prepare a series of dilutions for the target analyte and each test compound in a suitable running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double-referencing.

  • Kinetic Analysis:

    • Perform a multi-cycle kinetics experiment. In each cycle, inject one concentration of a single analyte over both the reference and active flow cells for a set association time (e.g., 180s).

    • Follow with an injection of running buffer to monitor the dissociation phase (e.g., 300s).

    • Between cycles, regenerate the sensor surface using a mild regeneration solution (e.g., glycine-HCl, pH 2.0) to remove the bound analyte.

  • Data Processing:

    • Subtract the signal from the reference flow cell and the zero-concentration (buffer) injections to correct for bulk refractive index changes and instrument drift.

  • Model Fitting: Fit the processed sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic constants k_a, k_d, and the affinity K_D.[11]

Conclusion and Final Recommendations

The rigorous assessment of cross-reactivity is not an optional step; it is the cornerstone of developing a reliable and trustworthy immunoassay.[16][18] Our comparative analysis demonstrates that even antibodies raised against the same immunogen can have vastly different specificity profiles.

  • Antibody mAb-A emerged as the superior candidate, exhibiting high specificity and minimal cross-reactivity, making it ideal for applications requiring precise quantification of the parent compound.

  • Antibody mAb-B , due to its significant cross-reactivity with a potential metabolite, would be unsuitable for such an assay unless extensive sample cleanup is performed or the assay's purpose is to detect both parent and metabolite.

This guide underscores the necessity of a multi-faceted validation approach. While competitive ELISA is an excellent tool for initial screening, SPR provides invaluable, high-resolution kinetic data that deepens our understanding of off-target interactions.[19] By implementing these robust validation workflows, researchers can ensure the integrity of their data and build assays that are fit for purpose, ultimately accelerating drug development and improving diagnostic accuracy.

References

  • Vertex AI Search. (n.d.). Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
  • Horizon Discovery. (n.d.). Antibody Validation - why is it important?.
  • Reaction Biology. (n.d.). Surface Plasmon Resonance Assay Services.
  • Unknown. (2025, April 24). What Are Antibodies Used for in Drug Development?.
  • Bio-Rad. (2021, November 10). The Importance of Antibody Validation.
  • Reichert Technologies. (2025, February 6). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions.
  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
  • Jackson ImmunoResearch. (2023, March 14). ELISA Guide; Part 2: The ELISA Protocol.
  • Lab Manager. (n.d.). Why Validating Your Antibodies is Crucial for Success.
  • NeoBiotechnologies. (2024, January 2). Guide to Antibody Validation Techniques.
  • Sigma-Aldrich. (n.d.). ELISA Procedures.
  • Lozano-Sanchez, P., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. National Institutes of Health.
  • Antibodies.com. (2024, April 6). ELISA: The Complete Guide.
  • VanCott, T. C. (n.d.). Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance. Methods in Molecular Medicine.
  • Rapid Novor. (2025, September 17). SPR Service - Antibody-Antigen Interaction Analysis.
  • Proteintech Group. (n.d.). How do I know if the antibody will cross-react?.
  • Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding.
  • Molecular Diagnostic Services. (n.d.). Cross-reactivity testing.
  • PubMed. (n.d.). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules.
  • Yates, T. L., et al. (2025). Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. Journal of Analytical Toxicology.
  • FooDB. (2011, September 21). Showing Compound 3-(3-Hydroxyphenyl)propanoic acid (FDB021993).

Sources

"in vitro vs in vivo efficacy of 3-Hydroxy-2-(phenylformamido)propanoic acid derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Hydroxy-2-(phenylformamido)propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The journey of a potential therapeutic compound from laboratory discovery to clinical application is a rigorous process, demanding a thorough understanding of its activity in both controlled cellular environments and complex biological systems. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of this compound derivatives, a class of molecules with significant therapeutic promise. By examining the methodologies, interpreting the data, and understanding the crucial link between these two evaluation paradigms, researchers can make more informed decisions in the drug development pipeline.

Section 1: The Scientific Foundation: Structure and Mechanism

At the heart of this class of compounds is the this compound scaffold. The specific substitutions on the phenyl ring and modifications to the propanoic acid backbone are key determinants of their biological activity. While the precise mechanisms can vary between derivatives, they often function as inhibitors of specific enzymes or modulators of protein-protein interactions crucial in disease pathways. A recent study highlighted the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer and antioxidant candidates, underscoring the therapeutic versatility of this structural class.[1]

G cluster_Core Core Chemical Structure cluster_MoA Primary Mechanisms of Action Propanoic Acid Backbone Propanoic Acid Backbone C3-Hydroxyl Group C3-Hydroxyl Group Propanoic Acid Backbone->C3-Hydroxyl Group C2-Phenylformamido Group C2-Phenylformamido Group Propanoic Acid Backbone->C2-Phenylformamido Group Substitutable Phenyl Ring Substitutable Phenyl Ring C2-Phenylformamido Group->Substitutable Phenyl Ring Enzyme Inhibition Enzyme Inhibition Substitutable Phenyl Ring->Enzyme Inhibition Influences Specificity & Potency Protein-Protein Interaction Modulation Protein-Protein Interaction Modulation Substitutable Phenyl Ring->Protein-Protein Interaction Modulation Dictates Binding Affinity

Figure 1: Conceptual diagram of the this compound scaffold and its relationship to common mechanisms of action.

Section 2: In Vitro Efficacy: The Initial Litmus Test

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to screen large libraries of compounds and elucidate their mechanisms of action.[2][3] These controlled experiments are essential for determining a derivative's direct biological activity against a specific target.

Key In Vitro Methodologies
  • Cell-Free Assays: These assays, such as enzyme inhibition or receptor binding assays, isolate the target molecule to measure the direct interaction with the compound. They are fundamental for determining parameters like the half-maximal inhibitory concentration (IC50).

  • Cell-Based Assays: Utilizing cultured cells, these assays assess the compound's effect on cellular processes like proliferation, viability, and signaling pathways.[2][4] They offer a more biologically relevant context than cell-free systems and can reveal insights into a compound's ability to permeate cell membranes and engage its intracellular target.

Experimental Protocol: Determining IC50 with a Cell Viability Assay

This protocol outlines a standard method for assessing the cytotoxic or anti-proliferative effects of a this compound derivative on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma)

  • Cell culture medium and supplements

  • This compound derivative stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle-only controls.

  • Incubate the plates for a specified period (e.g., 48-72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control for each concentration.

  • Plot the percentage of viability against the compound concentration (log scale) and use non-linear regression to determine the IC50 value.

G cluster_Workflow IC50 Determination Workflow A Seed Cells C Treat Cells A->C B Prepare Compound Dilutions B->C D Incubate C->D E Add Viability Reagent D->E F Measure Signal E->F G Calculate Viability F->G H Determine IC50 G->H

Figure 2: A streamlined workflow for determining the IC50 of a test compound using a cell-based viability assay.

Section 3: In Vivo Efficacy: Assessing Performance in a Living System

While in vitro data is crucial, it doesn't always translate to in vivo efficacy.[5] In vivo studies, typically conducted in animal models, are essential for evaluating a compound's overall therapeutic potential by taking into account its pharmacokinetic and pharmacodynamic properties within a complex biological system.[5][6]

Common In Vivo Models and Considerations
  • Xenograft Models: In cancer research, human tumor cells are implanted into immunodeficient mice.[7] These models are invaluable for assessing a compound's anti-tumor activity in a living organism.[6][7]

  • Orthotopic Models: To better mimic the tumor microenvironment, tumor cells are implanted into the corresponding organ of the animal model.[7]

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): Understanding how the body absorbs, distributes, metabolizes, and excretes a drug (PK), and the drug's effect on the body (PD), is critical.[8][9] Propionic acid derivatives are generally well-absorbed orally and highly bound to plasma proteins.[10]

Experimental Protocol: Murine Xenograft Model for Anti-Tumor Efficacy

This protocol provides a general framework for evaluating the efficacy of a this compound derivative in a subcutaneous xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID)

  • Human cancer cell line

  • Test compound and vehicle

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Monitor the mice until tumors reach a palpable, measurable size.

  • Randomize the mice into control and treatment groups.

  • Administer the test compound or vehicle to the respective groups according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.

  • Monitor the body weight and overall health of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Compare the tumor growth rates between the treated and control groups to determine efficacy.

G cluster_Workflow Xenograft Efficacy Study Workflow A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Group Randomization B->C D Treatment Administration C->D E Tumor Volume Measurement D->E F Toxicity Monitoring D->F G Tumor Excision & Analysis E->G End of Study F->G H Efficacy Determination G->H

Figure 3: A typical workflow for an in vivo anti-tumor efficacy study using a xenograft model.

Section 4: Bridging the Divide: The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between in vitro activity and in vivo response, known as the in vitro-in vivo correlation (IVIVC).[11][12][13][14] A strong IVIVC can streamline drug development by reducing the number of extensive and costly animal studies.[11][12]

Factors Influencing IVIVC
  • Pharmacokinetics: Poor absorption, rapid metabolism, or inefficient distribution can lead to a potent in vitro compound failing in vivo.[10]

  • Off-Target Effects: A compound may have unintended interactions in a complex biological system that are not apparent in a simplified in vitro assay.

  • Tumor Microenvironment: The complex interplay of various cell types and signaling molecules within a tumor can influence a drug's efficacy in ways that are not captured in standard cell culture.[15]

Comparative Data Interpretation
DerivativeIn Vitro IC50 (nM)In Vivo Tumor Growth Inhibition (%)Key Considerations
Compound X 1075Good correlation, favorable PK/PD profile.
Compound Y 215Potent in vitro, but likely poor bioavailability or rapid metabolism.
Compound Z 15060Lower in vitro potency, but excellent in vivo efficacy, possibly due to favorable accumulation in tumor tissue or conversion to a more active metabolite (prodrug).

Table 1: A hypothetical comparison of in vitro and in vivo data for different this compound derivatives, illustrating the importance of comprehensive evaluation.

Conclusion and Future Directions

The evaluation of this compound derivatives necessitates a carefully integrated approach, leveraging the strengths of both in vitro and in vivo methodologies. While in vitro assays provide essential initial data on potency and mechanism, in vivo studies are indispensable for confirming therapeutic efficacy in a physiologically relevant context.[6] Discrepancies between these two sets of data are not failures, but rather valuable opportunities to understand the complex interplay of factors that govern a drug's ultimate clinical potential. Future research should focus on developing derivatives with optimized pharmacokinetic properties to better translate their promising in vitro activity into robust in vivo efficacy and, ultimately, successful clinical outcomes.

References

  • Alfa Cytology. In Vivo Efficacy Evaluation for Cancer Therapy. [Link]

  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025-07-15). [Link]

  • Patel, R. (2025-02-24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. [Link]

  • Patsnap Synapse. (2025-05-29). How is in vitro–in vivo correlation (IVIVC) established? [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • Talevi, A. (2015). Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. Molecular Pharmacology, 87(5), 865–873. [Link]

  • In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology. [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Sciences. [Link]

  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology. [Link]

  • In Vitro and In Vivo Studies of a New Class of Anticancer Molecules for Targeted Radiotherapy of Cancer. Molecular Cancer Therapeutics. [Link]

  • Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses. [Link]

  • Pharmaceutical Technology. (2018-05-23). The Power of In Vitro Assays in Immuno-Oncology. [Link]

  • In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Expert Opinion on Drug Discovery. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Propionic Acid. PharmaCompass.com. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules. [Link]

  • Sahinovic, M. M., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical Pharmacokinetics, 57(12), 1539–1558. [Link]

  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. [Link]

  • Drug Names, Mechanisms, Descriptions, and Contraindications. Springer Publishing. [Link]

  • Sahinovic, M. M. (2019). University of Groningen Clinical Pharmacokinetics and Pharmacodynamics of Propofol. CORE. [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(5), 558. [Link]

  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry. [Link]

Sources

"cytotoxicity comparison of 3-Hydroxy-2-(phenylformamido)propanoic acid and its analogs on cancer cell lines"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the exploration of novel chemical scaffolds that can selectively target cancer cells while minimizing toxicity to normal tissues is a paramount objective. One such scaffold of emerging interest is based on the core structure of 3-Hydroxy-2-(phenylformamido)propanoic acid. While direct cytotoxic data on this parent compound remains to be extensively published, a growing body of research on its structural analogs demonstrates significant potential for this chemical class. This guide provides a comparative analysis of the cytotoxic profiles of various analogs, offering insights into their structure-activity relationships and potential mechanisms of action against diverse cancer cell lines.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. Herein, we will delve into the experimental data supporting the cytotoxic effects of these compounds, detail the methodologies for assessing their efficacy, and explore the putative signaling pathways they may modulate.

The Phenylformamido Propanoic Acid Scaffold: A Platform for Anticancer Innovation

The core structure of this compound presents several key features amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The phenyl ring, the formamido linkage, and the propanoic acid backbone offer multiple points for derivatization. These modifications can influence critical pharmacological properties such as cell permeability, target binding affinity, and metabolic stability.

Recent studies have focused on analogs where the core scaffold is modified, particularly through the introduction of different heterocyclic and substituted phenyl rings. These investigations have revealed that even subtle changes to the molecule can have a profound impact on its cytotoxic potency and selectivity against various cancer cell lines.

Comparative Cytotoxicity: A Data-Driven Analysis

The efficacy of novel chemical entities is quantitatively assessed by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth. A lower IC50 value is indicative of a more potent compound.

Several classes of analogs of this compound have been synthesized and evaluated for their anticancer activity. Below, we summarize the available cytotoxicity data for some of the most promising analog series.

Table 1: Comparative in vitro Cytotoxicity (IC50) of Phenylformamido Propanoic Acid Analogs
Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
This compound Parent CompoundVariousData Not AvailableN/A
3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid Derivatives Compound 21A549 (Lung Carcinoma)5.42[1]
H69 (Small Cell Lung Carcinoma)- (18.3% viability at 100 µM)[2]
H69AR (Drug-Resistant SCLC)- (23.5% viability at 100 µM)[2]
Compound 22A549 (Lung Carcinoma)2.47[1]
3-((4-hydroxyphenyl)amino)propanoic acid Derivatives Compound 12A549 (Lung Carcinoma)- (42.1% viability)[3]
Compound 20A549 (Lung Carcinoma)Potent[3]
Compound 29A549 (Lung Carcinoma)- (31.2% viability)[4]
Phenylurea Derivatives Compound 16jCEM (Leukemia)0.38[5]
Daudi (Lymphoma)4.07[5]
MCF-7 (Breast Cancer)>10[5]
Bel-7402 (Hepatoma)1.02[5]
DU-145 (Prostate Cancer)0.88[5]
LOVO (Colon Cancer)0.61[5]
Phenylcinnamides Compound 8H & DerivativesVarious1 - 10[6]

Note: A direct comparison is challenging due to variations in experimental conditions and cell lines used across different studies. The data presented here is for illustrative purposes to highlight the potential of these scaffolds.

From the data, it is evident that modifications to the parent structure can lead to highly potent anticancer agents. For instance, the introduction of a phenylthiazole moiety, as seen in the 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives, results in compounds with low micromolar activity against lung cancer cells.[1][2] Notably, some of these compounds retain efficacy against drug-resistant cell lines, a critical attribute for novel cancer therapeutics.[6] The phenylurea derivatives also demonstrate broad-spectrum, potent cytotoxicity across a panel of human tumor cell lines, with IC50 values in the sub-micromolar range for several cancer types.[5]

Experimental Protocols for Cytotoxicity Assessment

The reliable evaluation of a compound's cytotoxic potential hinges on robust and well-validated experimental methodologies. The data presented in this guide were primarily generated using standard in vitro cytotoxicity assays, which measure cell viability or cell death following exposure to the test compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.[8]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in a complete culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[8]

LDH (Lactate Dehydrogenase) Release Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.[10] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10] The amount of LDH released is proportional to the number of dead or damaged cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the desired incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light, to allow the enzymatic reaction to proceed.

  • Stop Reaction: Add a stop solution to each well to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).[8]

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 Incubation cluster_3 Cytotoxicity Assay cluster_4 Data Analysis start Cancer Cell Line Culture seed Seed Cells in 96-well Plates start->seed treat Treat Cells with Compounds seed->treat prep Prepare Serial Dilutions of Analogs prep->treat incubate Incubate for 24-72 hours treat->incubate assay Select Assay incubate->assay mtt MTT Assay assay->mtt Metabolic Activity ldh LDH Assay assay->ldh Membrane Integrity read Measure Absorbance mtt->read ldh->read calc Calculate % Viability / Cytotoxicity read->calc ic50 Determine IC50 Values calc->ic50

Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.

Putative Mechanisms of Action and Signaling Pathways

While the precise molecular targets for many of these analogs are still under investigation, some studies have provided initial insights into their potential mechanisms of action.

For the 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives, in silico docking studies suggest that they may interact with and inhibit key proteins involved in cancer cell proliferation and survival, such as SIRT2 and the Epidermal Growth Factor Receptor (EGFR).[2] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

The phenylurea and phenylcinnamide analogs have been suggested to exert their cytotoxic effects by disrupting microtubule dynamics, which is a well-established mechanism for several clinically used anticancer drugs.[5][6] Disruption of the microtubule network leads to mitotic arrest and subsequent apoptotic cell death.

Proposed Signaling Pathway for Thiazole Derivatives

G cluster_0 cluster_1 cluster_2 EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis SIRT2 SIRT2 SIRT2->Proliferation Analog Thiazole Analog Analog->EGFR Inhibition Analog->SIRT2 Inhibition

Caption: Proposed mechanism of action for thiazole derivatives targeting EGFR and SIRT2 pathways.

Conclusion and Future Directions

The analogs of this compound represent a promising and versatile scaffold for the development of novel anticancer agents. The available data clearly demonstrate that chemical modifications to this core structure can yield compounds with potent and, in some cases, broad-spectrum cytotoxic activity against a range of cancer cell lines.

Future research should focus on several key areas:

  • Synthesis and Evaluation of the Parent Compound: A thorough investigation of the cytotoxic properties of this compound is warranted to establish a baseline for comparison with its analogs.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent analogs will be crucial for their further development.

  • In Vivo Efficacy and Toxicity: Promising candidates should be advanced to preclinical animal models to evaluate their in vivo anticancer efficacy, pharmacokinetic properties, and safety profiles.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: A systematic QSAR analysis could provide valuable insights for the rational design of new, even more potent and selective analogs.

References

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171–177.
  • Shellman, Y. G. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 8(10), e78336.
  • Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Li, W., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 19(11), 3058–3061.
  • Greene, L. M., et al. (2010). Phenylcinnamides as novel antimitotic agents. Journal of Medicinal Chemistry, 53(10), 4224–4232.
  • Asadi, A., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 13(2), 146–153.
  • Wang, H., et al. (2017). Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. Molecules, 22(12), 2194.
  • Kavaliauskas, P., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(15), 5729.
  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7149.
  • Thiruchenthooran, V., et al. (2016). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. ScienceAlert.
  • Lee, S. K., et al. (2005). Cancer preventive agents, Part 2: Synthesis and evaluation of 2-phenyl-4-quinolone and 9-oxo-9,10-dihydroacridine derivatives as novel antitumor promoters. Bioorganic & Medicinal Chemistry, 13(14), 4396–4401.
  • Kumar, D., et al. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Journal of Pharmacy & Bioallied Sciences, 4(2), 136–143.
  • El-Naggar, A. M., et al. (2025). Assessment of cytotoxicity of some synthetic compounds against breast carcinoma spheroids with subsequent analysis of pro-apoptotic and gene expression. Scientific Reports, 15(1), 26942.
  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3121.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Singh, U. P., et al. (2013). Synthesis, characterization and anticancer activity of 3-aza-analogues of DP-7. Bioorganic & Medicinal Chemistry Letters, 23(1), 274–277.
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • PubChem. (n.d.). 3-(2-Hydroxyphenyl)propanoate. Retrieved from [Link]

  • Human Metabolome Database. (2012, September 11). Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). Retrieved from [Link]

Sources

A Researcher's Guide to Confirming the Mechanism of Action of 3-Hydroxy-2-(phenylformamido)propanoic acid via Genetic Knockout

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to elucidate and confirm the mechanism of action (MoA) for a novel compound, using 3-Hydroxy-2-(phenylformamido)propanoic acid as a working example. While this compound is not extensively characterized in public literature, its structure presents a compelling starting point for a target discovery and validation campaign. We will treat it as a novel candidate that has demonstrated a significant phenotype—for instance, potent anti-proliferative activity in a cancer cell line—but whose molecular target is unknown.

Our central thesis is that genetic knockout, specifically using CRISPR-Cas9, represents the gold standard for validating a drug's MoA by establishing a causal link between a specific gene product and the compound's cellular effect.[1][2][3] This guide will detail the strategic application of this technique, contextualize it with orthogonal biochemical and computational methods, and provide actionable protocols to ensure scientific rigor.

Part 1: The First Step—Generating a Target Hypothesis

Before a target can be validated, it must first be identified. A genetic knockout experiment is a powerful tool for confirmation, but it is inefficient for broad, initial discovery. The initial "target identification" phase aims to generate a short list of high-probability candidate proteins that interact with our compound, which we will refer to as HPA. Two primary strategies are employed for this purpose.

Computational and Affinity-Based Approaches
  • In Silico Target Prediction: This approach uses the chemical structure of HPA to screen against databases of known protein structures.[4][5] Algorithms predict binding affinity and pose, offering a rapid and cost-effective way to generate initial hypotheses without any wet lab work.[4][6] The reliability of these predictions, however, is only as good as the structural models used.[7]

  • Affinity-Based Chemoproteomics: This powerful experimental technique involves immobilizing HPA onto a solid support (like a chromatography bead) to "fish" for its binding partners from a total cell lysate.[8][9] The captured proteins are then identified using mass spectrometry. This method identifies direct physical interactions in a biological context but often requires chemical modification of the compound, which may alter its binding properties.[9]

Method Principle Key Advantage Key Limitation
In Silico Prediction Molecular docking and similarity searching against protein structure databases.[5]Extremely fast and low-cost; requires only the compound's structure.[4]Predictive, not definitive; prone to false positives and dependent on model quality.[7]
Affinity Chromatography Immobilized compound captures binding partners from cell lysate for identification.[8][10]Identifies direct physical interactions in a complex biological milieu; unbiased.Requires chemical synthesis of a tagged compound; may miss transient interactions.

Let us assume that these initial studies converge on a putative target: Protein X . Our task now shifts from hypothesis generation to rigorous validation.

Part 2: The Gold Standard—Target Validation with CRISPR-Cas9 Knockout

The core logic of a knockout experiment for MoA validation is simple and powerful: if HPA exerts its effect by modulating Protein X, then cells that lack the gene for Protein X should no longer respond to HPA in the same way.[2] The advent of CRISPR-Cas9 has made this test more precise and definitive than ever, allowing for the complete abolition of gene expression, which is a key advantage over the transient and often incomplete silencing achieved with RNAi.[3]

The Experimental Workflow: A Causal Chain

The process follows a logical sequence designed to test for a causal link between the target and the drug's effect. This workflow is designed to be self-validating by incorporating stringent controls at every stage.

a_senior_application_scientist_workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution & Validation cluster_analysis Phase 3: Phenotypic Analysis sgRNA_design sgRNA Design (Targeting Functional Domain) vector_delivery Lentiviral Vector Packaging & Transduction sgRNA_design->vector_delivery Cloning generate_ko Generate KO Cell Line (WT vs. Protein X KO) vector_delivery->generate_ko validate_ko Validate Knockout (Western Blot, Sequencing) generate_ko->validate_ko Verification pheno_assay Phenotypic Assay (Dose-Response to HPA) validate_ko->pheno_assay rescue_exp Rescue Experiment (Re-express Protein X in KO) pheno_assay->rescue_exp Confirm Specificity conclusion MoA Confirmed/ De-validated rescue_exp->conclusion

Caption: CRISPR-Cas9 workflow for Mechanism of Action (MoA) validation.

Detailed Experimental Protocol: CRISPR-Cas9 Knockout

This protocol outlines the critical steps for generating and testing a knockout cell line to validate Protein X as the target of HPA.

1. sgRNA Design and Cloning:

  • Causality: Design 2-3 unique single guide RNAs (sgRNAs) targeting a critical functional domain of Protein X.[11] Disrupting a functional domain is more likely to produce a null phenotype than targeting the 5' end, which can result in truncated but partially functional proteins.[11]
  • Design a non-targeting (scrambled) sgRNA as a negative control.[12]
  • Clone these sgRNAs into a suitable lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).

2. Lentivirus Production and Cell Line Transduction:

  • Co-transfect HEK293T cells with the sgRNA vector and packaging plasmids to produce lentiviral particles.
  • Transduce the target cancer cell line with the viral supernatant for Protein X sgRNAs and the non-targeting control sgRNA.
  • Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).

3. Knockout Validation (The "Trust but Verify" Step):

  • Western Blot: This is the most direct method to confirm the absence of Protein X. The Protein X knockout (KO) cell line should show no detectable band for the protein compared to the wild-type (WT) and non-targeting control cells.[13]
  • Genomic Sequencing: Isolate genomic DNA and PCR amplify the sgRNA target site. Sanger sequencing should reveal insertions or deletions (indels) that result in a frameshift mutation.

4. Phenotypic Dose-Response Assay:

  • Plate WT, non-targeting control, and validated Protein X KO cells at equal densities.
  • Treat the cells with a range of HPA concentrations for a duration determined by the initial phenotype screen (e.g., 72 hours).
  • Measure cell viability using an appropriate assay (e.g., CellTiter-Glo®).
  • Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

5. The Critical Control: The Rescue Experiment:

  • To ensure the observed phenotype is due to the absence of Protein X and not an off-target effect of CRISPR, perform a rescue experiment.[14]
  • Transfect the validated Protein X KO cell line with a plasmid that re-expresses Protein X (ideally a version with a silent mutation in the sgRNA binding site to prevent it from being targeted by Cas9).
  • Repeat the dose-response assay. Restoration of sensitivity to HPA in the "rescued" cells provides definitive proof of on-target activity.[14]
Interpreting the Results

a_senior_application_scientist_logic cluster_results Observed Outcome cluster_interpretation Conclusion cluster_nextstep Next Step outcome1 Protein X KO cells are resistant to HPA (IC50 increases significantly) interp1 Hypothesis Supported: Protein X is required for HPA's mechanism of action. outcome1->interp1 outcome2 Protein X KO cells remain sensitive to HPA (IC50 is unchanged) interp2 Hypothesis Rejected: Protein X is not the primary target for this phenotype. outcome2->interp2 next1 Proceed to orthogonal biochemical validation. interp1->next1 next2 Re-evaluate initial target ID data. interp2->next2

Caption: Logical flow for interpreting genetic knockout results.

Expected Quantitative Data:

Cell LineTarget StatusHPA IC50 (µM)Interpretation
Wild-Type (WT)Endogenous Protein X1.5Baseline Sensitivity
Non-Targeting ControlEndogenous Protein X1.6No effect from CRISPR machinery
Protein X KONo Protein X> 50Strong Resistance: Target Validated
Protein X KO + RescueRe-expressed Protein X1.8Sensitivity Restored: Specificity Confirmed

Part 3: Orthogonal Methods—Building a Cohesive Body of Evidence

While genetic knockout provides powerful causal evidence, it does not prove direct physical binding. To build an unassailable case for HPA's MoA, we must complement our genetic data with biochemical evidence of a direct interaction. The Thermal Shift Assay (TSA) is an excellent orthogonal method for this purpose.

Biochemical Validation: Thermal Shift Assay (TSA)
  • Principle of Causality: TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein.[15] The binding of a small molecule ligand, like HPA, typically stabilizes the protein's structure, resulting in an increase in its melting temperature (Tm).[16][17][18] This "thermal shift" is direct evidence of a physical interaction.

  • Experimental Protocol:

    • Express and purify recombinant Protein X.

    • In a 96-well PCR plate, mix a constant amount of purified Protein X and a fluorescent dye (e.g., SYPRO™ Orange) with varying concentrations of HPA.[17][19] The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it denatures.

    • Use a real-time PCR machine to slowly ramp the temperature from ~25°C to 95°C, measuring fluorescence at each interval.[17]

    • The midpoint of the fluorescence transition curve is the melting temperature (Tm).

    • A positive result is a concentration-dependent increase in Tm in the presence of HPA.

Expected Quantitative Data:

HPA Concentration (µM)Melting Temp (Tm) in °CShift (ΔTm) in °CInterpretation
0 (DMSO Control)52.10.0Baseline Stability
153.5+1.4Binding Detected
1056.8+4.7Dose-dependent Stabilization
10058.2+6.1Direct Binding Confirmed

Comparative Guide: Genetic vs. Biochemical Validation

Choosing the right validation strategy depends on the specific question being asked. Genetic and biochemical methods are highly complementary, providing different and equally critical pieces of the MoA puzzle.

Feature CRISPR-Cas9 Knockout Thermal Shift Assay (TSA)
Core Principle Gene ablation to test for loss of drug sensitivity.[20]Ligand-induced protein stabilization.[16]
Question Answered "Is Protein X necessary for the drug's effect in a cell?" (Causality)"Does the drug directly bind to purified Protein X?" (Physical Interaction)
System Intact cellular system.In vitro, using purified recombinant protein.
Key Strength The ultimate in-cell validation of a target's relevance to a phenotype.[3]Fast, low material consumption, and provides direct evidence of binding.[16]
Key Limitation Does not prove direct binding; complex to execute.Does not confirm the interaction is relevant in a cellular context.
Primary Output Change in cellular IC50.Change in protein melting temperature (ΔTm).

Conclusion

Confirming the mechanism of action for a novel compound like this compound is a multi-faceted process that demands rigorous, multi-pronged validation. While preliminary methods like in silico screening and affinity chromatography can identify promising candidates, the unequivocal gold standard for target validation is the genetic knockout experiment.

By demonstrating that the removal of a putative target, Protein X, renders cells insensitive to HPA, we establish a powerful causal link. When this is further substantiated by a rescue experiment and complemented with orthogonal, biochemical evidence of direct binding from a thermal shift assay, the scientific case becomes compelling. This integrated approach not only builds confidence in the specific MoA but also de-risks the significant downstream investment required for drug development by ensuring that the right target is being pursued from the outset.

References

  • Di Minno, A., et al. (2022). Genetic-Driven Druggable Target Identification and Validation. Journal of Personalized Medicine. Available at: [Link]

  • Sharma, P., et al. (2024). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Biocompare.com. Available at: [Link]

  • FooDB. (2011). Showing Compound 3-(3-Hydroxyphenyl)propanoic acid (FDB021993). foodb.ca. Available at: [Link]

  • Synthego. (2023). Ensure Proper Controls in Your CRISPR Experiments. Synthego.com. Available at: [Link]

  • Sarno, F., et al. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Molecules. Available at: [Link]

  • Journal of Biomedicine and Biochemistry. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. journal-jbb.com. Available at: [Link]

  • Bio-Rad Laboratories. (n.d.). Protein Thermal Shift Assays Made Easy. bio-rad.com. Available at: [Link]

  • PubMed. (2023). In silico methods for drug-target interaction prediction. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. (2023). Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis. Langmuir. Available at: [Link]

  • Al-Tamari, M., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals. Available at: [Link]

  • Shi, J., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology. Available at: [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). hmdb.ca. Available at: [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. creative-biolabs.com. Available at: [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. creative-biolabs.com. Available at: [Link]

  • Taconic Biosciences. (n.d.). Using Animal Models for Drug Development. taconic.com. Available at: [Link]

  • CD Biosynsis. (2024). Troubleshooting Low Knockout Efficiency in CRISPR Experiments. cd-biosynsis.com. Available at: [Link]

  • Hage, D. S., et al. (2017). Analysis of Biological Interactions by Affinity Chromatography: Clinical and Pharmaceutical Applications. Clinical Chemistry. Available at: [Link]

  • Analytik Jena. (n.d.). Thermal Shift Assay using SYPRO® Orange to Detect Protein Melting Temperatures. analytik-jena.com. Available at: [Link]

  • UCC IR. (2019). Computational/in silico methods in drug target and lead prediction. cora.ucc.ie. Available at: [Link]

  • Chem Help ASAP. (2023). in silico assays & screening for drug binding. YouTube. Available at: [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. drughunter.com. Available at: [Link]

  • PubChem. (n.d.). 3-(2-Hydroxyphenyl)propanoate. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. mdpi.com. Available at: [Link]

  • NIH. (2016). Analysis of protein stability and ligand interactions by thermal shift assay. National Center for Biotechnology Information. Available at: [Link]

  • NIH. (2012). Target identification and mechanism of action in chemical biology and drug discovery. National Center for Biotechnology Information. Available at: [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. criver.com. Available at: [Link]

  • PubChem. (n.d.). Propanoic acid, 3-hydroxy-, phenylmethyl ester. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Affinity chromatography. en.wikipedia.org. Available at: [Link]

  • Axxam SpA. (n.d.). Thermal shift assays for early-stage drug discovery. axxam.com. Available at: [Link]

  • ResearchGate. (2023). (PDF) In silico methods for drug-target interaction prediction. researchgate.net. Available at: [Link]

  • Addgene. (n.d.). Plan Your CRISPR Experiment. addgene.org. Available at: [Link]

  • ResearchGate. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. researchgate.net. Available at: [Link]

  • ScienceDirect. (2024). Identifying novel drug targets with computational precision. sciencedirect.com. Available at: [Link]

  • Human Metabolome Database. (2005). Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375). hmdb.ca. Available at: [Link]

  • Biocompare. (2021). Tools and Strategies to Help Ensure CRISPR Experimental Success. Biocompare.com. Available at: [Link]

  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. National Center for Biotechnology Information. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 3-Hydroxy-2-(phenylformamido)propanoic acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management and disposal of chemical reagents, such as 3-Hydroxy-2-(phenylformamido)propanoic acid, are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step approach to the disposal of this compound, grounded in scientific principles and best practices for laboratory safety.

Part 1: Hazard Identification and Risk Assessment

Before any disposal process begins, a thorough risk assessment is crucial. The first step is always to consult the Safety Data Sheet (SDS) for the specific chemical.[1] In the absence of an SDS for this compound, we must infer potential hazards from its functional groups and related molecules. Structurally similar compounds may cause skin and eye irritation.[2][3][4] Therefore, it is prudent to handle this compound with the assumption that it may possess similar irritant properties.

Key Principles of Chemical Waste Management:

  • Identification: Properly identify the waste.[5]

  • Segregation: Do not mix incompatible chemical wastes.[1][5][6][7]

  • Containerization: Use appropriate, labeled, and sealed containers for waste collection.[1][7][8]

  • Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.[5][9][10][11]

Part 2: Personal Protective Equipment (PPE) and Safety Measures

Given the potential for skin and eye irritation, appropriate personal protective equipment must be worn at all times when handling this compound for disposal.

PPE CategorySpecificationRationale
Eye Protection ANSI-approved safety goggles or a face shield.[12]To protect against potential splashes or dust that could cause serious eye irritation.[2][3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.[2][3][4]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Generally not required if handled in a well-ventilated area or a chemical fume hood. Use a NIOSH-approved respirator if dusts are generated.To prevent inhalation of any airborne particles, which may cause respiratory irritation.[2][3][4]

All handling of this chemical for disposal purposes should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[12]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that prevents its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][13]

Step 1: Waste Collection and Segregation

  • Collect waste this compound, whether in solid form or in solution, in a designated hazardous waste container.[1]

  • The container must be compatible with the chemical; for acidic compounds, glass or high-density polyethylene (HDPE) containers are generally suitable.[7]

  • Do not mix this waste with other waste streams, particularly strong oxidizing agents, bases, or reactive chemicals, to avoid potentially hazardous reactions.[4]

Step 2: Labeling the Waste Container

  • Clearly label the waste container with the words "Hazardous Waste."[1]

  • The label must include the full chemical name: "this compound."

  • Indicate the approximate quantity of the waste in the container.

  • Note the date when the waste was first added to the container.

Step 3: Storage of Chemical Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[1][8]

  • The SAA should be under the control of laboratory personnel and located at or near the point of waste generation.[1]

  • Ensure the waste container is kept closed at all times, except when adding waste.[1][8]

  • Utilize secondary containment, such as a spill tray, to mitigate the effects of any potential leaks.[1]

Step 4: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[1][5]

  • Provide the EHS department with accurate information about the waste, including its name and quantity.

  • Follow all institutional procedures for waste pickup and documentation.

Part 4: Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Put on the appropriate personal protective equipment as outlined in the table above.

  • Containment: For a solid spill, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[3][14] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbed material into the hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation assess_hazards Hazard Assessment (Consult SDS/Analogues) start->assess_hazards spill Spill Occurs start->spill don_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe collect_waste Collect in Designated Hazardous Waste Container don_ppe->collect_waste segregate_waste Segregate from Incompatible Chemicals collect_waste->segregate_waste label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Date) segregate_waste->label_container store_waste Store in Satellite Accumulation Area (SAA) label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs final_disposal Professional Disposal contact_ehs->final_disposal spill->assess_hazards No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->collect_waste

Caption: A workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory practice and protecting both themselves and the wider community.

References

  • Benchchem. (n.d.). Navigating the Disposal of Laboratory Reagents: A Guide to Safe Practices.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Standards.
  • Laboratory Waste Disposal Guidelines. (n.d.).
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450).
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Safety data sheet for 3-(3-hydroxyphenyl)propanoic acid. (2023, February 15).
  • Safety data sheet for Benzenepropanoic acid, 4-hydroxy-. (2015, February 6).
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Fisher Scientific. (2012, November 29). Safety Data Sheet for 3,4-Dihydroxy-DL-phenylalanine.
  • Fisher Scientific. (n.d.). Safety Data Sheet for N,N-Dimethyl-L-phenylalanine.
  • TCI Chemicals. (2025, October 29). Safety Data Sheet for N-Formyl-D-phenylalanine.
  • Wikipedia. (n.d.). Hazardous waste.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet for Propionic Acid.
  • ChemicalBook. (2025, September 6). Chemical Safety Data Sheet for 3-(2-HYDROXYPHENYL)PROPIONIC ACID.
  • Thermo Fisher Scientific Chemicals, Inc. (n.d.). Safety Data Sheet for (R)-3-(Fmoc-amino)-3-phenylpropionic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet for N-Acetyl-DL-phenylalanine.

Sources

Safeguarding Your Research: A Guide to Handling 3-Hydroxy-2-(phenylformamido)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

Hazard Assessment: Understanding the Risks

Based on data from analogous compounds such as 3-hydroxy-2-phenylpropanoic acid and other N-acylated amino acid derivatives, 3-Hydroxy-2-(phenylformamido)propanoic acid should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] As a powdered chemical, it also poses a risk of inhalation, which can lead to respiratory issues.[5]

Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][3][4]

  • Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[1][3][4]

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.[1][3][4]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solids Safety glasses with side shields or chemical splash goggles.[6][7]Nitrile or neoprene gloves.[6][8][9]Laboratory coat.N95 respirator or working in a certified chemical fume hood.[6][7]
Dissolving/Working with Solutions Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.[6][7]Nitrile or neoprene gloves.[6][8][9]Laboratory coat. An acid-resistant apron may be necessary for larger volumes.[6][7]Work in a certified chemical fume hood.
Large-Scale Operations Face shield and chemical splash goggles.[6][7]Nitrile or neoprene gloves. Consider double-gloving.[6][8][9]Acid-resistant suit or coveralls.[6][10]Full-face respirator with appropriate cartridges for organic vapors and particulates.[6][10]
Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent contamination.

Donning Sequence:

  • Lab Coat/Coveralls: Ensure it is fully buttoned or zipped.

  • Respirator: If required, perform a seal check.

  • Goggles/Face Shield: Adjust for a snug fit.

  • Gloves: Pull gloves on, ensuring they cover the cuffs of the lab coat.

Doffing Sequence (to minimize cross-contamination):

  • Gloves: Remove using a glove-in-glove technique.

  • Goggles/Face Shield: Handle by the headband or sides.

  • Lab Coat/Coveralls: Roll it inside out as you remove it.

  • Respirator: Remove last.

  • Wash Hands Thoroughly: Use soap and water.

Operational Plan: Safe Handling from Bench to Disposal

A systematic workflow is paramount for minimizing exposure and ensuring a safe laboratory environment. The following workflow diagram illustrates the key stages of handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare Handling Area gather_ppe Gather and Inspect All Necessary PPE prep_area->gather_ppe sds_review Review Safety Data for Analogous Compounds gather_ppe->sds_review weighing Weigh Solid in Fume Hood or Vented Enclosure sds_review->weighing dissolution Dissolve in a Fume Hood weighing->dissolution reaction Perform Reaction in a Fume Hood dissolution->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate waste_collection Collect Waste in Labeled, Sealed Containers decontaminate->waste_collection disposal Dispose of Waste According to Institutional Guidelines waste_collection->disposal

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Small-Scale Weighing and Dissolution
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Don the appropriate PPE: laboratory coat, nitrile gloves, and safety glasses.[7]

    • Place a weigh boat on a tared analytical balance inside the fume hood.

  • Handling:

    • Carefully transfer the desired amount of this compound to the weigh boat, minimizing dust creation.

    • Record the weight.

    • Transfer the solid to a suitable reaction vessel within the fume hood.

    • Slowly add the desired solvent to the vessel, stirring gently to dissolve the compound.

  • Cleanup:

    • Dispose of the weigh boat in a designated solid waste container.

    • Wipe down the balance and surrounding area within the fume hood with a damp cloth, disposing of the cloth in the solid waste container.

    • Remove PPE following the correct doffing procedure.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:

  • Solid Waste: Unused this compound, contaminated weigh boats, and cleaning materials should be collected in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.[2]

  • Contaminated Glassware: Rinse glassware with a suitable solvent in a fume hood. The initial rinsate should be collected as hazardous liquid waste. Subsequent rinses with soap and water can be disposed of according to standard laboratory procedures.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Spill:

    • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

    • Sweep up the absorbed material and place it in a sealed container for disposal.[2]

    • Ventilate the area and wash the spill site after material pickup is complete.

    • For large spills, evacuate the area and contact your institution's EHS department.

Always know the location of safety showers, eyewash stations, and fire extinguishers in your laboratory.[11]

By adhering to these guidelines, you contribute to a culture of safety and ensure the integrity of your research.

References

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]

  • Miami University. Personal Protective Equipment | Safety | Physical Facilities. Retrieved from [Link]

  • Environmental Health & Safety Services. Personal Protective Equipment. Retrieved from [Link]

  • European Chemicals Agency. Substance Information. Retrieved from [Link]

  • Auburn University. Personal Protective Equipment. Retrieved from [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • psi-bfm.com. A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • CPAchem Ltd. (2023, February 15). Safety data sheet. Retrieved from [Link]

  • PolyStar Containment. Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Metascience. Safety Data Sheet 3-(3-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-2-(phenylformamido)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-2-(phenylformamido)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.